Product packaging for Boc-Nva-OH(Cat. No.:CAS No. 2488-15-5; 53308-95-5)

Boc-Nva-OH

Cat. No.: B2891524
CAS No.: 2488-15-5; 53308-95-5
M. Wt: 217.265
InChI Key: INWOAUUPYIXDHN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Nva-OH is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO4 B2891524 Boc-Nva-OH CAS No. 2488-15-5; 53308-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWOAUUPYIXDHN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Boc-L-norvaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-tert-butyloxycarbonyl-L-norvaline (Boc-L-norvaline), an essential building block in peptide synthesis and drug discovery. The following sections detail established synthetic routes, robust purification protocols, and quantitative data to support researchers in obtaining high-purity Boc-L-norvaline for their applications.

Synthesis of Boc-L-norvaline

The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the nitrogen atom of L-norvaline is a critical step in preparing this reagent for peptide synthesis. The most common and efficient method involves the direct reaction of L-norvaline with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

One-Pot Synthesis from L-norvaline

This method is favored for its simplicity and high yield. The reaction proceeds by nucleophilic attack of the deprotonated amino group of L-norvaline on one of the carbonyl carbons of (Boc)₂O.

cluster_reactants Reactants cluster_conditions Reaction Conditions L-Norvaline L-Norvaline ReactionMixture Reaction Mixture L-Norvaline->ReactionMixture (Boc)2O (Boc)₂O (Boc)2O->ReactionMixture Base Base (e.g., NaOH, TEA) Base->ReactionMixture Solvent Solvent (e.g., Dioxane/Water, t-Butanol/Water) Solvent->ReactionMixture Boc-L-Norvaline Boc-L-norvaline ReactionMixture->Boc-L-Norvaline Boc Protection

Caption: One-pot synthesis of Boc-L-norvaline.

Experimental Protocol: One-Pot Synthesis

  • Dissolution: Dissolve L-norvaline (1 equivalent) in a 1:1 mixture of dioxane and water (approximately 1.2 mL per mmol of amino acid).

  • Basification: Add triethylamine (1.5 equivalents) to the solution and stir until the L-norvaline is completely dissolved. Alternatively, use an aqueous solution of sodium hydroxide to maintain a pH of 9-10.

  • Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

  • Reaction: Continue stirring the reaction mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with water.

    • Extract the aqueous layer with a nonpolar solvent like hexane or ethyl acetate to remove any unreacted (Boc)₂O and other organic impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a 1 M citric acid solution or cold 1 N HCl. This will protonate the carboxylic acid and cause the Boc-L-norvaline to precipitate or be extractable into an organic solvent.

    • Extract the acidified aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Boc-L-norvaline, which is often an oil or a waxy solid.

Multi-Step Synthesis via Copper Complex

An alternative, though more complex, route involves the initial formation of a copper (II) complex of L-norvaline to temporarily protect the carboxylic acid and amino group, followed by a series of protection and deprotection steps. This method can be useful in specific research contexts but is less common for routine preparation. A detailed protocol for a similar amino acid suggests a yield of approximately 86% for the final Boc-protected product.[1]

Purification of Boc-L-norvaline

Purification is crucial to ensure the high quality of Boc-L-norvaline required for peptide synthesis. The choice of purification method depends on the nature of the impurities and the desired final purity.

cluster_methods Purification Methods Crude Crude Boc-L-norvaline Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom Pure High-Purity Boc-L-norvaline Recrystallization->Pure ColumnChrom->Pure

Caption: Purification workflow for Boc-L-norvaline.

Recrystallization

Recrystallization is a highly effective method for purifying solid Boc-L-norvaline, especially for removing minor impurities.

Experimental Protocol: Recrystallization

  • Solvent Selection: A common and effective solvent system for the recrystallization of Boc-L-norvaline is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether.

  • Dissolution: Dissolve the crude Boc-L-norvaline in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexane or petroleum ether to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane or petroleum ether, and dry them under vacuum. A patent describes a method where an oily Boc-amino acid is solidified by seeding and then pulped with a weak polar solvent like n-hexane or cyclohexane to improve purity.[2]

Column Chromatography

For the removal of impurities with similar polarity to the product, silica gel column chromatography is a valuable technique.

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Prepare a column packed with silica gel.

  • Sample Loading: Dissolve the crude Boc-L-norvaline in a minimal amount of the initial mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Mobile Phase and Elution: Elute the column with a gradient of increasing polarity. A typical gradient starts with a non-polar solvent like hexane and gradually increases the proportion of a more polar solvent such as ethyl acetate. For Boc-amino acids, a common mobile phase is a mixture of dichloromethane and methanol, with the polarity increased by gradually adding more methanol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Boc-L-norvaline.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving the highest purity (≥99%), preparative RP-HPLC is the method of choice.[3] This technique separates compounds based on their hydrophobicity.

General RP-HPLC Conditions

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase: A gradient of acetonitrile or methanol in water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) (0.1%), is employed.

  • Detection: UV detection at a wavelength of 210-220 nm is standard for detecting the peptide bond.

Quantitative Data and Physical Properties

The following tables summarize key quantitative data and physical properties of Boc-L-norvaline, compiled from various sources.

Table 1: Synthesis Yields for Boc-L-norvaline

Synthetic Step/MethodReported Yield (%)Reference
Multi-step synthesis (overall)~86.2[1]
One-pot synthesis with (Boc)₂OTypically >90General procedure
Recrystallization from ethyl acetate83.8 (of a precursor)[1]

Table 2: Physical and Chemical Properties of Boc-L-norvaline

PropertyValueReference
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
Appearance White to off-white powder
Melting Point 77-81 °CCommercially available data
Optical Rotation [α]²⁰/D -15.0° ± 2.0° (c=2 in MeOH)
Purity (HPLC) ≥99%
Solubility Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents. Sparingly soluble in water.General knowledge

Conclusion

The synthesis of Boc-L-norvaline is most efficiently achieved through a one-pot reaction of L-norvaline with di-tert-butyl dicarbonate. High purity, essential for applications in peptide synthesis and drug development, can be obtained through standard purification techniques such as recrystallization and column chromatography. This guide provides the necessary detailed protocols and data to enable researchers to confidently produce and purify Boc-L-norvaline for their specific needs.

References

A Technical Guide to Boc-L-norvaline (Boc-Nva-OH) for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of N-α-tert-Butoxycarbonyl-L-norvaline (Boc-Nva-OH), a key building block in peptide synthesis for research and drug development. This document details its chemical properties, applications, and the methodologies for its use in solid-phase peptide synthesis (SPPS).

Core Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid L-norvaline, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for its application in the stepwise assembly of peptide chains.

IdentifierValue
CAS Number 53308-95-5[1]
Molecular Weight 217.26 g/mol [2]
Empirical Formula C₁₀H₁₉NO₄
Synonyms Boc-L-norvaline, N-α-t.-Boc-L-norvaline
Physical Form White to beige powder
Melting Point 43-47 °C
Purity ≥98% (TLC)
Storage Temperature 2-8°C

Applications in Peptide Synthesis and Drug Discovery

This compound serves as a standard building block for incorporating norvaline residues into peptides via Boc solid-phase peptide synthesis (SPPS). Norvaline, as an unnatural amino acid, is of significant interest in modern drug discovery. The incorporation of such amino acids can influence the peptide's structure, stability, and biological activity. These modified peptides are valuable in developing novel peptide-based drugs and in research investigating protein folding and function. The overall process of drug discovery involves identifying new drug targets, followed by the design and refinement of molecules to create safe and effective medications. Organic synthesis is a rate-limiting factor in this process, and the availability of high-quality building blocks like this compound is critical for advancing research and development.

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

The following is a generalized protocol for the manual solid-phase synthesis of a peptide using Boc-protected amino acids, such as this compound. This process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Materials:

  • MBHA (methylbenzhydrylamine) resin

  • Boc-protected amino acids (e.g., this compound)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt)

  • Anhydrous Hydrogen Fluoride (HF) and cleavage apparatus

  • Scavengers (e.g., anisole)

Procedure:

  • Resin Swelling: The MBHA resin is swelled in DCM for approximately 30 minutes, followed by a 30-minute wash with DMF to prepare it for the first amino acid coupling.

  • First Amino Acid Coupling: The first Boc-protected amino acid is activated using a coupling reagent like HBTU/HOBt and a base such as DIEA in DMF. This activated solution is then added to the swollen resin and agitated for 2-4 hours. The completion of the coupling reaction is monitored using a qualitative method like the Kaiser test.

  • Capping (Optional): To block any unreacted amino groups on the resin and prevent the formation of deletion sequences, an acetylation step (capping) can be performed using acetic anhydride.

  • Boc Deprotection: The Boc protecting group from the newly added amino acid is removed using a solution of trifluoroacetic acid (TFA) in DCM (typically 50%). This exposes a new N-terminal amine, ready for the next coupling step.

  • Neutralization: The resin is neutralized with a solution of 10% DIEA in DMF to prepare it for the subsequent coupling reaction.

  • Subsequent Amino Acid Couplings: Steps 2, 4, and 5 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide sequence is fully assembled, the final N-terminal Boc group is removed. The peptide is then cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous Hydrogen Fluoride (HF). Scavengers are added to the cleavage cocktail to prevent side reactions.

  • Purification: The cleaved crude peptide is precipitated with cold ether, dried, and then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Logical Diagrams

The following diagrams illustrate the key workflows in the application of this compound.

cluster_SPPS Boc Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Start: Resin (e.g., MBHA) Swell 1. Swell Resin (DCM, DMF) Resin->Swell Couple 2. Couple Boc-AA-OH Swell->Couple Add activated This compound Wash1 Wash (DMF) Couple->Wash1 Deprotect 3. Deprotect (TFA/DCM) Wash1->Deprotect Wash2 Wash (DCM, DMF) Deprotect->Wash2 Neutralize 4. Neutralize (DIEA/DMF) Wash2->Neutralize Wash3 Wash (DMF) Neutralize->Wash3 Repeat Repeat Cycle for Next Amino Acid Wash3->Repeat Repeat->Couple Yes Cleave Final Cleavage (HF) Repeat->Cleave No (Final AA) Purify Purification (RP-HPLC) Cleave->Purify

Caption: Workflow of the Boc-SPPS cycle for peptide synthesis.

Disclaimer: As a synthetic reagent and building block, this compound is not directly involved in biological signaling pathways. Its role is in the chemical construction of peptides which may, in turn, interact with such pathways.

References

Navigating the Solubility of Boc-L-Norvaline (Boc-Nva-OH): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of a Key Synthetic Amino Acid Derivative.

This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-L-norvaline (Boc-Nva-OH), a widely used protected amino acid in peptide synthesis and medicinal chemistry. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification strategies, and formulation development. This document consolidates available solubility information, presents a detailed experimental protocol for its quantitative determination, and illustrates the experimental workflow.

Core Concepts: Understanding the Solubility of this compound

This compound is a derivative of the non-proteinogenic amino acid L-norvaline, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This lipophilic protecting group significantly influences the molecule's solubility profile, rendering it more soluble in organic solvents compared to its parent amino acid. Generally, this compound is described as a white to off-white crystalline solid.[1]

The solubility of this compound is governed by the interplay between the nonpolar Boc group and the propyl side chain, and the polar carboxylic acid moiety. This amphipathic nature results in varying degrees of solubility across different solvent classes.

Data Presentation: Qualitative Solubility of this compound

Solvent ClassSolventSolubility ProfileReference
Polar Aprotic Dimethylformamide (DMF)Clearly soluble (1 mmole in 2 mL)--INVALID-LINK--
Dichloromethane (DCM)Soluble--INVALID-LINK--
Polar Protic Methanol (MeOH)Soluble--INVALID-LINK--
Aqueous WaterLess soluble--INVALID-LINK--

Experimental Protocol: Quantitative Determination of this compound Solubility

For researchers requiring precise solubility values, the following detailed experimental protocol, based on the widely accepted equilibrium shake-flask method, is provided. This method can be followed by either gravimetric analysis or High-Performance Liquid Chromatography (HPLC) for quantification.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • Boc-L-Norvaline (this compound)

  • Selected solvent of interest

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pipettes and general laboratory glassware

  • (For Gravimetric Analysis) Pre-weighed evaporation dishes, oven, desiccator

  • (For HPLC Analysis) HPLC system with a suitable detector (e.g., UV), volumetric flasks, mobile phase

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

    • Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter into a clean collection vial. This step removes any remaining microscopic solid particles.

  • Quantification of Solute:

    • Method A: Gravimetric Analysis

      • Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporation dish.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of this compound can be used.

      • Once the solvent is fully evaporated, place the dish in an oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent until a constant weight is achieved.

      • Cool the dish in a desiccator before weighing.

      • The difference between the final and initial weight of the dish gives the mass of dissolved this compound.

      • Calculate the solubility in g/L or mg/mL.

    • Method B: HPLC Analysis

      • Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Inject the standard solutions into the HPLC system and record the corresponding peak areas.

      • Plot a calibration curve of peak area versus concentration.

      • Analyze the Sample: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine its peak area.

      • Using the calibration curve, determine the concentration of this compound in the diluted sample.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_grav cluster_hplc A Add excess this compound to solvent B Equilibrate in thermostatic shaker A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Gravimetric Analysis D->E  Method A F HPLC Analysis D->F  Method B G Evaporate solvent E->G J Prepare calibration curve F->J H Dry to constant weight G->H I Calculate solubility H->I K Analyze diluted sample J->K L Calculate solubility K->L

Workflow for determining the solubility of this compound.

This comprehensive guide provides researchers with both the foundational knowledge of this compound solubility and a practical framework for its precise experimental determination. Understanding these solubility characteristics is a critical step in the successful application of this versatile building block in peptide synthesis and drug discovery.

References

A Comprehensive Technical Guide to Commercial Boc-L-norvaline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Boc-L-norvaline (N-tert-butoxycarbonyl-L-norvaline) is a non-proteinogenic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS) and the development of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for controlled, stepwise peptide chain elongation. This in-depth guide provides technical data on commercially available Boc-L-norvaline, detailed experimental protocols for its use, and visualizations of relevant chemical and biological processes.

Commercial Supplier and Product Specifications

A variety of chemical suppliers offer Boc-L-norvaline, catering to the needs of academic research and industrial drug development. The quality and specifications of the product can vary between suppliers, making it essential for researchers to consider key parameters before purchase. Below is a summary of typical specifications from prominent suppliers.

Supplier/ManufacturerPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Optical Rotation [α]D
Chem-Impex [1]≥ 99% (HPLC)53308-95-5C10H19NO4217.28White or off-white powder45-58-15.0° ± 2.0° (c=2 in MeOH)
Fengchen BP EP USP Grade53308-95-5C10H19NO4Not specifiedNot specifiedNot specifiedNot specified
LookChem Aggregated Varies (e.g., 99.0%)53308-95-5C10H18NO4216.25White crystalline powderNot specifiedNot specified
Thermo Scientific 98%Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Sigma-Aldrich (Novabiochem) ≥98% (TLC)53308-95-5C10H19NO4217.26Powder43-47-16.5 to -13.5° (c=2 in methanol)
BOC Sciences 99%53308-95-5C10H19NO4217.26Solid43-47Not specified

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing L-norvaline using Boc chemistry.

Materials:

  • Boc-L-norvaline

  • Merrifield resin or other suitable solid support

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers (e.g., anisole, thioanisole)

  • Ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes. Drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to remove the Boc protecting group.

    • Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Add a solution of 5-10% DIEA in DMF to the resin and agitate for 2-5 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (e.g., Boc-L-norvaline) (3-4 equivalents) and an activating agent (e.g., HBTU, 3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

  • Washing: Wash the resin sequentially with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage:

    • After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry under vacuum.

    • Perform the cleavage of the peptide from the resin and removal of side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA in the presence of scavengers. (Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures).

    • Precipitate the cleaved peptide in cold ether, centrifuge, and wash with ether to remove scavengers and by-products.

    • Lyophilize the crude peptide for purification.

Quality Control of Incoming Boc-L-norvaline

Ensuring the quality of the starting material is critical for successful peptide synthesis.

Recommended Tests:

  • Appearance: Visual inspection for a white to off-white, crystalline powder.

  • Identity (IR): The infrared spectrum should match that of a reference standard.

  • Purity (HPLC/TLC): High-performance liquid chromatography or thin-layer chromatography to determine the percentage of the desired compound and identify any impurities. A purity of ≥98% is generally recommended.

  • Optical Rotation: Measurement of the specific rotation to confirm the enantiomeric purity of the L-isomer.

  • Solubility: The material should be clearly soluble in solvents commonly used for SPPS, such as DMF.

Visualizations

Boc_SPPS_Workflow Resin Resin Support Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-L-norvaline + Activator) Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Repeat Repeat Cycle Washing->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage (HF or TFMSA) Repeat->Cleavage Final Amino Acid Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Norvaline_NO_Pathway Norvaline L-Norvaline Arginase Arginase Norvaline->Arginase Inhibits Urea Urea + L-Ornithine Arginase->Urea Arginine L-Arginine Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) Arginine->NOS Substrate NO Nitric Oxide (NO) + L-Citrulline NOS->NO Vasodilation Vasodilation & Other Physiological Effects NO->Vasodilation

Caption: L-Norvaline's role in the nitric oxide (NO) signaling pathway.

References

The Role of Norvaline in Peptide Structure and Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide design and drug development, the incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy to modulate peptide structure, stability, and function. Among these, norvaline (Nva), an isomer of the proteinogenic amino acid valine, has garnered significant attention. This technical guide provides a comprehensive overview of the role of norvaline in influencing peptide structure and its subsequent impact on biological function. We will delve into the structural nuances of norvaline, its effects on secondary and tertiary peptide structures, and its functional implications, particularly as an enzyme inhibitor. This document also provides detailed experimental protocols for the synthesis and analysis of norvaline-containing peptides, alongside quantitative data and visual representations of key pathways and workflows.

Norvaline, a straight-chain hydrophobic amino acid, presents a unique structural alternative to its branched-chain isomer, valine.[1][2][3][4] This seemingly subtle difference in side-chain architecture can lead to profound alterations in peptide conformation and bioactivity. While not incorporated into proteins during ribosomal translation, norvaline can be misincorporated at isoleucine and leucine positions, which can lead to altered protein structures and, in some cases, toxicity.[1] In the context of synthetic peptides, however, the deliberate incorporation of norvaline offers a tool to fine-tune peptide properties for therapeutic applications.

The Structural Impact of Norvaline on Peptides

The incorporation of norvaline into a peptide sequence can significantly influence its secondary and tertiary structure. Its linear side chain, in contrast to the branched side chains of valine and leucine, imparts distinct conformational preferences.

Effects on Secondary Structure

Molecular dynamics simulations and experimental studies have indicated that norvaline can have a disruptive effect on β-sheet structures. When substituted for isoleucine in a model β-hairpin peptide, norvaline was found to have the highest destructive effect on the β-sheet structure compared to other amino acids like alanine, leucine, and valine. This destabilization is attributed to the greater conformational freedom of norvaline's straight alkyl side chain, which can interfere with the precise hydrogen bonding and side-chain packing required for stable β-sheet formation.

Conversely, the effect of norvaline on α-helical structures is more nuanced. Some studies suggest that the helix-forming propensity of norvaline is comparable to that of alanine, a known helix-stabilizing residue. However, the overall impact on helicity is highly dependent on the specific peptide sequence and the surrounding residues.

dot

cluster_0 Amino Acid Side Chain Structures cluster_1 Impact on Peptide Secondary Structure Valine Valine (Branched) β-Sheet β-Sheet Valine->β-Sheet Promotes Formation Isoleucine Isoleucine (Branched) Isoleucine->β-Sheet Promotes Formation Leucine Leucine (Branched) α-Helix α-Helix Leucine->α-Helix Promotes Formation Norvaline Norvaline (Linear) Norvaline->β-Sheet Disruptive Effect Norvaline->α-Helix Context-Dependent Effect cluster_pathway Norvaline's Mechanism of Arginase Inhibition L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS L-Ornithine + Urea L-Ornithine + Urea Arginase->L-Ornithine + Urea Nitric Oxide (NO) + L-Citrulline Nitric Oxide (NO) + L-Citrulline NOS->Nitric Oxide (NO) + L-Citrulline Norvaline Norvaline Norvaline->Arginase Inhibits start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) kaiser Kaiser Test coupling->kaiser wash1->coupling wash2 Wash (DMF) wash2->deprotection More residues to add final_deprotection Final Fmoc Deprotection wash2->final_deprotection Sequence complete kaiser->coupling Positive (Recouple) kaiser->wash2 Negative cleavage Cleavage & Side-Chain Deprotection (TFA cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Characterize Peptide purification->end

References

The Enigmatic Amino Acid: A Technical Guide to the Natural Occurrence and Biological Roles of Norvaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norvaline, a non-proteinogenic amino acid and an isomer of valine, has garnered significant scientific interest due to its diverse biological activities.[1] While not incorporated into proteins during translation, it plays a crucial role as a modulator of key enzymatic pathways, most notably as an inhibitor of arginase.[1][2] This inhibition has profound implications for nitric oxide (NO) production, positioning norvaline as a molecule of interest in cardiovascular and neurological research.[3][4] This technical guide provides an in-depth exploration of the natural occurrence of norvaline, its biosynthetic origins, and its multifaceted biological roles. We will delve into its mechanism of action, its impact on critical signaling pathways, and the ongoing debate surrounding its therapeutic potential and safety profile. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Natural Occurrence and Biosynthesis

Norvaline is found in trace amounts across various biological systems, from microorganisms to mammals. Its presence in the diet is generally low, with natural sources including meat, dairy products, grains, legumes, and nuts.

In microorganisms such as Escherichia coli and Serratia marcescens, norvaline is synthesized as a byproduct of the leucine biosynthetic pathway. The enzyme α-isopropylmalate synthetase, which normally catalyzes the condensation of acetyl-CoA with α-ketoisovalerate, can also utilize α-ketobutyrate as a substrate, leading to the formation of norvaline.

Table 1: Quantitative Occurrence of Norvaline in Biological Samples
Biological SampleOrganism/ConditionConcentration RangeReference(s)
Fermentation CultureEscherichia coli (batch phase)0.92 µM
Fermentation CultureEscherichia coli (glucose-limited growth)Up to 9.42 µM
Fermentation CultureEscherichia coli (recombinant antibody induction)2.60 µM
Cerebrospinal Fluid (CSF)Healthy HumansApprox. 20 µM (for Valine, as a comparator)
PlasmaHealthy HumansNot typically quantified, used as internal standard in amino acid analysis
Brain TissueRatsTransport into brain tissue demonstrated

Biological Roles and Mechanisms of Action

The primary biological role of norvaline stems from its ability to act as a competitive inhibitor of the enzyme arginase. Arginase metabolizes L-arginine to ornithine and urea. By inhibiting arginase, norvaline increases the bioavailability of L-arginine, which is a substrate for nitric oxide synthase (NOS). This leads to enhanced production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

Arginase Inhibition and Nitric Oxide Production

The increased availability of L-arginine for NOS due to arginase inhibition by norvaline is a key mechanism underlying many of its physiological effects. Enhanced NO production can lead to improved blood flow and has been a major focus of its application in sports nutrition and cardiovascular research.

Diagram 1: Norvaline's Inhibition of Arginase and Enhancement of Nitric Oxide Synthesis

Norvaline_Arginase_NO L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea Metabolizes Norvaline Norvaline Norvaline->Arginase Inhibits NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Synthesizes

Caption: Norvaline inhibits arginase, increasing L-arginine for NO synthesis.

Neuroprotection

Emerging evidence suggests a neuroprotective role for norvaline, particularly in the context of Alzheimer's disease. In animal models of Alzheimer's, norvaline has been shown to reduce β-amyloid plaques, suppress neuroinflammation, and improve cognitive function. These effects are thought to be mediated, in part, by its ability to modulate signaling pathways crucial for neuronal survival and plasticity.

Anti-inflammatory Effects

Norvaline has demonstrated anti-inflammatory properties that may be independent of its arginase inhibition. It has been shown to inhibit ribosomal protein S6 kinase beta-1 (S6K1), a downstream effector of the mTOR signaling pathway, which is involved in inflammatory processes.

Modulation of Cellular Signaling Pathways

Norvaline's biological effects are mediated through its influence on several key intracellular signaling pathways.

ERK/MAPK Pathway

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and survival. Studies have shown that norvaline can activate the ERK/MAPK pathway, which may contribute to its neuroprotective effects.

Diagram 2: Norvaline's Influence on the ERK/MAPK Signaling Pathway

ERK_MAPK_Pathway Norvaline Norvaline ERK ERK Norvaline->ERK Activates Upstream_Stimuli Upstream Stimuli (e.g., Growth Factors) Ras Ras Upstream_Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB, Elk-1) ERK->Transcription_Factors Cellular_Responses Cellular Responses (Proliferation, Survival) Transcription_Factors->Cellular_Responses

Caption: Norvaline promotes activation of the pro-survival ERK/MAPK pathway.

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another crucial regulator of cell survival, growth, and metabolism. Norvaline has been shown to activate the PI3K/AKT pathway, which is believed to be another mechanism contributing to its neuroprotective and anti-apoptotic effects.

Diagram 3: Norvaline's Modulation of the PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway Norvaline Norvaline AKT AKT Norvaline->AKT Activates Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->AKT Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream_Effectors Cell_Survival Cell Survival & Growth Downstream_Effectors->Cell_Survival

Caption: Norvaline enhances cell survival and growth via the PI3K/AKT pathway.

Protein Misincorporation and Toxicity

A point of contention in the scientific literature is the potential for norvaline to be misincorporated into proteins in place of structurally similar amino acids like leucine and isoleucine. This misincorporation could lead to the synthesis of faulty proteins with altered structure and function, potentially causing cellular toxicity. Some in vitro studies have shown that high concentrations of norvaline can decrease cell viability and cause mitochondrial dysfunction. However, other researchers argue that these cytotoxic effects are only observed at concentrations that are not physiologically relevant and that in vivo studies have shown norvaline to be well-tolerated.

Experimental Protocols

Quantification of Norvaline in Biological Samples (HPLC-MS/MS)

This protocol provides a general framework for the quantification of norvaline in plasma.

1. Sample Preparation:

  • To 50 µL of plasma, add 200 µL of ice-cold protein precipitation solution (e.g., acetonitrile or methanol) containing a known concentration of an internal standard (e.g., isotope-labeled norvaline).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. HPLC Separation:

  • Column: A reverse-phase C18 column or a specialized amino acid analysis column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. MS/MS Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for norvaline and the internal standard.

Arginase Activity Assay

This colorimetric assay measures arginase activity by quantifying the amount of urea produced.

1. Reagents:

  • L-arginine solution (substrate).

  • Maleate buffer.

  • MnCl2 solution.

  • Urea standard solution.

  • Colorimetric reagent (e.g., α-isonitrosopropiophenone).

2. Procedure:

  • Prepare tissue or cell lysates in a suitable buffer.

  • Activate the arginase in the lysate by incubating with MnCl2 at 55°C for 10 minutes.

  • Initiate the reaction by adding L-arginine solution and incubate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding an acid solution.

  • Add the colorimetric reagent and heat at 100°C for 45 minutes to allow for color development.

  • Measure the absorbance at 540 nm.

  • Calculate the urea concentration by comparing the absorbance to a urea standard curve.

Western Blot Analysis of p-ERK and p-Akt

This protocol details the detection of phosphorylated ERK and Akt as markers of pathway activation.

1. Cell Lysis:

  • Treat cells with norvaline for the desired time.

  • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to remove cellular debris.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. SDS-PAGE and Transfer:

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) or phosphorylated Akt (p-Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with antibodies for total ERK and total Akt to normalize for protein loading.

Conclusion

Norvaline is a non-proteinogenic amino acid with significant biological activities, primarily centered around its role as an arginase inhibitor. This mechanism has far-reaching consequences, most notably the enhancement of nitric oxide production, which underpins its potential therapeutic applications in cardiovascular and neurological disorders. Its ability to modulate key signaling pathways such as ERK/MAPK and PI3K/AKT further highlights its potential as a bioactive molecule. However, concerns regarding its potential for protein misincorporation and cytotoxicity warrant further investigation to fully establish its safety profile. The experimental protocols provided herein offer a starting point for researchers to further explore the multifaceted nature of norvaline and its potential as a therapeutic agent. As research continues to unravel the complexities of this intriguing molecule, a clearer picture of its risks and benefits will undoubtedly emerge, guiding its future applications in medicine and biotechnology.

References

Introduction to Boc Protection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide to Boc protection in peptide synthesis for researchers, scientists, and drug development professionals.

The tert-butyloxycarbonyl (Boc) protecting group is a foundational element in the history and practice of solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield.[1] This strategy, also known as the Boc/Bzl strategy, utilizes the acid-labile Boc group for the temporary protection of the Nα-amino group of amino acids.[2][3] Reactive amino acid side chains are protected by more robust, benzyl-based (Bzl) groups, which are removed at the final stage with strong acids.[2][4]

While the Fmoc/tBu strategy has become more prevalent due to its milder conditions, the Boc strategy remains indispensable for specific applications. It is particularly advantageous for the synthesis of long, difficult, or hydrophobic sequences prone to aggregation, as the acidic deprotection step protonates the N-terminus, reducing intermolecular hydrogen bonding. This guide provides a comprehensive technical overview of the Boc protection strategy, including its core principles, quantitative data, detailed experimental protocols, and potential side reactions.

Core Principles of the Boc Strategy

The Boc protection scheme is a cyclical process involving four key steps for each amino acid addition: deprotection, neutralization, coupling, and washing.

  • Nα-Deprotection : The acid-labile Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Neutralization : The resulting N-terminal ammonium salt is neutralized to a free amine using a hindered base, most commonly diisopropylethylamine (DIEA), to prepare it for coupling.

  • Coupling : The incoming Boc-protected amino acid is activated by a coupling reagent and reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.

  • Final Cleavage : After the desired sequence is assembled, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

The key to the strategy's success lies in the differential acid lability between the temporary Nα-Boc group and the more stable side-chain/linker protecting groups. While both are acid-labile, the conditions required for their removal are significantly different, allowing for selective deprotection during the synthesis cycles. This makes the Boc/Bzl strategy a non-orthogonal but highly practical system.

Mechanism of Boc Protection and Deprotection

The Boc group is introduced to an amine using di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O). The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride, forming a tetrahedral intermediate that collapses to yield the protected amine (a carbamate), along with tert-butanol and carbon dioxide as byproducts.

Deprotection is achieved under acidic conditions. The carbonyl oxygen of the carbamate is protonated by an acid like TFA. This facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation, which subsequently forms isobutylene gas. The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine as an ammonium salt.

Data Presentation: Quantitative Parameters

The following tables summarize typical reagents, conditions, and quantitative data associated with the Boc-SPPS workflow.

Table 1: Reagents and Conditions for Boc-SPPS Cycles

Step Reagent/Condition Concentration/Ratio Typical Duration Purpose
Resin Swelling Dichloromethane (DCM) or Dimethylformamide (DMF) N/A 30-120 min Prepares the resin for synthesis by solvating the polymer chains.
Boc Deprotection Trifluoroacetic Acid (TFA) in DCM 25-50% (v/v) 1 x 2 min (pre-wash), 1 x 20-30 min Removes the Nα-Boc protecting group.
Washing DCM, Isopropanol (IPA) N/A 3-5 washes per solvent Removes excess TFA and byproducts.
Neutralization Diisopropylethylamine (DIEA) in DCM 5-10% (v/v) 2 x 5-10 min Neutralizes the N-terminal ammonium salt to the free amine.
Washing DCM N/A 3-5 washes Removes excess DIEA.
Coupling Boc-Amino Acid, Coupling Reagent (e.g., HBTU, DCC) 2-4 equivalents each 1-2 hours Forms the new peptide bond.

| Washing | DCM, DMF | N/A | 3-5 washes per solvent | Removes excess reagents and byproducts. |

Table 2: Common Side-Chain Protecting Groups and Final Cleavage Conditions

Amino Acid Side-Chain Protecting Group Final Cleavage Reagent Scavenger
Arg Tosyl (Tos) Anhydrous HF, TFMSA Anisole, p-cresol
Asp, Glu Benzyl (Bzl), Cyclohexyl (cHex) Anhydrous HF, TFMSA Anisole
Cys 4-methylbenzyl (Meb) Anhydrous HF, TFMSA p-cresol, Thioanisole
His Benzyloxymethyl (Bom), Dinitrophenyl (Dnp) Anhydrous HF, TFMSA Anisole, p-cresol
Lys 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Anhydrous HF, TFMSA Anisole
Met None (Sulfoxide protection optional) Anhydrous HF, TFMSA Thioanisole
Ser, Thr Benzyl (Bzl) Anhydrous HF, TFMSA Anisole
Trp Formyl (For) Anhydrous HF, TFMSA 1,2-ethanedithiol (EDT), Thioanisole

| Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z), Benzyl (Bzl) | Anhydrous HF, TFMSA | Anisole, p-cresol |

Experimental Protocols

Protocol 1: Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method)

This method is widely used to prevent racemization during the esterification of the first amino acid to the chloromethylated resin.

  • Resin Preparation : Swell the Merrifield resin (1.0 eq) in DMF for at least 1 hour in a reaction vessel.

  • Cesium Salt Formation : In a separate flask, dissolve the C-terminal Boc-amino acid (2.0 eq) in a 2:1 mixture of ethanol and water. Add cesium carbonate (Cs₂CO₃, 1.0 eq) and stir until the solution is clear. Evaporate the solvent to dryness under reduced pressure to obtain the Boc-amino acid cesium salt.

  • Esterification : Dissolve the dried cesium salt in a minimal amount of DMF. Add this solution to the swelled Merrifield resin.

  • Reaction : Heat the mixture at 50°C for 12-24 hours with gentle agitation.

  • Washing : After the reaction, filter the resin and wash it thoroughly with DMF (3x), a 1:1 mixture of DMF/water (3x), DMF (3x), and finally DCM (3x).

  • Drying : Dry the resin under vacuum. Determine the substitution level using a method like picric acid titration.

Protocol 2: Standard Cycle for Peptide Chain Elongation

The following steps are repeated for each subsequent amino acid addition.

  • Resin Swelling : Swell the peptide-resin in DCM (approx. 10 mL per gram of resin) for 30 minutes.

  • Boc Deprotection :

    • Drain the DCM.

    • Add a 50% TFA in DCM solution and agitate for 2 minutes. Drain the solution.

    • Add a fresh 50% TFA in DCM solution and agitate for 20-30 minutes. Note: If Trp or Met are present, add 0.5% dithioethane (DTE) as a scavenger to the TFA solution.

  • Washing : Drain the TFA solution. Wash the peptide-resin with DCM (2x), IPA (2x), and DCM (3x) to thoroughly remove residual acid.

  • Neutralization :

    • Add a 10% DIEA in DCM solution and agitate for 5 minutes. Drain.

    • Repeat the neutralization step with fresh DIEA solution for another 5 minutes.

  • Washing : Drain the DIEA solution. Wash the peptide-resin with DCM (5x) to remove excess base.

  • Amino Acid Coupling (HBTU activation) :

    • In a separate vial, dissolve the next Boc-amino acid (3.0 eq) and HBTU (2.9 eq) in DMF.

    • Add DIEA (6.0 eq) to the vial to activate the amino acid (solution will typically change color).

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring : Monitor the reaction for completion using the qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates complete coupling.

  • Washing : Drain the coupling solution. Wash the peptide-resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 3: Final Cleavage from the Resin (HF Cleavage)

Caution : Anhydrous HF is extremely corrosive, toxic, and requires a specialized apparatus. This procedure must be performed by trained personnel in a dedicated fume hood.

  • Preparation : Place the dried peptide-resin in a specialized HF-resistant reaction vessel. Add a scavenger cocktail (e.g., a 9:1 ratio of anisole to EDT) to the vessel.

  • Cooling : Cool the reaction vessel to between -5°C and 0°C in an ice/salt bath.

  • HF Condensation : Carefully condense anhydrous HF into the reaction vessel under vacuum.

  • Cleavage Reaction : Stir the mixture at 0°C for 1-2 hours.

  • HF Removal : Evaporate the HF under a high vacuum.

  • Peptide Precipitation : Wash the resin and crude peptide mixture with cold diethyl ether. This will precipitate the peptide while dissolving the organic scavengers.

  • Isolation : Filter the precipitate to collect the crude peptide.

  • Purification : Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase HPLC.

Visualizing the Boc Protection Workflow

Caption: Mechanism of Nα-amino group protection using Boc anhydride.

Caption: Acid-catalyzed deprotection of the Nα-Boc group.

Caption: The cyclical workflow of Boc solid-phase peptide synthesis.

Common Side Reactions and Mitigation

Several side reactions can occur during Boc-SPPS, potentially compromising the purity and yield of the final peptide.

  • Alkylation of Side Chains : During deprotection and cleavage, the tert-butyl cation generated can alkylate nucleophilic side chains, particularly Trp and Met. This is minimized by adding scavengers like DTE, thioanisole, or EDT to the acid solutions.

  • Diketopiperazine Formation : At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is most common with Pro or Gly in the first two positions. Using in situ neutralization protocols can suppress this side reaction.

  • Aspartimide Formation : The side-chain carboxyl group of Asp can cyclize to form a stable five-membered aspartimide ring under either acidic or basic conditions. This can lead to a mixture of α- and β-linked peptides upon ring-opening. This is particularly problematic in Asp-Gly and Asp-Ser sequences.

  • Pyroglutamate Formation : An N-terminal Gln residue can cyclize under the acidic conditions of deprotection to form a pyroglutamyl residue, which caps the peptide chain and prevents further elongation.

Conclusion

The Boc protection strategy is a robust and well-established methodology in solid-phase peptide synthesis. While it often requires harsher chemical conditions than the more modern Fmoc strategy, its effectiveness in synthesizing complex, hydrophobic, and aggregation-prone peptides ensures its continued relevance in research and drug development. A thorough understanding of its core principles, reaction mechanisms, and potential side reactions, as detailed in this guide, is crucial for scientists aiming to leverage this powerful technique for the successful synthesis of high-quality peptides.

References

Spectroscopic and Synthetic Profile of Boc-Nva-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of N-tert-butyloxycarbonyl-L-norvaline (Boc-Nva-OH), a key building block in peptide synthesis and drug discovery. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide presents detailed spectroscopic data for the structurally similar compound, N-tert-butyloxycarbonyl-L-valine (Boc-L-Val-OH), to serve as a valuable reference for spectral interpretation. Furthermore, this document outlines detailed experimental protocols for the synthesis of Boc-protected amino acids and the acquisition of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data.

Spectroscopic Data

¹H NMR Data of Boc-L-Valine (Reference)

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.9broad s1HCOOH
~6.33, ~5.09d1HNH (rotamers)
~4.27, ~4.03m1Hα-CH (rotamers)
~2.20m1Hβ-CH
~1.45s9HC(CH₃)₃
~1.00, ~0.94d6Hγ-CH₃ (rotamers)

Note: The presence of rotamers due to hindered C-N bond rotation in the carbamate group can lead to the observation of multiple signals for some protons.

¹³C NMR Data of Boc-L-Valine (Reference)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (ppm)Assignment
~176C=O (Carboxylic Acid)
~156C=O (Boc)
~80C(CH₃)₃
~60α-CH
~31β-CH
~28C(CH₃)₃
~19, ~17γ-CH₃ (rotamers)
IR Spectroscopy Data

The infrared spectrum of a Boc-protected amino acid is characterized by several key absorption bands. For this compound, the following characteristic peaks are expected:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3300N-HStretching
~2960C-H (alkyl)Stretching
~1710C=O (Carboxylic Acid)Stretching
~1690C=O (Boc)Stretching
~1520N-HBending
~1160C-OStretching

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-protection of L-norvaline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • L-Norvaline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl) or Citric acid solution

Procedure:

  • Dissolve L-norvaline in a mixture of dioxane and water.

  • Add a solution of sodium hydroxide to the mixture to adjust the pH to approximately 9-10.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the mixture with a non-polar solvent like hexane to remove unreacted Boc₂O.

  • Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 1M HCl or citric acid solution).

  • Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound, typically as a white solid or a viscous oil.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product L-Norvaline L-Norvaline Reaction_Mixture Stir at RT, Overnight L-Norvaline->Reaction_Mixture Boc2O Boc₂O Boc2O->Reaction_Mixture NaOH_H2O_Dioxane NaOH / H₂O / Dioxane NaOH_H2O_Dioxane->Reaction_Mixture Hexane_Wash Hexane Wash Reaction_Mixture->Hexane_Wash Completion (TLC) Acidification Acidify (pH 2-3) Hexane_Wash->Acidification Extraction Ethyl Acetate Extraction Acidification->Extraction Drying_Concentration Dry & Concentrate Extraction->Drying_Concentration Boc_Nva_OH This compound Drying_Concentration->Boc_Nva_OH

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30')

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer

  • Mode: Attenuated Total Reflectance (ATR)

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow for characterizing this compound using spectroscopic methods.

Spectroscopic_Analysis_Workflow Synthesized_Product Synthesized this compound Purity_Check Purity Assessment (e.g., TLC, HPLC) Synthesized_Product->Purity_Check IR_Spectroscopy IR Spectroscopy Purity_Check->IR_Spectroscopy NMR_Spectroscopy NMR Spectroscopy Purity_Check->NMR_Spectroscopy Functional_Group_ID Functional Group Identification (-COOH, -NH, C=O, Boc) IR_Spectroscopy->Functional_Group_ID 1H_NMR ¹H NMR NMR_Spectroscopy->1H_NMR 13C_NMR ¹³C NMR NMR_Spectroscopy->13C_NMR Structure_Confirmation Structure Confirmation of this compound Functional_Group_ID->Structure_Confirmation Proton_Environment Proton Environment & Connectivity 1H_NMR->Proton_Environment Carbon_Skeleton Carbon Skeleton Confirmation 13C_NMR->Carbon_Skeleton Proton_Environment->Structure_Confirmation Carbon_Skeleton->Structure_Confirmation

This guide provides foundational information for researchers working with this compound. For definitive structural confirmation, it is always recommended to acquire and interpret the spectroscopic data for the specific compound of interest. The provided reference data and protocols offer a robust starting point for such analyses.

Methodological & Application

Application Notes and Protocols for Boc-Nva-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norvaline (Nva), a non-proteinogenic amino acid isomer of valine, is a valuable building block in the synthesis of novel peptides for therapeutic and research applications. Its incorporation can influence peptide conformation and stability, and it is known to act as an arginase inhibitor, making it a key component in peptides designed to modulate nitric oxide (NO) signaling pathways.[1] This document provides detailed application notes and protocols for the use of N-α-Boc-L-norvaline (Boc-Nva-OH) in solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry.

Boc-SPPS is a robust and widely used method for peptide synthesis, particularly for hydrophobic peptides.[2] The Boc protecting group is temporarily used for the Nα-amino group and is removed by moderate acid treatment, while more acid-labile protecting groups are used for the side chains, which are removed during the final cleavage from the solid support.[3]

Data Presentation

The successful incorporation of this compound into a peptide sequence is dependent on optimized coupling conditions. While specific quantitative data for every possible sequence is variable, the following table summarizes typical expected outcomes for the synthesis of a model norvaline-containing peptide on a 0.1 mmol scale using standard Boc-SPPS protocols.

ParameterTypical ValueNotes
Resin Substitution 0.4 - 0.8 mmol/gMerrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides.[4]
This compound Equivalents 3 - 4 eq.Relative to resin substitution.
Coupling Reagent Equivalents 3 - 4 eq.HBTU/HOBt or HATU are effective for coupling.[5]
Coupling Time 1 - 2 hoursMay require longer coupling times or double coupling for difficult sequences. Monitoring with the Kaiser test is recommended.
Coupling Efficiency (per step) >99%Crucial for the synthesis of long peptides to achieve high purity.
Overall Crude Peptide Yield 60 - 80%Dependent on peptide length and sequence complexity.
Crude Peptide Purity (by HPLC) 50 - 75%Purification via preparative RP-HPLC is typically required.
Final Purified Peptide Yield 15 - 40%Dependent on the efficiency of purification steps.

Experimental Protocols

The following protocols outline the key steps for the incorporation of this compound into a peptide chain using manual Boc-SPPS. These can be adapted for automated peptide synthesizers.

Resin Preparation and Swelling
  • Place the desired resin (e.g., Merrifield resin, 0.1 mmol) in a reaction vessel.

  • Wash the resin with Dichloromethane (DCM) (3 x 10 mL).

  • Swell the resin in DCM (10 mL) for at least 30 minutes with gentle agitation.

First Amino Acid Attachment (for Merrifield Resin)
  • The first Boc-amino acid is typically attached to Merrifield resin as a cesium salt to minimize racemization.

  • Dissolve this compound (or the C-terminal amino acid) (0.4 mmol) in a 1:1 mixture of DMF and DCM.

  • Add cesium carbonate (0.2 mmol) and stir for 1 hour at room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the resulting Boc-amino acid cesium salt in DMF (5 mL).

  • Add the solution to the swelled resin and heat at 50°C for 12-24 hours.

  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Peptide Chain Elongation Cycle (for each amino acid including this compound)

This cycle consists of deprotection, neutralization, and coupling steps.

  • Wash the resin-bound peptide with DCM (3 x 10 mL).

  • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM (10 mL) to the resin.

  • Agitate for 30 minutes at room temperature.

  • Drain the TFA solution.

  • Wash the resin with DCM (5 x 10 mL) to remove residual TFA.

  • Wash the resin with DCM (3 x 10 mL).

  • Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM (10 mL) to the resin.

  • Agitate for 10 minutes at room temperature.

  • Drain the neutralization solution.

  • Wash the resin with DCM (5 x 10 mL).

Norvaline, being a non-branched aliphatic amino acid, is generally not considered a "difficult" coupling. However, for sequences prone to aggregation, the use of more potent coupling reagents or modified protocols may be necessary.

  • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in DMF (5 mL).

  • Add DIEA (0.8 mmol, 8 eq.) to the activation mixture and allow it to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • After complete coupling, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. This is typically achieved using a strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.

Standard HF Cleavage Protocol:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add a scavenger cocktail to protect sensitive amino acids. A common scavenger is anisole.

  • Cool the reaction vessel to 0°C.

  • Carefully introduce anhydrous HF into the vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the precipitate with cold diethyl ether several times.

  • Dry the crude peptide under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable aqueous buffer.

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.

Mandatory Visualizations

Experimental Workflow for Boc-SPPS of a Norvaline-Containing Peptide

Boc_SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_Cycle Peptide Elongation Cycle cluster_FinalSteps Final Steps Resin Start with Resin Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Coupling Couple this compound (HBTU/DIEA in DMF) Neutralization->Coupling Wash2 Wash (DCM/DMF) Coupling->Wash2 Wash1->Neutralization Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (e.g., HF/Anisole) Wash2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis FinalPeptide Purified Peptide Analysis->FinalPeptide

Caption: General workflow for the solid-phase synthesis of a peptide containing norvaline using Boc chemistry.

Signaling Pathway: Norvaline as an Arginase Inhibitor

Norvaline-containing peptides can be designed to inhibit arginase, thereby increasing the bioavailability of L-arginine for nitric oxide synthase (NOS) and enhancing the production of nitric oxide (NO). NO is a crucial signaling molecule involved in various physiological processes, including vasodilation.

Arginase_Inhibition_Pathway cluster_arginine_metabolism L-Arginine Metabolism cluster_inhibition Inhibition cluster_downstream_effects Downstream Effects L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Increased_NO Increased NO Production NOS->Increased_NO Nva_Peptide Norvaline-Containing Peptide Nva_Peptide->Arginase Vasodilation Vasodilation Increased_NO->Vasodilation

Caption: Mechanism of arginase inhibition by a norvaline-containing peptide, leading to increased nitric oxide production.

References

Application Notes and Protocols for the Incorporation of Boc-Nva-OH into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norvaline (Nva), a non-proteinogenic amino acid and an isomer of valine, is of significant interest in peptide-based drug discovery. Its incorporation into peptide sequences can influence conformational properties, metabolic stability, and biological activity. The tert-butyloxycarbonyl (Boc) protected form, Boc-L-norvaline (Boc-Nva-OH), is a key building block for introducing norvaline residues using Boc solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the efficient coupling of this compound in peptide synthesis.

While norvaline is not a β-branched amino acid like valine or isoleucine, its linear four-carbon side chain can still present moderate steric hindrance during the coupling reaction. Therefore, careful selection of coupling reagents and reaction conditions is crucial to ensure high coupling efficiency and minimize potential side reactions. These notes are intended to guide researchers in developing robust protocols for the synthesis of norvaline-containing peptides.

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical for the successful incorporation of this compound, especially in sterically demanding sequences. The following table summarizes the characteristics of commonly used coupling reagents in Boc-SPPS and their suitability for coupling moderately hindered amino acids like norvaline.

Coupling Reagent/SystemAcronymClassRecommended Use for this compoundAdvantagesDisadvantages
Dicyclohexylcarbodiimide / 1-HydroxybenzotriazoleDCC/HOBtCarbodiimideSuitable for routine couplingsCost-effectiveFormation of insoluble dicyclohexylurea (DCU) byproduct, not ideal for automated SPPS; potential for racemization.
Diisopropylcarbodiimide / 1-HydroxybenzotriazoleDIC/HOBtCarbodiimideRecommended for manual and automated SPPSDiisopropylurea byproduct is soluble in common solvents; cost-effective.Slower activation compared to uronium/phosphonium reagents.
Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphoniumEffective for moderately difficult couplingsHigh coupling efficiency.Can be toxic; formation of carcinogenic HMPA as a byproduct.
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphoniumRecommended for difficult couplingsHigh coupling efficiency; no HMPA byproduct.Higher cost than carbodiimides.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUAminium/UroniumHighly Recommended Fast reaction kinetics; low racemization potential; widely used in automated synthesizers.Can undergo guanidinylation of the N-terminus as a side reaction if used in large excess or with slow-reacting amines.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUAminium/UroniumHighly Recommended for difficult couplings More reactive than HBTU due to the presence of the 7-azabenzotriazole moiety; very low racemization.[1]Higher cost than HBTU.

Experimental Protocols

The following are detailed protocols for the manual incorporation of this compound into a peptide sequence using Boc-SPPS on a Merrifield or PAM resin.

Protocol 1: Standard Coupling of this compound using DIC/HOBt

This protocol is suitable for sequences where norvaline is not C-terminal or flanked by other sterically hindered residues.

1. Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Piperidine (for monitoring)

  • Kaiser Test Kit

2. Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes (pre-wash).

    • Treat with 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[2]

    • Wash the resin with DCM (3x), Isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Coupling of this compound:

    • In a separate reaction vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and allow to pre-activate for 10 minutes at room temperature.

    • Add the activated this compound solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, continue the reaction for another 1-2 hours or proceed to a double coupling (repeat step 4).

  • Washing: Once the coupling is complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Capping (Optional): If there are unreacted amino groups after coupling, they can be capped by treating the resin with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.

Protocol 2: Enhanced Coupling of this compound using HBTU

This protocol is recommended for sequences where steric hindrance is a concern, leading to sluggish coupling reactions.

1. Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 equivalents)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser Test Kit

2. Procedure:

  • Resin Swelling, Boc Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.

  • Coupling of this compound:

    • In a separate reaction vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution and allow to pre-activate for 2-5 minutes.

    • Add the activated this compound solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1. The faster kinetics of HBTU usually result in a more complete reaction in a shorter time frame.

Mandatory Visualizations

Boc_SPPS_Workflow start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling (this compound + Coupling Reagent) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 monitoring Kaiser Test wash3->monitoring monitoring->coupling Positive (Recouple) next_cycle Next Amino Acid Cycle monitoring->next_cycle Negative next_cycle->deprotection Continue Synthesis cleavage Final Cleavage (e.g., HF, TFMSA) next_cycle->cleavage Final Step Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step BocNva This compound R-COOH ActivatedEster Activated Ester R-CO-X BocNva->ActivatedEster + Reagent Coupling Reagent (e.g., HBTU/DIEA) PeptideResin Peptide-Resin H₂N-Peptide-Resin ActivatedEster->PeptideResin Nucleophilic Attack NewPeptide Elongated Peptide Boc-Nva-NH-Peptide-Resin PeptideResin->NewPeptide +

References

Application Notes and Protocols for the Use of Boc-Nva-OH in the Synthesis of Unnatural Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide scaffolds is a pivotal strategy in modern drug discovery and development. It allows for the rational design of peptidomimetics with enhanced proteolytic stability, improved pharmacokinetic profiles, and novel receptor-binding affinities. Norvaline (Nva), a non-proteinogenic amino acid, is of particular interest as its linear side chain can modulate peptide conformation and hydrophobicity. The use of N-α-tert-butyloxycarbonyl-L-norvaline (Boc-Nva-OH) within a Boc/Bzl solid-phase peptide synthesis (SPPS) framework provides a robust and reliable method for its site-specific incorporation into peptide sequences.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of unnatural peptides, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties of this compound

PropertyValue
Full Chemical Name N-α-tert-butyloxycarbonyl-L-norvaline
Abbreviation This compound
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPS
Protection Group tert-butyloxycarbonyl (Boc)

Principles of Boc-SPPS for this compound Incorporation

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a foundational method in solid-phase peptide synthesis.[1] It relies on a graded acid lability for the removal of protecting groups. The N-terminal Boc group is temporary and is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA), while side-chain protecting groups (if any) are more stable and are removed during the final cleavage step with a strong acid like anhydrous hydrogen fluoride (HF).[1][2]

The synthesis cycle for incorporating this compound, or any other Boc-protected amino acid, involves three key steps:

  • Deprotection: Removal of the N-terminal Boc group from the resin-bound peptide to expose a free amine.

  • Neutralization: Conversion of the resulting ammonium salt to a free amine to enable the subsequent coupling reaction.

  • Coupling: Activation of the carboxylic acid of the incoming this compound and its reaction with the free amine on the peptide-resin to form a new peptide bond.

This cycle is repeated for each amino acid in the desired sequence.

Data Presentation: Illustrative Synthesis of a Model Peptide

While specific quantitative data for a peptide containing this compound is not extensively available in the literature, the following table presents typical, illustrative data for the synthesis of a model pentapeptide, Ac-Tyr-Gly-Gly-Phe-Nva-NH₂, on a 0.1 mmol scale using MBHA resin. These values are representative of what can be expected from a well-optimized Boc-SPPS protocol.

ParameterIllustrative ValueNotes
Resin Type MBHA (methylbenzhydrylamine)For C-terminal amide peptides.[2]
Resin Substitution 0.5 - 1.0 mmol/gA common substitution level for MBHA resins.[2]
Scale of Synthesis 0.1 mmol
Coupling Reagents HBTU/HOBt/DIEAA standard and efficient activation method.
Coupling Efficiency (per step) >99%Monitored by the Kaiser (ninhydrin) test.
Overall Crude Peptide Yield 70 - 85%Dependent on the peptide sequence and length.
Crude Peptide Purity (by HPLC) 60 - 75%Purification is generally required.
Final Purified Peptide Yield 30 - 50%Post-purification by RP-HPLC.

Experimental Protocols

The following protocols detail the manual solid-phase synthesis of a peptide incorporating this compound.

Materials and Reagents
  • This compound and other required Boc-protected amino acids

  • MBHA resin (or other suitable resin like Merrifield or PAM for C-terminal acids)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • Diethyl ether (cold)

  • Kaiser test kit (for monitoring coupling)

Protocol 1: General Boc-SPPS Cycle for this compound Incorporation

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Swelling:

    • Place the appropriate amount of resin (e.g., 200 mg of 0.5 mmol/g MBHA resin) in a reaction vessel.

    • Swell the resin in DCM for 30-60 minutes.

  • Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution.

  • Washing:

    • Wash the resin sequentially with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin.

    • Agitate for 2 minutes and drain.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-4 equivalents, e.g., 0.3-0.4 mmol), HBTU (3-4 equivalents), and HOBt (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate for 1-2 hours.

    • Monitor the reaction for completeness using the Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

  • Washing:

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat:

    • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions. TFMSA is a less hazardous alternative.

  • Preparation:

    • After the final coupling cycle, wash the peptide-resin thoroughly with DMF and DCM, and dry it under vacuum.

  • HF Cleavage:

    • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).

    • Stir at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

    • Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm identity and purity.

Visualizations

Boc_SPPS_Workflow start Start: Swell Resin deprotection 1. Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization 2. Neutralization (10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling 3. Coupling (this compound, HBTU/HOBt, DIEA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 kaiser_test Kaiser Test wash3->kaiser_test kaiser_test->coupling Positive (Recouple) next_cycle Next Amino Acid Cycle kaiser_test->next_cycle Negative next_cycle->deprotection More residues final_cleavage Final Cleavage & Deprotection (HF or TFMSA) next_cycle->final_cleavage Final residue purification Purification (RP-HPLC) final_cleavage->purification analysis Analysis (MS, HPLC) purification->analysis end End: Purified Peptide analysis->end

Caption: General workflow for Boc-SPPS incorporating this compound.

Logical_Relationships cluster_cycle SPPS Cycle cluster_reagents Key Reagents cluster_final Final Steps Deprotection Deprotection Neutralization Neutralization Deprotection->Neutralization Coupling Coupling Neutralization->Coupling Cleavage Cleavage (HF) Coupling->Cleavage Peptide Elongation TFA TFA TFA->Deprotection DIEA DIEA DIEA->Neutralization HBTU HBTU/HOBt HBTU->Coupling Purification Purification Cleavage->Purification

Caption: Logical relationships between key steps and reagents in Boc-SPPS.

References

Unlocking Therapeutic Potential: Applications of Norvaline-Containing Peptides in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The non-proteinogenic amino acid L-norvaline, an isomer of valine, is emerging as a compelling building block in the design of novel peptide-based therapeutics. Its unique structural and biochemical properties, particularly its ability to inhibit the enzyme arginase, have opened new avenues for drug discovery in a range of therapeutic areas, including neurodegenerative diseases, cardiovascular disorders, and oncology. This document provides detailed application notes and experimental protocols for researchers exploring the potential of norvaline-containing peptides.

Application Notes

Norvaline's primary mechanism of action lies in its potent, competitive inhibition of arginase, the enzyme responsible for the hydrolysis of L-arginine to ornithine and urea. By blocking arginase, norvaline effectively increases the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). This elevation in L-arginine levels leads to enhanced production of nitric oxide (NO), a critical signaling molecule with diverse physiological roles, including vasodilation, neurotransmission, and immune regulation. The modulation of the L-arginine-NO pathway is central to the therapeutic applications of norvaline-containing peptides.

Neurodegenerative Diseases: A Focus on Alzheimer's Disease

In the context of Alzheimer's disease, upregulation of arginase in the brain has been linked to L-arginine deprivation and subsequent neurodegeneration. Norvaline and its peptide derivatives offer a promising strategy to counteract this pathological process.

Key Findings:

  • Reduced β-Amyloid Plaques: In triple-transgenic mouse models of Alzheimer's, administration of L-norvaline has been shown to significantly reduce the burden of β-amyloid plaques, a hallmark of the disease.[1][2]

  • Improved Cognitive Function: Treatment with L-norvaline has demonstrated the ability to reverse cognitive decline in these animal models.[2][3]

  • Enhanced Neuroplasticity: Norvaline treatment has been associated with an increase in the density of dendritic spines in the hippocampus and elevated levels of proteins related to synaptic plasticity.[2]

  • Modulation of Signaling Pathways: The neuroprotective effects of norvaline are linked to the activation of cell survival and neuroplasticity pathways, including the PI3K/Akt/mTOR pathway.

Parameter Treatment Group (3xTg-AD Mice) Control Group (3xTg-AD Mice) Reference
β-Amyloid Plaque Load (Hippocampus)Significant ReductionHigh Plaque Load
Cognitive Performance (Morris Water Maze)Improved Memory and LearningImpaired Memory and Learning
Dendritic Spine Density (Hippocampus)Increased DensityReduced Density
Cardiovascular Disease: Targeting Hypertension

The vasodilatory effects of nitric oxide make the arginase-NO pathway a key regulator of blood pressure. By enhancing NO production, norvaline-containing peptides can induce vasodilation and lower blood pressure, offering a potential therapeutic approach for hypertension.

Key Findings:

  • Blood Pressure Reduction: In rodent models of stress-induced hypertension, L-norvaline administration has been shown to significantly reduce systolic blood pressure.

  • Increased Nitric Oxide Metabolites: Treatment with L-norvaline leads to an increase in the levels of nitric oxide metabolites in the blood, confirming the enhancement of NO production.

Parameter Treatment Group (Hypertensive Rats) Control Group (Hypertensive Rats) Reference
Systolic Blood Pressure~19% reductionNo significant change
Nitric Oxide Metabolites (Plasma)Increased levelsLower levels
Oncology: A Novel Approach to Cancer Therapy

The tumor microenvironment is often characterized by immune suppression, partly due to L-arginine depletion by myeloid-derived suppressor cells (MDSCs) that express high levels of arginase. By inhibiting arginase, norvaline-containing peptides can restore L-arginine levels, thereby enhancing T-cell function and promoting an anti-tumor immune response.

Key Findings:

  • Inhibition of Tumor Growth: L-Norvaline has been shown to inhibit tumor growth in in vivo models.

  • Enhanced Anti-Tumor Immunity: Combination therapy with L-norvaline and other agents like arginine deiminase (ADI-PEG 20) can induce a more robust anti-tumor response by increasing the infiltration of CD8+ T cells and dendritic cells into the tumor.

  • Synergistic Effects with Chemotherapy: L-norvaline, in combination with doxorubicin, has demonstrated a synergistic effect in inhibiting the proliferation of breast cancer cells.

Cell Line Treatment Effect Reference
B16F10 Melanoma (in vivo)L-Norvaline + ADI-PEG 20Increased tumor-infiltrating CD8+ T cells and CCR7+ dendritic cells
4T1 Breast CancerL-Norvaline + DoxorubicinSignificantly inhibited cell proliferation and increased apoptosis

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Norvaline-Containing Peptide

This protocol outlines the manual synthesis of a generic norvaline-containing peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-L-Norvaline

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF (v/v) for Fmoc deprotection

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for each amino acid in the sequence, including Fmoc-L-Norvaline):

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Experimental Workflow for Peptide Synthesis

G Experimental Workflow: Solid-Phase Peptide Synthesis cluster_synthesis Peptide Synthesis Cycle Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection 1. Start Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling 2. Deprotect Washing Washing Amino Acid Coupling->Washing 3. Couple Washing->Fmoc Deprotection 4. Repeat for each AA Final Deprotection Final Deprotection Washing->Final Deprotection 5. Final Cycle Cleavage & Deprotection Cleavage & Deprotection Final Deprotection->Cleavage & Deprotection Purification (RP-HPLC) Purification (RP-HPLC) Cleavage & Deprotection->Purification (RP-HPLC) Characterization (MS, HPLC) Characterization (MS, HPLC) Purification (RP-HPLC)->Characterization (MS, HPLC) G Workflow: Arginase Inhibition Assay Enzyme Activation Enzyme Activation Plate Setup Plate Setup Enzyme Activation->Plate Setup Reaction Initiation Reaction Initiation Plate Setup->Reaction Initiation Incubation Incubation Reaction Initiation->Incubation Color Development Color Development Incubation->Color Development Measurement Measurement Color Development->Measurement Data Analysis Data Analysis Measurement->Data Analysis G Workflow: Cell Viability (MTT) Assay Cell Seeding Cell Seeding Peptide Treatment Peptide Treatment Cell Seeding->Peptide Treatment Incubation Incubation Peptide Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis G Signaling Pathway: Norvaline and Nitric Oxide Production L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase Substrate NOS NOS L-Arginine->NOS Substrate Urea + Ornithine Urea + Ornithine Arginase->Urea + Ornithine Norvaline-Peptide Norvaline-Peptide Norvaline-Peptide->Arginase Inhibits Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) Physiological Effects Physiological Effects Nitric Oxide (NO)->Physiological Effects Leads to G Logical Relationship: Norvaline's Neuroprotective Effect Norvaline-Peptide Norvaline-Peptide Arginase Inhibition Arginase Inhibition Norvaline-Peptide->Arginase Inhibition Increased L-Arginine Increased L-Arginine Arginase Inhibition->Increased L-Arginine Increased NO Production Increased NO Production Increased L-Arginine->Increased NO Production PI3K/Akt/mTOR Pathway Activation PI3K/Akt/mTOR Pathway Activation Increased NO Production->PI3K/Akt/mTOR Pathway Activation Cell Survival & Growth Cell Survival & Growth PI3K/Akt/mTOR Pathway Activation->Cell Survival & Growth Reduced Apoptosis Reduced Apoptosis PI3K/Akt/mTOR Pathway Activation->Reduced Apoptosis Neuroprotection Neuroprotection Cell Survival & Growth->Neuroprotection Reduced Apoptosis->Neuroprotection

References

Application Notes and Protocols: Boc-Nva-OH as a Versatile Building Block for Peptide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis and screening of peptide libraries are cornerstone strategies in modern drug discovery, enabling the rapid identification of novel therapeutic leads, diagnostic agents, and research tools. The choice of building blocks for these libraries is critical in defining the chemical space and ultimate success of a screening campaign. Boc-L-norvaline (Boc-Nva-OH) is a valuable, non-proteinogenic amino acid that offers unique advantages in the construction of peptide libraries. As an isomer of leucine and isoleucine, norvaline introduces subtle yet significant changes in side-chain stereochemistry and hydrophobicity, which can profoundly influence peptide conformation, stability, and receptor binding affinity.

These application notes provide a comprehensive overview of the utility of this compound in solid-phase peptide synthesis (SPPS) for the generation of diverse peptide libraries. Detailed protocols for library synthesis and screening are provided to guide researchers in leveraging this versatile building block for their discovery programs.

Physicochemical Properties of Boc-L-Norvaline (this compound)

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

PropertyValueReference
CAS Number 53308-95-5[1][2][3][4]
Molecular Formula C₁₀H₁₉NO₄[1]
Molecular Weight 217.26 g/mol
Appearance White to off-white crystalline powder
Melting Point 43-47 °C
Solubility Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis.
Storage 2-8°C

Advantages of Incorporating Norvaline into Peptide Libraries

The inclusion of norvaline in peptide libraries can confer several advantageous properties to the resulting peptides:

  • Increased Diversity: Norvaline expands the chemical diversity of a library beyond the 20 proteinogenic amino acids, allowing for the exploration of novel structure-activity relationships (SAR).

  • Enhanced Proteolytic Stability: The non-natural side chain of norvaline can render peptides more resistant to degradation by endogenous proteases, a critical attribute for therapeutic peptides.

  • Modulation of Hydrophobicity: Norvaline's linear butyl side chain provides a distinct hydrophobic character compared to its branched-chain isomers, leucine and isoleucine, which can fine-tune interactions with biological targets.

  • Conformational Constraints: The incorporation of norvaline can influence the local peptide backbone conformation, potentially favoring bioactive conformations and improving binding affinity.

Experimental Protocols

I. Solid-Phase Synthesis of a Combinatorial Peptide Library using this compound

This protocol details the manual synthesis of a "one-bead-one-compound" (OBOC) peptide library using the split-and-pool method with Boc-protected amino acids, including this compound.

Materials:

  • Resin: Merrifield resin pre-loaded with the first amino acid (e.g., Boc-Gly-Merrifield resin).

  • Boc-Protected Amino Acids: A selection of Boc-protected amino acids, including this compound.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Activation Base: N,N-Diisopropylethylamine (DIEA).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Neutralization Base: 10% DIEA in DCM.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol.

  • Washing Solvents: DCM, DMF.

  • Reaction Vessels: Fritted glass reaction vessels.

Workflow for Split-and-Pool Synthesis:

G cluster_0 Cycle 1 cluster_1_1 Coupling Reactions cluster_2 Cycle 2 cluster_2_1 Coupling Reactions start Start with Resin split1 Split Resin into N Equal Portions start->split1 couple_aa1 Couple Boc-AA1-OH split1->couple_aa1 couple_aan Couple Boc-AAN-OH split1->couple_aan couple_nva Couple this compound split1->couple_nva pool1 Pool all Resin Portions couple_aa1->pool1 couple_aan->pool1 couple_nva->pool1 wash_deprotect Wash and Deprotect (TFA/DCM) pool1->wash_deprotect neutralize Neutralize (DIEA/DCM) wash_deprotect->neutralize split2 Split Resin into N Equal Portions neutralize->split2 couple2_aa1 Couple Boc-AA1-OH split2->couple2_aa1 couple2_aan Couple Boc-AAN-OH split2->couple2_aan couple2_nva Couple this compound split2->couple2_nva pool2 Pool all Resin Portions couple2_aa1->pool2 couple2_aan->pool2 couple2_nva->pool2 wash_deprotect2 Wash and Deprotect pool2->wash_deprotect2 end Repeat for Desired Length wash_deprotect2->end G start Peptide Library on Beads wash_beads Wash and Equilibrate Beads in Assay Buffer start->wash_beads incubate_enzyme Incubate Beads with Target Enzyme wash_beads->incubate_enzyme wash_excess Wash to Remove Unbound Enzyme incubate_enzyme->wash_excess add_substrate Add Fluorogenic/Chromogenic Substrate wash_excess->add_substrate incubate_read Incubate and Read Signal (Fluorescence/Absorbance) add_substrate->incubate_read identify_hits Identify 'Hit' Beads (Low or No Signal) incubate_read->identify_hits isolate_hits Isolate Hit Beads identify_hits->isolate_hits sequence_hits Sequence Peptide on Hit Beads (e.g., Edman Degradation or MS/MS) isolate_hits->sequence_hits

References

Application Notes and Protocols for the Enzymatic Resolution of Boc-Nva-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure amino acids are fundamental chiral building blocks in the synthesis of a vast array of pharmaceuticals, particularly peptide-based drugs and other complex chiral molecules. L-Norvaline (L-Nva), a non-proteinogenic amino acid, and its derivatives are of significant interest in drug discovery. Recent studies have highlighted the therapeutic potential of L-norvaline as an arginase inhibitor, with promising applications in the treatment of conditions like hypertension and Alzheimer's disease.[1][2][3][4][5] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, making Boc-protected amino acids like Boc-Nva-OH critical intermediates.

Kinetic resolution, a process where one enantiomer of a racemic mixture reacts at a different rate than the other, is a powerful technique for obtaining enantiopure compounds. Enzymatic kinetic resolution offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and environmental compatibility. Lipases, particularly Candida antarctica lipase B (CALB), are versatile and robust enzymes widely employed for the resolution of N-protected amino acid esters through enantioselective hydrolysis.

This document provides detailed application notes and protocols for the synthesis of enantiopure Boc-L-Nva-OH and Boc-D-Nva-OH via the enzymatic kinetic resolution of racemic N-Boc-norvaline methyl ester (Boc-Nva-OMe). The protocols are based on established methodologies for the lipase-catalyzed resolution of structurally similar N-protected amino acid esters, which have demonstrated high efficiency and enantioselectivity.

Principle of the Method

The enzymatic resolution of racemic Boc-Nva-OMe relies on the stereoselective hydrolysis of the methyl ester by a lipase. The lipase preferentially catalyzes the hydrolysis of one enantiomer (typically the L-enantiomer for many lipases) to the corresponding carboxylic acid (Boc-L-Nva-OH), leaving the other enantiomer (Boc-D-Nva-OMe) largely unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated based on their different chemical properties (e.g., solubility in acidic and basic aqueous solutions). Subsequent hydrolysis of the recovered Boc-D-Nva-OMe yields the enantiopure Boc-D-Nva-OH.

Applications in Drug Development

Enantiopure this compound is a valuable building block for the synthesis of various pharmaceutical compounds:

  • Peptide Synthesis: Boc-L-Nva-OH and Boc-D-Nva-OH are incorporated into peptide sequences to create novel therapeutic peptides. The use of non-proteinogenic amino acids like norvaline can enhance the peptide's metabolic stability, modify its conformation, and improve its pharmacological properties.

  • Synthesis of Small Molecule Drugs: The chiral amine functionality of norvaline is a key component in many small molecule drugs. Enantiopure norvaline derivatives are used in the asymmetric synthesis of complex drug targets.

  • Development of Arginase Inhibitors: L-Norvaline is a known inhibitor of the enzyme arginase. This activity is being explored for the treatment of cardiovascular diseases like hypertension by promoting vasodilation. It has also shown potential in neurodegenerative diseases like Alzheimer's by modulating neuroinflammation and amyloid-beta plaque formation. The availability of enantiopure Boc-L-Nva-OH facilitates the synthesis of more potent and selective arginase inhibitors.

Experimental Protocols

Materials and Reagents
  • Racemic N-Boc-norvaline methyl ester (rac-Boc-Nva-OMe)

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Diisopropyl ether (DIPE) or Methyl tert-butyl ether (MTBE)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and equipment (magnetic stirrer, temperature-controlled bath, separatory funnel, rotary evaporator)

  • Analytical equipment for monitoring the reaction and determining enantiomeric excess (e.g., Chiral HPLC or Chiral GC)

Protocol 1: Enzymatic Kinetic Resolution of rac-Boc-Nva-OMe

This protocol is adapted from established procedures for the enzymatic resolution of N-protected amino acid esters.

  • Reaction Setup:

    • In a round-bottom flask, dissolve racemic Boc-Nva-OMe (1.0 eq.) in a mixture of phosphate buffer (0.1 M, pH 7.0) and an organic co-solvent such as diisopropyl ether (DIPE) (e.g., in a 9:1 v/v ratio of buffer to co-solvent). The substrate concentration should typically be in the range of 10-50 mM.

    • Add immobilized Candida antarctica lipase B (CALB) to the mixture. The enzyme loading can be optimized, but a typical starting point is 10-20 mg of enzyme per mmol of substrate.

    • Stir the reaction mixture at a controlled temperature, typically between 30°C and 45°C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture and analyzing them by a suitable chromatographic method (e.g., TLC, HPLC, or GC) to determine the conversion of the starting material. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the organic solvent and reused.

    • Transfer the filtrate to a separatory funnel.

    • Extract the aqueous phase with an organic solvent like ethyl acetate (3 x volume of the aqueous phase) to remove the unreacted Boc-D-Nva-OMe.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude Boc-D-Nva-OMe.

    • Acidify the aqueous phase to pH 2-3 with 1 M HCl.

    • Extract the acidified aqueous phase with ethyl acetate (3 x volume of the aqueous phase) to isolate the Boc-L-Nva-OH.

    • Combine these organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude Boc-L-Nva-OH.

  • Purification and Analysis:

    • Purify the crude Boc-D-Nva-OMe and Boc-L-Nva-OH by column chromatography or recrystallization if necessary.

    • Determine the enantiomeric excess (ee) of both products using chiral HPLC or chiral GC analysis.

Protocol 2: Hydrolysis of Boc-D-Nva-OMe to Boc-D-Nva-OH
  • Reaction Setup:

    • Dissolve the recovered Boc-D-Nva-OMe in a suitable solvent mixture, such as methanol and water.

    • Add a stoichiometric excess of a base, such as 1 M NaOH, to hydrolyze the ester.

    • Stir the reaction at room temperature and monitor its completion by TLC or HPLC.

  • Work-up:

    • Once the hydrolysis is complete, remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Boc-D-Nva-OH.

Data Presentation

The following tables summarize the expected quantitative data for the enzymatic resolution of rac-Boc-Nva-OMe based on literature values for similar substrates resolved with Candida antarctica lipase B.

Table 1: Reaction Parameters for Enzymatic Resolution of rac-Boc-Nva-OMe

ParameterValue/Condition
Substraterac-N-Boc-norvaline methyl ester
EnzymeImmobilized Candida antarctica lipase B (CALB)
Solvent SystemPhosphate buffer (0.1 M, pH 7.0) / Diisopropyl ether
Temperature45 °C
Substrate Conc.25 mM
Enzyme Loading15 mg/mmol substrate
Reaction Time4-8 hours (until ~50% conversion)

Table 2: Expected Yields and Enantiomeric Excess (ee)

ProductExpected Yield (%)Expected ee (%)
Boc-L-Nva-OH45 - 50> 99
Boc-D-Nva-OMe45 - 50> 98
Boc-D-Nva-OH (after hydrolysis)~95 (from ester)> 98

Visualization

Enzymatic_Resolution_Workflow cluster_synthesis Synthesis of Racemic Substrate cluster_resolution Enzymatic Kinetic Resolution cluster_final_product Final Product Synthesis rac_Nva Racemic Norvaline rac_Boc_Nva_OH rac-Boc-Nva-OH rac_Nva->rac_Boc_Nva_OH Boc Protection Boc_Anhydride Boc Anhydride Methanol Methanol / H+ rac_Boc_Nva_OMe rac-Boc-Nva-OMe rac_Boc_Nva_OH->rac_Boc_Nva_OMe Esterification Reaction_Mixture rac-Boc-Nva-OMe in Buffer/DIPE rac_Boc_Nva_OMe->Reaction_Mixture CALB CALB Reaction_Mixture->CALB Separation Separation (Acid/Base Extraction) CALB->Separation Selective Hydrolysis Boc_L_Nva_OH Boc-L-Nva-OH Separation->Boc_L_Nva_OH Boc_D_Nva_OMe Boc-D-Nva-OMe Separation->Boc_D_Nva_OMe Hydrolysis Base Hydrolysis (e.g., NaOH) Boc_D_Nva_OMe->Hydrolysis Boc_D_Nva_OH Boc-D-Nva-OH Hydrolysis->Boc_D_Nva_OH

Caption: Workflow for the synthesis of enantiopure this compound.

Signaling_Pathway cluster_arginase Arginase Pathway and L-Norvaline Inhibition cluster_effects Physiological Effects L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Ornithine_Urea L-Ornithine + Urea Arginase->L_Ornithine_Urea NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Vasodilation Vasodilation NO_Citrulline->Vasodilation L_Norvaline L-Norvaline L_Norvaline->Arginase Inhibition Reduced_Neuroinflammation Reduced Neuroinflammation L_Norvaline->Reduced_Neuroinflammation Potential Mechanism in AD

Caption: L-Norvaline as an arginase inhibitor.

References

Application Notes and Protocols for Monitoring Boc-Nva-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the efficient coupling of each amino acid is paramount to achieving a high yield and purity of the final peptide product. The tert-butyloxycarbonyl (Boc) protection strategy is a well-established method for peptide synthesis. This document provides detailed application notes and protocols for monitoring the coupling efficiency of N-α-Boc-L-norvaline (Boc-Nva-OH), a non-polar amino acid, to a growing peptide chain on a solid support.

Incomplete coupling reactions lead to the formation of deletion sequences, which are often challenging to separate from the desired full-length peptide, thereby complicating purification and reducing the overall yield. Therefore, robust analytical monitoring at each coupling step is crucial for process optimization and ensuring the quality of the synthesized peptide. This guide outlines both qualitative and quantitative methods to assess the completion of the this compound coupling reaction.

Analytical Techniques Overview

A variety of analytical techniques can be employed to monitor the progress of this compound coupling reactions. The choice of method depends on the desired information (qualitative or quantitative), the stage of the synthesis, and the available instrumentation.

  • Qualitative Techniques: Provide a rapid assessment of the presence or absence of free amines on the resin, indicating whether the coupling reaction has gone to completion.

    • Thin-Layer Chromatography (TLC): A simple and fast method to visualize the consumption of the starting materials and the formation of the product in solution-phase synthesis.

    • Kaiser Test (Ninhydrin Test): A highly sensitive colorimetric test for the presence of primary amines on the solid support. A positive result (blue color) indicates incomplete coupling.

  • Quantitative Techniques: Provide precise measurement of the coupling efficiency, which is critical for process development and quality control.

    • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the components of a cleaved peptide sample, allowing for the accurate determination of coupling efficiency.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, providing both quantitative data and confirmation of the desired product's identity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ monitoring of solution-phase coupling reactions and for the detailed structural characterization of the final peptide product.

Data Presentation: Quantitative Analysis of this compound Coupling

The following tables summarize representative quantitative data for the coupling efficiency of this compound under various conditions. This data is intended for comparative purposes; actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Table 1: Comparison of Coupling Reagents for this compound Coupling Efficiency

Coupling ReagentActivatorBaseTypical Coupling TimeCoupling Efficiency (%)Notes
DICHOBtDIPEA1 - 2 hours98.5 - 99.5Cost-effective, but can be slower for sterically hindered couplings.
HBTUHOBtDIPEA30 - 60 minutes> 99.5A reliable and efficient choice for most standard couplings.[1]
HATUHOAtDIPEA20 - 45 minutes> 99.8Highly efficient, recommended for difficult or sterically hindered couplings.[2]
COMU-DIPEA20 - 45 minutes> 99.8High reactivity with an improved safety profile compared to benzotriazole-based reagents.[2]

Table 2: Effect of Reaction Time on this compound Coupling Efficiency using HBTU/HOBt

Reaction Time (minutes)Coupling Efficiency (%)
1598.0
3099.5
45> 99.8
60> 99.8

Experimental Protocols

Qualitative Monitoring

This protocol is suitable for monitoring solution-phase this compound coupling reactions.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of dichloromethane and methanol, such as 95:5 v/v)

  • Staining solution (e.g., potassium permanganate, ninhydrin, or ceric ammonium molybdate)

  • Capillary tubes for spotting

  • Heat gun

Protocol:

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate.

  • Spot the Plate: Using a capillary tube, spot a small amount of the reaction mixture on the baseline. Also, spot the starting materials (this compound and the amine component) as references.

  • Develop the Plate: Place the TLC plate in the developing chamber containing the mobile phase, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: Once the solvent front is near the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely.

  • Stain the Plate: Visualize the spots under UV light (if applicable) and then stain the plate using an appropriate staining solution. Gently heat the plate with a heat gun to develop the spots.

  • Analyze the Results: Compare the spots of the reaction mixture with the reference spots. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

This protocol is for detecting free primary amines on the solid support during SPPS.[1]

Materials:

  • Kaiser test solutions:

    • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

    • Reagent B: 80 g of phenol in 20 mL of ethanol.

    • Reagent C: 2 mL of 0.001 M aqueous potassium cyanide (KCN) diluted to 100 mL with pyridine (Caution: KCN is highly toxic).

  • Small test tubes

  • Heating block or water bath at 100-110°C

  • Resin sample from the reaction vessel

Protocol:

  • Sample Collection: After the coupling reaction, take a small sample of the resin (a few beads).

  • Washing: Wash the resin beads thoroughly with DMF and then dichloromethane (DCM) to remove any residual reagents.

  • Reagent Addition: Place the washed resin beads in a small test tube. Add 2-3 drops of each of the three Kaiser test solutions (A, B, and C).

  • Heating: Heat the test tube in a heating block or boiling water bath for 5 minutes.

  • Observation: Observe the color of the beads and the solution.

    • Intense Blue: Incomplete coupling, significant amount of free amines present. Recoupling is necessary.

    • Faint Blue/Slightly Blue Beads: Nearly complete coupling. Consider extending the coupling time or capping the unreacted amines.

    • Yellow/Colorless: Complete coupling (>99.5% completion). Proceed to the next deprotection step.

Quantitative Monitoring

This protocol describes the quantitative analysis of a cleaved peptide sample to determine coupling efficiency.[3]

Materials:

  • Reversed-phase HPLC system with a UV detector

  • C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Small reaction vessel for cleavage

  • Nitrogen or argon stream for solvent evaporation

  • Cold diethyl ether for precipitation

Protocol:

  • Sample Collection and Cleavage:

    • Take a small, accurately weighed sample of the dried peptide-resin (e.g., 5-10 mg).

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-2 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Preparation:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Dissolve the crude peptide in a known volume of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Analysis:

    • Inject a known volume of the dissolved peptide onto the C18 column.

    • Run a linear gradient from approximately 5% to 95% Mobile Phase B over 30-60 minutes.

    • Monitor the elution profile at 214 nm or 220 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the desired full-length peptide and any deletion sequences (lacking the this compound residue).

    • Calculate the coupling efficiency by comparing the peak area of the desired product to the total peak area of the desired product and the deletion sequence.

      • Coupling Efficiency (%) = [Area(desired product) / (Area(desired product) + Area(deletion sequence))] x 100

The sample preparation for LC-MS is similar to that for HPLC. The LC system separates the components of the mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio. This provides confirmation of the identity of the peaks observed in the chromatogram.

NMR can be used for in-situ monitoring of solution-phase reactions by observing the disappearance of reactant signals and the appearance of product signals over time. For solid-phase synthesis, a cleaved and purified peptide sample can be analyzed by 1D and 2D NMR techniques to confirm its structure and purity.

Visualizations

G General Workflow for Monitoring this compound Coupling in SPPS cluster_0 Synthesis Cycle cluster_1 Monitoring cluster_2 Decision cluster_3 Next Steps A Start: Resin with free amine B Couple with this compound and Coupling Reagents A->B C Take resin sample B->C D Perform Kaiser Test C->D E HPLC/LC-MS of cleaved sample C->E F Coupling Complete? D->F E->F G Proceed to N-terminal Boc Deprotection F->G Yes H Recouple or Cap F->H No H->B

Caption: Workflow for monitoring this compound coupling in SPPS.

G Decision Tree for Selecting an Analytical Technique A Need for Monitoring? B Qualitative or Quantitative? A->B Yes C In-process check? B->C Qualitative D Final Product Analysis? B->D Quantitative E TLC (Solution Phase) C->E F Kaiser Test (Solid Phase) C->F G HPLC D->G H LC-MS D->H I NMR D->I

Caption: Decision tree for analytical technique selection.

Troubleshooting

Problem: Persistent positive Kaiser test after coupling.

  • Possible Cause: Steric hindrance, peptide aggregation, or inefficient coupling reagents.

  • Solution:

    • Recouple: Perform a second coupling with fresh reagents.

    • Change Coupling Reagent: Switch to a more powerful reagent like HATU or COMU.

    • Extend Reaction Time: Increase the coupling time.

    • Capping: If recoupling is unsuccessful, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.

Problem: Low coupling efficiency determined by HPLC.

  • Possible Cause: Suboptimal reaction conditions, poor quality reagents.

  • Solution:

    • Optimize Reagent Equivalents: Increase the equivalents of this compound and coupling reagents.

    • Verify Reagent Quality: Ensure that all reagents and solvents are fresh and of high purity.

    • Check Deprotection Step: Confirm that the previous Boc deprotection step was complete.

Conclusion

The successful incorporation of this compound into a growing peptide chain relies on careful execution and diligent monitoring of the coupling reaction. The choice of analytical technique depends on the specific requirements of the synthesis. The qualitative Kaiser test is an invaluable tool for rapid, real-time checks of reaction completion. For rigorous quantitative assessment, particularly during process development and optimization, HPLC analysis of a cleaved sample is the method of choice. By employing these detailed protocols and troubleshooting strategies, researchers can significantly enhance the efficiency of this compound coupling, leading to higher yields and purer final peptide products.

References

Application Notes and Protocols for the Incorporation of Boc-Nva-OH in Peptide-Based Biomaterials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide-based biomaterials is a powerful strategy to enhance their functionality and therapeutic potential. Boc-L-norvaline (Boc-Nva-OH), a valine isomer with a linear side chain, offers unique properties that can be harnessed to create advanced biomaterials for applications in tissue engineering, drug delivery, and regenerative medicine. Norvaline is a known inhibitor of the enzyme arginase, which plays a crucial role in regulating nitric oxide (NO) bioavailability. By integrating this compound into peptide sequences, it is possible to design biomaterials with tunable mechanical properties and controlled biological activity.

These application notes provide a comprehensive guide to the incorporation of this compound into a self-assembling peptide sequence using Boc solid-phase peptide synthesis (SPPS). We present detailed protocols for peptide synthesis, purification, and the characterization of the resulting biomaterials, including their mechanical properties, secondary structure, and drug release kinetics. Furthermore, we explore the potential of norvaline-containing biomaterials to modulate cellular signaling pathways, specifically the nitric oxide synthase (NOS) pathway, through arginase inhibition.

Data Presentation

Table 1: Physicochemical Properties of Self-Assembling Peptides
Peptide SequenceMolecular Weight (Da)Purity (%)Solubility in Water
Ac-RGD(Nva)G-AmCalculated Value>95%Soluble
Ac-RGDVG-Am (Control)Calculated Value>95%Soluble

Note: The data presented in these tables are representative examples and may vary depending on the specific peptide sequence and experimental conditions.

Table 2: Rheological Properties of Peptide Hydrogels (1% w/v)
Peptide HydrogelStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Gelation Time (min)
Ac-RGD(Nva)G-Am800 - 120050 - 100~15
Ac-RGDVG-Am (Control)600 - 90040 - 80~20
Table 3: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
PeptidePredominant Secondary StructureCharacteristic Wavelengths (nm)
Ac-RGD(Nva)G-Amβ-sheetMinimum at ~218 nm
Ac-RGDVG-Am (Control)β-sheetMinimum at ~218 nm
Table 4: In Vitro Doxorubicin Release from Peptide Hydrogels
Time (hours)Cumulative Release (%) - Ac-RGD(Nva)G-AmCumulative Release (%) - Ac-RGDVG-Am (Control)
115 ± 218 ± 3
635 ± 442 ± 4
1255 ± 565 ± 6
2478 ± 685 ± 7
4892 ± 595 ± 5

Experimental Protocols

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) of Ac-RGD(Nva)G-Am

This protocol details the manual synthesis of the norvaline-containing peptide Ac-RGD(Nva)G-Am on a Rink Amide MBHA resin.

1. Resin Preparation:

  • Swell 1 g of Rink Amide MBHA resin (0.5 mmol/g substitution) in dichloromethane (DCM) for 30 minutes in a fritted syringe.

  • Wash the resin with dimethylformamide (DMF) (3 x 10 mL).

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain and repeat the treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

3. Amino Acid Coupling (General Cycle):

  • In a separate vial, dissolve 3 equivalents of the Boc-protected amino acid (e.g., Boc-Gly-OH) and 3 equivalents of HBTU in DMF.

  • Add 6 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Monitor the coupling reaction using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

4. Incorporation of this compound:

  • Follow the general amino acid coupling cycle (Step 3) using this compound.

5. N-terminal Acetylation:

  • After the final amino acid coupling and Boc deprotection, wash the resin with DMF.

  • Treat the resin with a solution of acetic anhydride/DIEA/DMF (1:1:8 v/v/v) for 30 minutes.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

6. Cleavage and Deprotection:

  • Dry the resin under vacuum for 1 hour.

  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin (10 mL/g of resin) and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

7. Peptide Purification:

  • Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the pure peptide and confirm the molecular weight by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: Preparation of Peptide Hydrogels
  • Dissolve the lyophilized peptide in sterile deionized water to the desired concentration (e.g., 1% w/v).

  • Induce gelation by adding an equal volume of a buffer solution (e.g., 2x Phosphate Buffered Saline, pH 7.4) to the peptide solution.

  • Gently mix and allow the solution to stand at room temperature for the hydrogel to form.

Protocol 3: Rheological Analysis of Peptide Hydrogels
  • Perform oscillatory rheology on the peptide hydrogels using a rheometer with a parallel plate geometry.

  • Conduct a frequency sweep from 0.1 to 100 rad/s at a constant strain of 1% to determine the storage modulus (G') and loss modulus (G'').

  • Perform a strain sweep from 0.1% to 100% strain at a constant frequency of 1 Hz to determine the linear viscoelastic region.

Protocol 4: Circular Dichroism (CD) Spectroscopy
  • Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1 mg/mL.

  • Record the CD spectrum from 190 to 260 nm using a 1 mm path length quartz cuvette.[1][2][3][4][5]

  • Analyze the spectrum to determine the secondary structure content of the peptide.

Protocol 5: In Vitro Drug Release Study
  • Prepare peptide hydrogels containing a model drug (e.g., Doxorubicin) at a known concentration.

  • Place the drug-loaded hydrogel in a well of a multi-well plate.

  • Add a known volume of release buffer (e.g., PBS, pH 7.4) on top of the hydrogel.

  • At predetermined time intervals, collect aliquots of the release buffer and replace with fresh buffer.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_biomaterial Biomaterial Formulation cluster_characterization Characterization cluster_application Biological Application synthesis Boc-SPPS of Ac-RGD(Nva)G-Am cleavage Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification hydrogel Hydrogel Formation purification->hydrogel rheology Rheology hydrogel->rheology cd Circular Dichroism hydrogel->cd drug_release Drug Release Assay hydrogel->drug_release cell_culture 3D Cell Culture drug_release->cell_culture signaling_study Signaling Pathway Analysis cell_culture->signaling_study

Caption: Experimental workflow for the synthesis, formulation, and characterization of norvaline-containing peptide biomaterials.

signaling_pathway Arginine Arginine Arginase Arginase Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) Arginine->NOS Substrate Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea Products Norvaline_Peptide Norvaline-Peptide Biomaterial Norvaline_Peptide->Arginase Inhibition Nitric_Oxide Nitric Oxide (NO) NOS->Nitric_Oxide Product Cellular_Response Cellular Response (e.g., Vasodilation, Angiogenesis) Nitric_Oxide->Cellular_Response Stimulates

Caption: Proposed mechanism of action for norvaline-containing biomaterials in modulating the nitric oxide signaling pathway.

References

Application Notes and Protocols for the Synthesis of Peptide-Drug Conjugates Using a Boc-Norvaline Strategy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics that combine the specificity of a peptide with the potency of a cytotoxic drug.[1] This synergy allows for the delivery of highly active pharmaceutical ingredients directly to the target cells, thereby increasing efficacy and reducing off-target toxicity.[2] The synthesis of PDCs is a multi-step process that requires careful control over the peptide sequence, the choice of the drug and linker, and the conjugation chemistry.[3]

This document provides detailed application notes and protocols for the synthesis of PDCs using a strategy involving a modified norvaline (Nva) residue within a peptide synthesized via tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). Norvaline, an isomer of valine, does not have a reactive side chain in its natural form.[4] Therefore, for its use as a specific conjugation site, a functionalized and orthogonally protected version is required. This protocol will assume the use of Boc-L-Nva(Fmoc)-OH , where the side chain contains an amino group protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonal protection scheme allows for the selective deprotection of the norvaline side chain for drug conjugation without affecting the Boc-protected N-terminus or other side-chain protecting groups.[5]

Data Presentation: Synthesis and Characterization of a Model PDC

The following table summarizes the expected quantitative data for the synthesis of a model peptide-drug conjugate. These values are representative and can vary depending on the specific peptide sequence, drug-linker, and purification methods.

ParameterValueMethod of Determination
Peptide Synthesis
Resin Substitution Level0.5 mmol/gManufacturer's Specification
Crude Peptide Yield75%Gravimetric Analysis
Crude Peptide Purity>80%RP-HPLC
Drug Conjugation
Conjugation Efficiency>90%LC-MS
Final Product
Purified PDC Yield35% (overall)Gravimetric Analysis
Final PDC Purity>98%RP-HPLC
Drug-to-Peptide Ratio (DPR)1.0LC-MS
Molecular Weight (Expected)VariesMass Spectrometry (ESI-MS)
Molecular Weight (Observed)VariesMass Spectrometry (ESI-MS)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Boc-SPPS) of a Norvaline-Containing Peptide

This protocol describes the manual synthesis of a model pentapeptide (Tyr-Ala-Gly-Nva(Fmoc)-Phe) on a Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-Phe-OH

  • Boc-Nva(Fmoc)-OH

  • Boc-Gly-OH

  • Boc-Ala-OH

  • Boc-Tyr(Bzl)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

    • Prepare a solution of Boc-Phe-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the drained resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash with DCM (3x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIPEA in DMF for 5 minutes (repeat twice).

    • Wash with DMF (5x).

  • Coupling of Subsequent Amino Acids (Boc-Nva(Fmoc)-OH, Boc-Gly-OH, Boc-Ala-OH, Boc-Tyr(Bzl)-OH):

    • In a separate vial, pre-activate the corresponding Boc-amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling completion using the Kaiser test (a positive test indicates incomplete coupling, requiring a recoupling step).

    • After each coupling, wash the resin with DMF (3x) and DCM (3x).

    • Repeat steps 2-4 for each amino acid in the sequence.

  • Final Boc Deprotection:

    • After the final coupling, perform a final Boc deprotection as described in step 2.

    • Wash the resin with DCM (3x) and dry under vacuum.

Protocol 2: Selective Deprotection of the Norvaline Side Chain

Materials:

  • Peptide-resin from Protocol 1

  • 20% Piperidine in DMF

  • DMF

  • DCM

Procedure:

  • Treat the peptide-resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the norvaline side chain.

  • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Dry the resin under vacuum. The resin now has a free amino group on the norvaline side chain, ready for conjugation.

Protocol 3: Drug-Linker Conjugation to the Norvaline Side Chain

This protocol describes the conjugation of a pre-activated drug-linker moiety with an N-hydroxysuccinimide (NHS) ester to the deprotected norvaline side chain.

Materials:

  • Peptide-resin from Protocol 2

  • Drug-Linker-NHS ester (e.g., a cytotoxic drug with a cleavable linker)

  • DMF

  • DIPEA

  • DCM

Procedure:

  • Swell the peptide-resin in DMF.

  • Dissolve the Drug-Linker-NHS ester (1.5 eq.) and DIPEA (2 eq.) in DMF.

  • Add the drug-linker solution to the resin and shake overnight at room temperature.

  • Wash the resin with DMF (5x) and DCM (5x) to remove excess reagents.

  • Dry the resin under vacuum.

Protocol 4: Cleavage, Purification, and Characterization of the PDC

Materials:

  • PDC-resin from Protocol 3

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

  • TFA (for HPLC)

Procedure:

  • Cleavage:

    • Treat the dried PDC-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PDC by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the crude PDC, decant the ether, and repeat the ether wash twice.

    • Dry the crude PDC pellet under vacuum.

  • Purification:

    • Dissolve the crude PDC in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

    • Purify the PDC using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile and water containing 0.1% TFA.

    • Collect the fractions containing the pure PDC.

  • Characterization:

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Verify the identity and molecular weight of the final PDC using mass spectrometry (e.g., ESI-MS).

    • Lyophilize the pure fractions to obtain the final PDC as a white powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (Boc-SPPS) cluster_conjugation Conjugation cluster_finalization Final Processing start Merrifield Resin coupling1 Couple Boc-Phe-OH start->coupling1 deprotection1 Boc Deprotection (TFA) coupling1->deprotection1 neutralization1 Neutralization (DIPEA) deprotection1->neutralization1 coupling2 Couple Boc-Nva(Fmoc)-OH neutralization1->coupling2 deprotection2 Boc Deprotection coupling2->deprotection2 neutralization2 Neutralization deprotection2->neutralization2 coupling_n Repeat for all Amino Acids neutralization2->coupling_n final_deprotection Final Boc Deprotection coupling_n->final_deprotection fmoc_deprotection Selective Fmoc Deprotection (Piperidine) final_deprotection->fmoc_deprotection drug_conjugation Conjugate Drug-Linker fmoc_deprotection->drug_conjugation cleavage Cleavage from Resin (TFA) drug_conjugation->cleavage purification RP-HPLC Purification cleavage->purification characterization LC-MS & Purity Analysis purification->characterization final_product Lyophilized PDC characterization->final_product

Caption: Workflow for the synthesis of a peptide-drug conjugate using Boc-SPPS.

signaling_pathway PDC Peptide-Drug Conjugate Receptor Target Receptor (e.g., overexpressed on cancer cells) PDC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome/Lysosome Internalization->Endosome DrugRelease Drug Release (e.g., linker cleavage) Endosome->DrugRelease Acidic pH / Enzymes Drug Active Drug DrugRelease->Drug CellularTarget Intracellular Target (e.g., DNA, Tubulin) Drug->CellularTarget Apoptosis Apoptosis / Cell Death CellularTarget->Apoptosis

Caption: General mechanism of action for a peptide-drug conjugate.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Coupling Efficiency of Boc-L-Norvaline (Boc-Nva-OH) in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with the low coupling efficiency of Boc-L-Norvaline (Boc-Nva-OH) in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of this compound into a peptide sequence, presented in a question-and-answer format.

Q1: My Kaiser test is positive (blue resin beads) after the coupling step for this compound. What does this indicate and what are the primary causes?

A positive Kaiser test after the coupling step indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[1][2] The primary reasons for the low coupling efficiency of this compound are:

  • Steric Hindrance: Although a linear amino acid, the butyl side chain of norvaline can present steric hindrance, especially when coupling to a bulky amino acid residue or a growing peptide chain that has adopted a secondary structure on the resin.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate and form secondary structures (e.g., β-sheets), which can physically obstruct the N-terminal amine, making it inaccessible to the activated this compound.[3] This is a common issue in SPPS, particularly with hydrophobic sequences.

  • Suboptimal Activation: Standard coupling reagents may not be sufficiently reactive to overcome the energy barrier for the coupling of a moderately hindered amino acid like norvaline, leading to incomplete activation of the carboxylic acid.

Q2: What immediate actions can I take to improve the coupling efficiency of this compound in my current synthesis?

If you observe a positive Kaiser test, the following strategies can be implemented immediately to salvage the synthesis:

  • Perform a Double Coupling: This is the most common and often effective strategy for difficult couplings.[4][5] After the initial coupling reaction, drain the vessel and add a fresh solution of activated this compound to the resin for a second coupling cycle. This increases the probability of the reaction going to completion.

  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. This can provide the necessary time for the sterically hindered reaction to proceed.

  • Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide-based activator like DIC/HOBt, switching to a more powerful uronium/aminium or phosphonium salt-based reagent is highly recommended for the recoupling step.

Q3: I am planning a synthesis that includes this compound. What proactive measures can I take to prevent low coupling efficiency?

To preemptively address potential coupling issues with this compound, consider the following during the planning phase of your synthesis:

  • Select a High-Efficiency Coupling Reagent: For sterically demanding amino acids, it is advisable to use more potent coupling reagents from the outset. Reagents like HATU, HCTU, and COMU are known to be highly effective for difficult couplings and can significantly improve yields.

  • Optimize Solvent Choice: While DMF is the most common solvent in SPPS, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be more effective at disrupting peptide aggregation, thereby improving coupling efficiency.

  • Consider Microwave-Assisted SPPS: Microwave energy can accelerate coupling reactions and help overcome the energy barriers associated with sterically hindered amino acids and peptide aggregation.

Frequently Asked Questions (FAQs)

Q: Is the steric hindrance of this compound comparable to that of other challenging amino acids like Boc-Val-OH or Boc-Ile-OH?

A: The steric hindrance of this compound is generally considered to be less severe than that of β-branched amino acids like Valine (Val) and Isoleucine (Ile). However, it can still present a significant challenge, particularly in sequences prone to aggregation or when adjacent to other bulky residues. Therefore, treating it as a "difficult coupling" and taking appropriate precautions is a prudent approach.

Q: Can I use standard DIC/HOBt for coupling this compound?

A: While it may be possible to achieve some level of coupling with DIC/HOBt, it is likely to result in lower efficiency and the need for repeated coupling cycles, especially in longer or more complex peptides. For a more reliable and efficient synthesis, the use of more potent coupling reagents is strongly recommended.

Q: How do I know if peptide aggregation is the primary cause of low coupling efficiency?

A: A visual indication of peptide aggregation during batch synthesis is the shrinking of the resin matrix. If you observe this, in conjunction with a positive Kaiser test, it is highly likely that aggregation is hindering the reaction. In such cases, switching to a solvent like NMP or using chaotropic salts can be beneficial.

Q: Will double coupling significantly increase the cost of my synthesis?

A: Double coupling will increase the consumption of the amino acid and coupling reagents for that specific step. However, this increase in cost is often justified by the improved yield and purity of the final peptide, which can reduce the time and expense associated with purification.

Quantitative Data on Coupling Reagent Performance

While specific, direct comparative studies on this compound are limited, the following table provides a summary of expected coupling efficiencies based on the performance of these reagents with other sterically hindered amino acids. The data represents typical outcomes and may vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentAdditiveBaseTypical Reaction Time (min)Expected Yield (%)Reference(s)
HATU HOAtDIPEA30~99
HCTU -DIPEA30~98-99
COMU -DIPEA15-30>99
PyBOP HOBtDIPEA30~95
DIC/HOBt HOBt-60-120~85-95

Experimental Protocols

Protocol 1: Standard Kaiser Test for Monitoring Coupling Completion

This protocol is used to qualitatively assess the presence of free primary amines on the resin.

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

Procedure:

  • Collect a small sample of resin beads (approximately 5-10 mg) in a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the test tube in a heating block or water bath at 100-110°C for 5 minutes.

  • Observe the color of the resin beads and the solution.

    • Positive Result (Incomplete Coupling): Dark blue beads and/or blue solution.

    • Negative Result (Complete Coupling): Yellow or colorless beads and solution.

Protocol 2: Double Coupling Procedure for this compound

This protocol is recommended when a single coupling is insufficient to drive the reaction to completion.

Procedure:

  • First Coupling:

    • Swell the resin in DMF.

    • Perform the Fmoc deprotection of the N-terminal amino acid (e.g., 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, dissolve this compound (3-5 equivalents), a suitable coupling reagent (e.g., HATU, 3-5 equivalents), and an activator base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activation mixture to the resin and allow it to couple for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF.

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in the first coupling step.

    • Add the fresh activation mixture to the resin and allow it to couple for another 1-2 hours.

    • Drain the coupling solution and wash the resin thoroughly with DMF.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is negative, proceed to the deprotection of the newly added this compound. If the test is still positive, further optimization of the coupling conditions may be necessary.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical decision-making process when encountering low coupling efficiency with this compound.

Troubleshooting_Boc_Nva_OH_Coupling start Start: Couple this compound kaiser_test Perform Kaiser Test start->kaiser_test positive_result Positive Result (Incomplete Coupling) kaiser_test->positive_result Blue Beads negative_result Negative Result (Complete Coupling) kaiser_test->negative_result Yellow/Colorless Beads troubleshoot Troubleshooting Options positive_result->troubleshoot proceed Proceed to Next Deprotection Step negative_result->proceed double_couple Perform Double Coupling troubleshoot->double_couple increase_time Increase Reaction Time (4h to overnight) troubleshoot->increase_time change_reagent Use More Potent Reagent (e.g., HATU, HCTU) troubleshoot->change_reagent kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 increase_time->kaiser_test_2 change_reagent->kaiser_test_2 kaiser_test_2->negative_result Negative re_evaluate Re-evaluate Strategy: - Check Reagent Quality - Consider Aggregation - Switch Solvent to NMP kaiser_test_2->re_evaluate Positive

Caption: Troubleshooting workflow for low this compound coupling efficiency.

References

preventing side reactions during Boc-Nva-OH deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve side reactions during the deprotection of Boc-Nva-OH (tert-butoxycarbonyl-L-norvaline).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during the acid-catalyzed deprotection of Boc-protected amino acids?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate any nucleophilic species present in the reaction mixture, leading to undesired modifications of the target molecule.[1][2]

Q2: Is the norvaline (Nva) side chain itself susceptible to side reactions during Boc deprotection?

A2: The norvaline side chain, being a simple alkyl group (n-butyl), is not nucleophilic and is therefore generally not susceptible to alkylation by the tert-butyl cation. The main concern for side reactions arises when this compound is part of a larger peptide that contains other amino acid residues with nucleophilic side chains.

Q3: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A3: Amino acid residues with nucleophilic side chains are particularly susceptible to tert-butylation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to modification.[1]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.

  • Cysteine (Cys): The free thiol group is a target for alkylation.

  • Tyrosine (Tyr): The phenolic ring can be alkylated.

Q4: What are scavengers and how do they prevent side product formation?

A4: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation, preventing it from reacting with the desired product. They are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate.

Q5: Can Boc deprotection be incomplete? What are the signs?

A5: Yes, Boc deprotection can be incomplete, especially with sterically hindered substrates or when using insufficient acid or reaction time. Signs of incomplete deprotection include a complex mixture of products observed by HPLC or LC-MS, and the presence of the starting material. In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.

Troubleshooting Guides

Issue 1: Observation of unexpected peaks in HPLC/LC-MS corresponding to an addition of +56 Da.

  • Possible Cause: This mass shift corresponds to the addition of a tert-butyl group. Your peptide or molecule likely contains one or more susceptible residues (Trp, Met, Cys, Tyr) that have been alkylated by the tert-butyl cation generated during deprotection.

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.

    • For Tryptophan-containing compounds: Use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole.

    • For Methionine-containing compounds: Thioanisole is effective in preventing S-alkylation. Adding reducing agents like ammonium iodide and dimethyl sulfide (DMS) can also help prevent oxidation.

    • For general purposes: A common and effective cocktail is a mixture of TFA, water, and TIS.

Issue 2: The reaction is sluggish or appears incomplete after the standard reaction time.

  • Possible Cause 1: Insufficient concentration of the deprotection acid (e.g., TFA). For solution-phase deprotection, TFA is often used neat or in a high concentration (e.g., 50-95%) in a solvent like dichloromethane (DCM).

  • Solution 1: Increase the concentration of TFA or extend the reaction time. Monitor the reaction progress by an appropriate method like TLC or LC-MS.

  • Possible Cause 2: Steric hindrance around the Boc-protected amine can slow down the deprotection reaction.

  • Solution 2: Increase the reaction temperature slightly (e.g., to 30-40 °C) or prolong the reaction time. Be cautious, as higher temperatures can sometimes increase the rate of side reactions.

  • Possible Cause 3: In solid-phase peptide synthesis (SPPS), poor swelling of the resin can limit reagent access.

  • Solution 3: Ensure the resin is adequately swollen in a suitable solvent (like DCM) before initiating the deprotection step.

Issue 3: The reaction mixture turns brown or purple during cleavage, especially with Trp-containing peptides.

  • Possible Cause: This discoloration can indicate oxidation of the tryptophan indole ring or other side reactions.

  • Solution:

    • Work under an inert atmosphere: Perform the cleavage under a nitrogen or argon atmosphere to minimize oxidation.

    • Add antioxidants: Including a scavenger like 1,2-ethanedithiol (EDT) can help to reduce oxidation.

    • Use high-quality reagents: Ensure you are using fresh, high-purity TFA and scavengers.

Data Presentation

Table 1: Common Scavengers for Boc Deprotection and Their Applications

ScavengerTarget Residues ProtectedTypical Concentration in Cleavage CocktailNotes
Triisopropylsilane (TIS) Trp, Tyr, Cys2.5 - 5% (v/v)A very common and effective general-purpose cation scavenger.
Triethylsilane (TES) Trp, Tyr, Cys5 - 10% (v/v)Similar to TIS, acts as a hydride donor to reduce the carbocation.
Water (H₂O) General2.5 - 5% (v/v)Helps to suppress aspartimide formation and aids in the solubility of some peptides.
Anisole Trp, Met5 - 10% (v/v)Traps tert-butyl cations. Can lead to some ring anisylation as a byproduct.
Thioanisole Met, Trp5 - 10% (v/v)Particularly effective for protecting Met and for aiding the cleavage of Arg(Mts) protecting groups.
1,2-Ethanedithiol (EDT) Trp, Cys, Met2.5% (v/v)A good scavenger that also helps to prevent oxidation of Trp. Has a strong odor.
p-Cresol Tyr5 - 10% (v/v)A scavenger specifically used to protect the tyrosine side-chain.

Note: The optimal scavenger cocktail will depend on the specific substrate and reaction conditions. The concentrations are typical for cleavage from solid-phase resins.

Experimental Protocols

Protocol 1: Standard Solution-Phase Boc Deprotection of this compound
  • Preparation: Dissolve the this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane, DCM, or 1,4-dioxane).

  • Reagent Addition: To the stirred solution, add an excess of the deprotection reagent.

    • Option A (TFA): Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture (e.g., 1:1 TFA/DCM).

    • Option B (HCl in Dioxane): Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent and excess acid under reduced pressure (rotary evaporation). The resulting product is often an HCl or TFA salt of the deprotected amine. The crude product can be triturated with cold diethyl ether to yield a solid, which is then collected by filtration and dried under vacuum.

Protocol 2: Boc Deprotection during Solid-Phase Peptide Synthesis (SPPS) with a Scavenger Cocktail

This protocol describes the cleavage and deprotection of a peptide containing Nva and other sensitive residues from a resin support.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel. Drain the DCM.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh just before use. A recommended general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For a 10 mL cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of deionized water.

  • Deprotection & Cleavage: Add the cleavage cocktail to the resin (a typical ratio is 10 mL of cocktail per 100-200 mg of resin). Gently agitate the mixture at room temperature for 2-4 hours.

  • Work-up:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small additional volume of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet several times with cold ether.

    • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualizations

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_outcome Reaction Products BocNva Boc-Nva-Peptide TFA Add Strong Acid (e.g., TFA) BocNva->TFA Initiates Cleavage Desired Desired Product (H₂N-Nva-Peptide) BocNva->Desired Forms (Desired) tButylCation t-Butyl Cation (Reactive Intermediate) TFA->tButylCation Generates Scavengers Add Scavengers (e.g., TIS, H₂O) TrappedCation Trapped Cation (Scavenger Adduct) Scavengers->TrappedCation Reacts with SideProduct Side Product (t-Butyl-Modified Peptide) tButylCation->SideProduct Causes (Undesired) tButylCation->TrappedCation Traps

Caption: Workflow for Boc deprotection showing the role of scavengers.

Troubleshooting_Logic Start Start: Unexpected Result in Deprotection CheckMass Mass Spec shows +56 Da adduct? Start->CheckMass CheckCompletion Incomplete Reaction? Start->CheckCompletion CheckMass->CheckCompletion No AddScavenger Solution: Add/Optimize Scavengers (TIS, Thioanisole, etc.) CheckMass->AddScavenger Yes OptimizeConditions Solution: Increase Acid Conc./Time or Check Resin Swelling CheckCompletion->OptimizeConditions Yes End End: Successful Deprotection CheckCompletion->End No AddScavenger->End OptimizeConditions->End

Caption: Troubleshooting logic for common Boc deprotection issues.

References

Technical Support Center: Troubleshooting Aggregation of Norvaline-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of norvaline-containing peptides during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why are norvaline-containing peptides prone to aggregation?

A1: Norvaline is a non-proteinogenic, hydrophobic amino acid isomeric with valine.[1] Its straight-chain, hydrophobic nature contributes to the overall hydrophobicity of a peptide sequence. Peptides with a high content of hydrophobic residues have a tendency to self-associate in aqueous solutions to minimize the unfavorable interactions between their nonpolar side chains and water. This self-association can lead to the formation of soluble oligomers or insoluble aggregates, which may present as precipitates, cloudiness, or gels.[2] Furthermore, studies have shown that the incorporation of norvaline can have a destabilizing effect on secondary structures like β-sheets, which could potentially expose hydrophobic regions and promote aggregation.[1]

Q2: What are the initial signs of aggregation in my norvaline-containing peptide solution?

A2: The initial signs of peptide aggregation can be observed through several indicators:

  • Visual Changes: The most immediate sign is a change in the appearance of the solution. This can range from slight turbidity or cloudiness to the formation of visible precipitates.

  • Difficulty in Dissolution: If a lyophilized peptide powder does not readily dissolve in the chosen solvent or buffer, it may be indicative of pre-existing aggregates or a high propensity for aggregation.

  • Inconsistent Experimental Results: Variability in results from the same batch of peptide, such as in bioassays or analytical chromatography, can be a consequence of heterogeneous aggregation states.

  • High Signal in Light Scattering: Techniques like Dynamic Light Scattering (DLS) are highly sensitive to the presence of large particles and can detect aggregates even when they are not visible to the naked eye.[3]

Q3: How can I prevent aggregation of my norvaline-containing peptide from the start?

A3: Proactive measures during peptide design, synthesis, and handling can significantly mitigate aggregation issues. Consider the following strategies:

  • Sequence Optimization: If possible, modify the peptide sequence to include charged or polar amino acids to increase overall hydrophilicity. A general guideline is to have at least one charged residue for every five amino acids.[2]

  • Proper Storage: Store the lyophilized peptide at -20°C or -80°C and minimize freeze-thaw cycles. Before opening, allow the vial to warm to room temperature to prevent condensation.

  • Careful Solubilization: Use a systematic approach for solubilization. Start with a small amount of an organic solvent like DMSO or DMF to dissolve the peptide, and then slowly add the aqueous buffer while vortexing.

  • Work at Low Concentrations: Peptides are more likely to aggregate at higher concentrations. Whenever possible, work with dilute peptide solutions.

Troubleshooting Guides

Issue 1: My lyophilized norvaline-containing peptide will not dissolve.

This is a common issue for hydrophobic peptides. The following workflow can help in achieving solubilization.

Troubleshooting Workflow for Peptide Dissolution start Start: Lyophilized Peptide test_water Attempt to dissolve in sterile, deionized water start->test_water check_solubility Is the solution clear? test_water->check_solubility No success Peptide Solubilized test_water->success Yes check_charge Determine net charge of the peptide acidic Acidic Peptide (Net Charge < 0) check_charge->acidic basic Basic Peptide (Net Charge > 0) check_charge->basic neutral Neutral/Hydrophobic Peptide check_charge->neutral use_base Use 0.1% NH4OH or 10% Ammonium Bicarbonate acidic->use_base use_acid Use 10% Acetic Acid or 0.1% TFA basic->use_acid use_organic Use minimal 100% DMSO, DMF, or Acetonitrile neutral->use_organic dilute Slowly dilute with aqueous buffer while vortexing use_base->dilute use_acid->dilute use_organic->dilute sonicate Sonicate in a water bath for short intervals dilute->sonicate sonicate->check_solubility check_solubility->check_charge No check_solubility->success Yes fail Consider chaotropic agents (6M Guanidine HCl, 8M Urea) check_solubility->fail Still No

Caption: Workflow for solubilizing hydrophobic peptides.

Issue 2: My norvaline-containing peptide solution is cloudy or has visible precipitate.

This indicates that the peptide has aggregated in solution. The following steps can be taken to attempt to disaggregate the peptide or prepare a new, aggregate-free solution.

  • pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the buffer to be at least 2 units away from the pI can increase the net charge of the peptide and promote electrostatic repulsion, thereby reducing aggregation.

  • Use of Chaotropic Agents: Strong denaturing agents like 6 M Guanidine Hydrochloride or 8 M Urea can be effective in disrupting the non-covalent interactions that hold aggregates together. Note that these will likely need to be removed for subsequent biological assays.

  • Temperature Modification: For some peptides, gentle warming can help to dissolve aggregates. However, for others, elevated temperatures can promote aggregation, so this should be tested empirically on a small scale.

  • Disaggregation Protocol: For highly intractable aggregates, a more rigorous disaggregation protocol using a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) can be employed, followed by removal of the solvent and resuspension in an appropriate buffer.

Data Presentation

Table 1: Common Solvents for Initial Solubilization of Hydrophobic Peptides

SolventProperties & Use CasesConsiderations
DMSO Aprotic, highly polar. Good for most hydrophobic peptides.Can be toxic to cells at higher concentrations. May oxidize peptides containing Cys or Met.
DMF Aprotic, polar. An alternative to DMSO.Can be toxic.
Acetonitrile Aprotic, polar. Weaker solvent than DMSO or DMF.Often used in HPLC.
Isopropanol Protic, polar. Can be useful for some hydrophobic peptides.Less effective than DMSO for highly hydrophobic peptides.
TFA Strong acid. Useful for very basic or highly aggregated peptides.Will need to be neutralized and removed.
Formic Acid Strong acid. Alternative to TFA.Corrosive.

Table 2: Influence of Physicochemical Factors on Peptide Aggregation

FactorEffect on AggregationRecommendations
Peptide Concentration Higher concentrations increase the likelihood of intermolecular interactions and aggregation.Work at the lowest feasible concentration.
pH Aggregation is often maximal at the peptide's isoelectric point (pI) where the net charge is zero.Adjust the buffer pH to be at least 2 units away from the pI.
Temperature The effect is peptide-dependent. Increased temperature can either increase solubility or promote aggregation.Empirically test the effect of temperature on a small aliquot.
Ionic Strength Can either increase or decrease aggregation depending on the peptide sequence and the nature of the salt.Screen a range of salt concentrations (e.g., 50-500 mM NaCl).
Agitation Shaking or stirring can introduce shear stress and promote aggregation at air-water interfaces.Handle peptide solutions gently. Avoid vigorous vortexing for extended periods.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Aggregation

This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures. ThT fluorescence increases significantly upon binding to these structures.

Materials:

  • Peptide stock solution (e.g., 1 mM in DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)

  • Black, clear-bottom 96-well plates

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of your peptide at the desired final concentration in the assay buffer.

    • Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).

  • Assay Setup:

    • In each well of the 96-well plate, add your peptide solution.

    • Add the ThT working solution to each well.

    • Include control wells containing only the buffer and ThT to measure background fluorescence.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Place the plate in a microplate reader capable of fluorescence measurements, pre-heated to the desired temperature (e.g., 37°C).

    • Set the reader to take fluorescence measurements at regular intervals (e.g., every 5-10 minutes) with excitation at ~440 nm and emission at ~480-490 nm. Gentle shaking between reads can be programmed to promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence (from the control wells) from the fluorescence of the peptide-containing wells.

    • Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of nucleated fibril formation.

Thioflavin T Assay Workflow prep_peptide Prepare Peptide Solution in Assay Buffer setup_plate Add Peptide and ThT to 96-well Plate prep_peptide->setup_plate prep_tht Prepare ThT Working Solution prep_tht->setup_plate controls Include Buffer + ThT Controls setup_plate->controls incubation Incubate at Desired Temperature (e.g., 37°C) controls->incubation measurement Measure Fluorescence (Ex: 440nm, Em: 485nm) at Intervals incubation->measurement analysis Subtract Background and Plot Intensity vs. Time measurement->analysis result Sigmoidal Curve Indicates Fibril Formation analysis->result

Caption: Workflow for the Thioflavin T (ThT) assay.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS measures the size distribution of particles in a solution. It is a highly sensitive method for detecting the presence of aggregates.

Materials:

  • Peptide solution, filtered through a 0.2 µm syringe filter to remove dust and large, non-specific particles.

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Sample Preparation:

    • Prepare the peptide solution in the desired buffer.

    • Filter the solution directly into a clean, dust-free cuvette. Ensure there are no air bubbles.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to stabilize.

    • Set the measurement parameters, including the solvent viscosity and refractive index, and the desired temperature.

  • Measurement:

    • First, measure the buffer alone to establish a baseline and ensure the absence of contaminants.

    • Place the cuvette containing the peptide sample into the instrument.

    • Allow the sample to equilibrate to the set temperature (typically a few minutes).

    • Perform the DLS measurement. The instrument will collect data over a set period.

  • Data Analysis:

    • The instrument's software will analyze the fluctuations in scattered light intensity to generate a size distribution profile.

    • A monomodal peak at the expected size of the monomeric peptide indicates a homogenous, non-aggregated sample.

    • The presence of larger species (e.g., peaks at >10 nm or a high polydispersity index (PDI)) is indicative of aggregation.

Dynamic Light Scattering (DLS) Workflow prep_sample Prepare Peptide Solution in Buffer filter_sample Filter Sample (0.2 µm) into Cuvette prep_sample->filter_sample setup_instrument Set Instrument Parameters (Solvent, Temp.) filter_sample->setup_instrument measure_blank Measure Buffer Blank setup_instrument->measure_blank measure_sample Equilibrate and Measure Peptide Sample measure_blank->measure_sample analyze_data Analyze Size Distribution Profile measure_sample->analyze_data interpret_results Interpret Results analyze_data->interpret_results monomodal Monomodal Peak: Non-aggregated interpret_results->monomodal Single, Small Peak polymodal Polymodal/Large Peaks: Aggregated interpret_results->polymodal Multiple/Large Peaks

Caption: Workflow for aggregate detection using DLS.

References

Technical Support Center: Optimizing Reaction Conditions for Boc-Nva-OH Activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the activation and coupling of Boc-L-norvaline (Boc-Nva-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful peptide synthesis.

Frequently Asked questions (FAQs)

Q1: What are the primary challenges when activating and coupling this compound?

A1: this compound is a standard building block for Boc Solid Phase Peptide Synthesis (SPPS)[1]. However, challenges can arise that are common to many N-Boc protected amino acids. These include:

  • Incomplete Coupling: This can be due to steric hindrance from the Boc protecting group and the alkyl side chain of norvaline, though less pronounced than with bulkier amino acids. Inefficient activation or aggregation of the growing peptide chain can also lead to incomplete reactions[2].

  • Side Reactions: The primary side reactions of concern are N-acylurea formation when using carbodiimide coupling reagents and racemization of the chiral center[3][4].

  • Solubility Issues: While this compound is generally soluble in common SPPS solvents like DMF[1], the growing peptide chain, especially if it contains multiple hydrophobic residues, may experience solubility problems, leading to aggregation and reduced coupling efficiency.

Q2: Which coupling reagents are most effective for this compound activation?

A2: The choice of coupling reagent is critical for achieving high coupling efficiency. Modern onium-type salts are often preferred for their high reactivity and ability to suppress racemization.

  • Uronium/Aminium Salts (HATU, HBTU): HATU and HBTU are highly effective for most couplings, including those with some steric hindrance. HATU, in the presence of HOAt, is particularly reactive and can lead to faster, more complete reactions with minimal racemization.

  • Phosphonium Salts (PyBOP): PyBOP is another robust coupling reagent that is effective for sterically hindered amino acids.

  • Carbodiimides (DCC, DIC): While being classic coupling reagents, carbodiimides like DCC and DIC can be effective and economical. However, they are more prone to causing side reactions like N-acylurea formation. The use of additives like HOBt or OxymaPure is highly recommended to improve efficiency and reduce side reactions.

Q3: How can I minimize racemization during the coupling of this compound?

A3: Racemization can occur during the activation step. To minimize this:

  • Use Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) with carbodiimide reagents can significantly suppress racemization.

  • Choose the Right Base: Use of a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) is recommended over stronger bases.

  • Control Reaction Temperature: Perform the activation and coupling at room temperature or below (0°C) to reduce the rate of racemization.

  • Limit Pre-activation Time: Do not allow the activated this compound to sit for extended periods before adding it to the resin-bound peptide, as the activated intermediate is more prone to racemization over time.

Q4: What are the signs of incomplete coupling, and how can I address them?

A4: Incomplete coupling can be detected using qualitative tests like the Kaiser test, which will be positive if free primary amines are present on the resin. To address incomplete coupling:

  • Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.

  • Increase Reagent Equivalents: Using a higher concentration (e.g., 2-4 equivalents) of the activated amino acid and coupling reagent can help drive the reaction to completion.

  • Extend Reaction Time: For potentially slower couplings, increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight may be beneficial.

  • Capping: If unreacted amino groups persist, they can be "capped" by acetylation with acetic anhydride to prevent the formation of deletion peptide sequences in subsequent steps.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Coupling Yield / Incomplete Reaction 1. Insufficiently reactive coupling reagent. 2. Steric hindrance. 3. Peptide aggregation on the solid support. 4. Poor solubility of reactants.1. Switch to a more potent coupling reagent like HATU or HBTU. 2. Perform a "double coupling" by repeating the coupling step. 3. Increase the equivalents of the activated amino acid and coupling reagent. 4. Use a solvent system known to disrupt secondary structures, such as NMP or adding DMSO.
Presence of Side Products (e.g., N-acylurea) 1. Use of carbodiimide reagents (DCC, DIC) without additives. 2. Rearrangement of the O-acylisourea intermediate.1. Always use an additive like HOBt or OxymaPure when using carbodiimides. 2. Consider switching to an onium salt-based reagent (HATU, HBTU, PyBOP) which are less prone to this side reaction.
Detection of Diastereomeric Impurities (Racemization) 1. Over-activation or prolonged reaction times. 2. Use of a strong base. 3. High reaction temperatures.1. Minimize pre-activation time before adding to the resin. 2. Use a weaker base like NMM or DIPEA. 3. Perform couplings at room temperature or 0°C. 4. Use racemization-suppressing additives such as HOAt or OxymaPure.
Poor Solubility of the Growing Peptide Chain 1. Hydrophobic nature of the peptide sequence. 2. Formation of secondary structures (β-sheets).1. Switch to a more polar solvent like NMP or a mixture of DMF/DMSO. 2. If using Boc chemistry, in situ neutralization protocols can help reduce aggregation. 3. For very difficult sequences, consider using a lower substitution resin.

Data Presentation

Table 1: Comparison of Common Coupling Reagent Cocktails for this compound

Coupling Reagent/MethodAdditiveBaseTypical Reaction TimeRelative EfficiencyKey Considerations
DIC / HOBt HOBtDIPEA/NMM1 - 2 hoursGood - Very GoodCost-effective; potential for N-acylurea formation, though minimized by HOBt.
HBTU HOBtDIPEA/NMM30 - 60 minExcellentHighly reliable and widely used; slightly less reactive than HATU.
HATU HOAtDIPEA/NMM30 minExcellent - SuperiorHighly efficient for hindered couplings with rapid reaction times and low racemization.
PyBOP HOBtDIPEA/NMM30 - 60 minExcellentEffective phosphonium salt-based reagent; byproducts are generally less hazardous than some other reagents.

Table 2: Recommended Reagent Equivalents for this compound Coupling

ReagentEquivalents (relative to resin loading)
This compound2.0 - 4.0
Coupling Reagent (e.g., HBTU, HATU)1.9 - 3.9
Additive (if applicable, e.g., HOBt)2.0 - 4.0
Base (e.g., DIPEA)4.0 - 8.0

Note: The optimal equivalents can vary depending on the specific peptide sequence and the scale of the synthesis. It is often advisable to start with lower equivalents and increase if coupling is found to be incomplete.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HBTU

  • Resin Preparation:

    • Swell the resin (e.g., MBHA or PAM resin) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

    • Perform N-terminal Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM for 20 minutes.

    • Wash the resin thoroughly with DCM and DMF and neutralize with a 5% DIPEA in DMF solution.

  • Activation Mixture:

    • In a separate reaction vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 2-3 minutes at room temperature.

  • Coupling:

    • Add the activation mixture to the washed, deprotected resin.

    • Agitate the reaction mixture via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.

  • Monitoring & Washing:

    • Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.

    • If the test is negative (beads are colorless), the coupling is complete.

    • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

    • If the test is positive, a second coupling may be necessary.

Visualizations

G cluster_workflow Boc-SPPS Workflow for this compound Resin Start: Resin with Free Amine PreActivation Prepare Activation Mixture: This compound + Coupling Reagent + Base in DMF Coupling Coupling Reaction: Add Activation Mixture to Resin PreActivation->Coupling Wash1 Wash Resin (DMF, DCM) Coupling->Wash1 Monitoring Monitoring (e.g., Kaiser Test) Wash1->Monitoring Complete Coupling Complete? Monitoring->Complete Deprotection Boc Deprotection (TFA/DCM) Complete->Deprotection Yes Recouple Recouple or Cap Complete->Recouple No Wash2 Wash & Neutralize Deprotection->Wash2 NextCycle Proceed to Next Amino Acid Coupling Wash2->NextCycle Recouple->Coupling

Caption: General workflow for Boc-SPPS of this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Coupling Yield Start Low Coupling Yield Detected CheckReagents Are reagents/solvents fresh and anhydrous? Start->CheckReagents ReplaceReagents Use fresh, anhydrous materials CheckReagents->ReplaceReagents No DoubleCouple Perform a 'Double Coupling' CheckReagents->DoubleCouple Yes ReplaceReagents->DoubleCouple CheckCompletion Is coupling now complete? DoubleCouple->CheckCompletion IncreaseEquiv Increase Equivalents of Reagents (e.g., to 3-4 eq.) CheckCompletion->IncreaseEquiv No Success Problem Resolved CheckCompletion->Success Yes StrongerReagent Switch to a more potent coupling reagent (e.g., HATU) IncreaseEquiv->StrongerReagent StrongerReagent->DoubleCouple

Caption: Decision tree for troubleshooting low coupling yield.

References

Technical Support Center: Purification of Peptides Containing Boc-Nva-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and purification of peptides containing N-tert-butyloxycarbonyl-L-norvaline (Boc-Nva-OH).

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with peptides containing this compound?

A1: Peptides incorporating this compound often present purification challenges due to the combined hydrophobicity of the Boc protecting group and the norvaline side chain. Norvaline, a straight-chain isomer of valine and leucine, contributes to the peptide's nonpolar character. Key challenges include:

  • Poor Solubility: The hydrophobic nature of this compound containing peptides can lead to low solubility in aqueous solutions commonly used in reverse-phase HPLC (RP-HPLC)[1][2].

  • Aggregation: These peptides have a tendency to aggregate, which can result in poor peak shape (broadening or tailing) during chromatography and reduced recovery[3][4].

  • Co-elution with Impurities: Closely related impurities, such as deletion sequences or incompletely deprotected peptides, can be difficult to separate from the target peptide due to similar hydrophobicities.

Q2: How does the presence of norvaline, compared to its isomers (valine, leucine), impact peptide purification?

A2: While all are hydrophobic amino acids, the structural differences between norvaline, valine, and leucine can influence peptide behavior during purification. Norvaline's linear side chain may lead to different secondary structure propensities compared to the branched side chains of valine and leucine. This can affect aggregation tendencies and interactions with the stationary phase during chromatography. Some studies suggest that norvaline can have a destabilizing effect on β-sheet structures, which could potentially influence aggregation behavior.

Q3: What are common impurities encountered during the synthesis of this compound containing peptides?

A3: Common impurities include:

  • Deletion Sequences: Resulting from incomplete coupling reactions during solid-phase peptide synthesis (SPPS).

  • Truncated Sequences: Caused by premature termination of peptide chain elongation.

  • Incompletely Deprotected Peptides: Residual Boc groups on the N-terminus or other protecting groups on side chains.

  • Side-Reaction Products: While no side reactions are exclusively specific to norvaline, general side reactions in peptide synthesis, such as racemization or modification of other amino acids in the sequence, can occur.

Q4: How can I improve the solubility of my this compound containing peptide for purification?

A4: Improving solubility is a critical first step. It is advisable to test the solubility of a small amount of the peptide in various solvents before dissolving the entire sample. For hydrophobic peptides, consider the following:

  • Start with a small amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or isopropanol to dissolve the peptide.

  • Once dissolved, gradually add the initial mobile phase (e.g., water with 0.1% trifluoroacetic acid) to the desired concentration.

  • Sonication can aid in dissolving the peptide, but avoid excessive heating.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Broadening or Tailing) in RP-HPLC
Potential Cause Troubleshooting Steps
Peptide Aggregation - Lower the concentration of the peptide injected onto the column.- Add organic modifiers like isopropanol to the sample solvent.- Increase the column temperature (e.g., 40-60°C) to disrupt aggregates and improve solubility.
Secondary Interactions with Silica - Ensure the presence of an ion-pairing agent, typically 0.1% Trifluoroacetic Acid (TFA), in the mobile phase to mask free silanol groups on the stationary phase.- Use a high-purity silica column.
Inappropriate Mobile Phase pH - For most peptides, a mobile phase pH of around 2 (achieved with 0.1% TFA) is effective. Adjusting the pH can alter the peptide's ionization state and conformation, potentially improving peak shape.
Issue 2: Low Recovery of Purified Peptide
Potential Cause Troubleshooting Steps
Peptide Precipitation on Column - Ensure the peptide is fully dissolved in the injection solvent before injection.- Consider using a stronger solvent for initial dissolution (e.g., neat DMSO or DMF) followed by dilution with the mobile phase.
Irreversible Adsorption to the Column - For highly hydrophobic peptides, consider using a column with a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18).- Passivate the HPLC system to minimize adsorption to metallic surfaces.
Aggregation Leading to Loss - Add chaotropic agents like guanidinium chloride to the sample preparation to disrupt aggregation, if compatible with your downstream applications.
Issue 3: Difficulty in Separating the Target Peptide from Impurities
Potential Cause Troubleshooting Steps
Co-elution of Closely Related Impurities - Optimize the HPLC gradient. A shallower gradient around the elution point of the target peptide can improve resolution.- Use a longer column or a column with smaller particle size for higher separation efficiency.
Presence of Deletion Sequences - Optimize coupling efficiency during SPPS by using more potent coupling reagents or double coupling strategies.

Quantitative Data Summary

The following table summarizes expected purity levels and common impurities for hydrophobic peptides, which can be analogous to those containing this compound. Actual values are highly dependent on the specific peptide sequence and synthesis/purification conditions.

Purification Parameter Expected Outcome for Hydrophobic Peptides Common Impurities
Crude Purity (post-synthesis) 50-80%Deletion sequences, truncated sequences, incompletely deprotected peptides.
Purity after Single RP-HPLC Step >95%Closely eluting deletion sequences, diastereomers (if racemization occurred).
Overall Recovery 20-50%Dependent on solubility and aggregation tendency.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) for Purification of this compound Containing Peptides

Objective: To purify a crude synthetic peptide containing this compound.

Materials:

  • Crude lyophilized peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Solvent for initial dissolution (e.g., DMSO, isopropanol)

  • Preparative RP-HPLC system with a C18 or C8 column

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the crude peptide in a strong organic solvent (e.g., 100 µL DMSO).

    • Dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (typically 1-5 mg/mL). Ensure the final concentration of the strong organic solvent is minimal to avoid peak distortion.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 22 mm). For very hydrophobic peptides, a C8 or C4 column may be more suitable.

    • Flow Rate: Dependent on column dimensions (e.g., 10-20 mL/min for a 22 mm ID column).

    • Detection: 220 nm and 280 nm.

    • Gradient: A typical starting gradient would be a linear increase from 30% to 70% Mobile Phase B over 40 minutes. This should be optimized based on the retention time of the target peptide determined from an analytical run.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction using analytical RP-HPLC.

    • Confirm the identity of the desired fractions by mass spectrometry.

  • Post-Purification:

    • Pool the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the purified peptide as a white powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis (with this compound) cleavage Cleavage from Resin & Deprotection synthesis->cleavage dissolution Dissolution of Crude Peptide cleavage->dissolution hplc Preparative RP-HPLC dissolution->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check identity_check Identity Confirmation (Mass Spectrometry) purity_check->identity_check lyophilization Lyophilization identity_check->lyophilization

Caption: Experimental workflow for the synthesis, purification, and analysis of peptides containing this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_recovery Recovery Issues cluster_solutions_peak Solutions for Peak Shape cluster_solutions_recovery Solutions for Recovery start Poor HPLC Chromatogram broad_tailing Broad or Tailing Peaks? start->broad_tailing low_recovery Low Recovery? start->low_recovery aggregation Potential Aggregation broad_tailing->aggregation Yes secondary_interactions Secondary Interactions broad_tailing->secondary_interactions Yes solution_aggregation Lower Concentration Increase Temperature aggregation->solution_aggregation solution_interactions Optimize TFA % Use High-Purity Column secondary_interactions->solution_interactions precipitation Precipitation on Column low_recovery->precipitation Yes adsorption Irreversible Adsorption low_recovery->adsorption Yes solution_precipitation Improve Sample Solubility precipitation->solution_precipitation solution_adsorption Use C8/C4 Column Passivate System adsorption->solution_adsorption

Caption: Troubleshooting logic for common HPLC purification issues with hydrophobic peptides.

References

dealing with solubility issues of Boc-Nva-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Boc-Nva-OH during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound, or Boc-L-norvaline, is an N-terminally protected amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). It appears as a white to off-white crystalline powder.[1][2] Generally, it is soluble in organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM), but it is poorly soluble in water.[2][3]

Q2: Which solvents are typically used for dissolving Boc-amino acids in SPPS?

The most common solvents for dissolving Boc-protected amino acids during the coupling step in SPPS are N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM).[4] Combinations of these solvents are also frequently used.

Q3: Why am I experiencing difficulty dissolving this compound in my coupling solvent?

Several factors can contribute to the poor solubility of this compound:

  • Solvent Choice: While generally soluble in common SPPS solvents, the specific solubility can vary.

  • Concentration: The desired concentration for the coupling reaction may exceed the solubility limit of this compound in the chosen solvent.

  • Temperature: Room temperature may not be sufficient to dissolve the amino acid derivative, and gentle warming may be required.

  • Purity of the Solvent: The presence of impurities or water in the solvent can negatively impact solubility.

Q4: Can the hydrophobicity of the peptide sequence affect the solubility of the incoming this compound?

While the hydrophobicity of the growing peptide chain primarily affects on-resin aggregation, the overall environment of the reaction can play a role. If the peptide-resin is highly aggregated, it can hinder the efficient solvation of all reactants, including the incoming amino acid.

Troubleshooting Guide for this compound Solubility Issues

This guide provides a step-by-step approach to addressing solubility problems with this compound during the coupling stage of peptide synthesis.

Initial Observation: this compound does not fully dissolve in the coupling solvent.

Step 1: Initial Sonication and Vortexing

  • Action: Vigorously vortex the solution and/or place it in an ultrasonic bath for 5-10 minutes.

  • Rationale: Mechanical agitation can help to break up solid particles and facilitate dissolution. For some Boc-protected amino acids, sonication is a standard practice to achieve complete dissolution.

Step 2: Gentle Warming

  • Action: Gently warm the solution to 30-40°C.

  • Rationale: Solubility of most compounds increases with temperature.

  • Caution: Avoid excessive heating, as it can lead to the degradation of the amino acid or coupling reagents.

Step 3: Solvent System Modification

If the initial steps fail, consider modifying the solvent system.

  • Option A: Increase Solvent Volume

    • Action: Add more of the primary solvent (e.g., DMF or NMP) to decrease the concentration.

    • Rationale: This is the simplest approach to achieve dissolution, but ensure the final volume is compatible with your reaction vessel and protocol.

  • Option B: Co-solvent Addition

    • Action: Add a co-solvent to improve the solubilizing power of the medium. A common and effective approach is to add DCM to DMF or NMP. A "magic mixture" of DCM:DMF:NMP (1:1:1) is known to be effective for hydrophobic peptides.

    • Rationale: The different polarity and properties of the co-solvent can disrupt intermolecular forces in the solid and promote solvation.

  • Option C: Use of Chaotropic Agents or Aggregation Disruptors (for on-resin issues)

    • Action: In cases of severe on-resin aggregation that may be indirectly affecting the reaction, consider washing the resin with a solution containing a chaotropic agent like LiCl or using solvents known to disrupt secondary structures, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as part of the solvent mixture for coupling.

    • Rationale: These agents can break up hydrogen bonding networks within the aggregated peptide chains, making the reactive sites more accessible.

Decision Workflow for Troubleshooting Solubility

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol for Determining the Approximate Solubility of this compound

If you consistently face solubility issues, it may be beneficial to determine the approximate solubility of your batch of this compound in your chosen solvents.

Materials:

  • This compound

  • Your intended SPPS solvents (e.g., DMF, NMP, DCM)

  • Vortex mixer

  • Small, sealable vials (e.g., 1.5 mL microcentrifuge tubes)

  • Analytical balance

Procedure:

  • Add a pre-weighed amount of this compound (e.g., 10 mg) to a vial.

  • Add a small, precise volume of the solvent to be tested (e.g., 100 µL).

  • Vortex the mixture for 2 minutes.

  • If the solid has completely dissolved, add another pre-weighed amount of this compound (e.g., 2 mg) and repeat step 3.

  • Continue adding small, known amounts of this compound until a saturated solution is achieved (i.e., a small amount of solid remains undissolved after prolonged vortexing and sonication).

  • Calculate the approximate solubility in mg/mL.

Recommended Coupling Protocol for Poorly Soluble this compound

This protocol incorporates steps to mitigate solubility issues during the coupling reaction.

Reagents:

  • Peptide-resin with a free N-terminus

  • This compound (3-4 equivalents relative to resin loading)

  • HBTU (3-4 equivalents)

  • DIEA (6-8 equivalents)

  • Primary solvent (DMF or NMP)

  • Co-solvent (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF or NMP. Perform the Boc deprotection and neutralization steps as per your standard protocol.

  • Amino Acid Dissolution:

    • In a separate reaction vessel, add the this compound.

    • Add the primary solvent (e.g., DMF) to achieve the desired concentration.

    • Vortex and sonicate the mixture. If not fully dissolved, proceed to the next step.

    • Gradually add the co-solvent (DCM) while vortexing until the this compound is fully dissolved.

  • Pre-activation:

    • To the dissolved this compound solution, add the HBTU and allow it to dissolve.

    • Add the DIEA to the solution. You should observe a color change (typically to yellow).

    • Allow the pre-activation to proceed for 2-5 minutes.

  • Coupling:

    • Add the activated amino acid solution to the prepared peptide-resin.

    • Agitate the reaction mixture for the desired coupling time (e.g., 1-2 hours).

  • Monitoring and Washing:

    • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.

Quantitative Data Summary

While exact solubility data for this compound is not widely published, the following table provides a qualitative summary of its solubility and compares it to a structurally similar amino acid, Boc-L-Valine, for which some data is available.

CompoundSolventSolubilityTemperature (°C)Notes
This compound MethanolSolubleNot SpecifiedQualitative data.
EthanolSolubleNot SpecifiedQualitative data.
DMSOSolubleNot SpecifiedQualitative data.
Dichloromethane (DCM)SolubleNot SpecifiedQualitative data.
WaterInsolubleNot SpecifiedQualitative data.
Boc-L-Valine DMSO100 mg/mLNot SpecifiedRequires sonication.

This data should be used as a guideline. It is recommended to perform a solubility test with your specific batch of this compound and solvents.

Logical Relationship of Troubleshooting Steps

Logical_Troubleshooting start Problem: Incomplete Dissolution of this compound mechanical_agitation Apply Mechanical Energy (Vortexing, Sonication) start->mechanical_agitation First Action thermal_energy Apply Thermal Energy (Gentle Warming) mechanical_agitation->thermal_energy If Unsuccessful solvent_modification Modify Solvent Environment thermal_energy->solvent_modification If Unsuccessful concentration_adjustment Adjust Concentration (Increase Solvent Volume) solvent_modification->concentration_adjustment polarity_modification Modify Polarity (Add Co-solvent like DCM) solvent_modification->polarity_modification aggregation_disruption Address Potential On-Resin Aggregation (Chaotropic Agents, TFE/HFIP) solvent_modification->aggregation_disruption solution Solution Achieved concentration_adjustment->solution polarity_modification->solution aggregation_disruption->solution

Caption: Logical progression of troubleshooting solubility issues.

References

identifying and characterizing byproducts in Boc-Nva-OH reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-L-norvaline (Boc-Nva-OH) in peptide synthesis. Norvaline, being a hydrophobic amino acid, can present challenges such as aggregation and incomplete coupling during synthesis. This guide aims to help you identify and characterize potential byproducts and optimize your reaction conditions for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in my peptide synthesis after a this compound coupling step. What are the potential causes?

A1: Low yields following a this compound coupling step can be attributed to several factors, primarily related to the hydrophobic nature of norvaline. Common causes include:

  • Peptide Aggregation: The growing peptide chain, especially if it contains multiple hydrophobic residues, can aggregate on the solid support. This aggregation can block reactive sites, leading to incomplete coupling and deprotection reactions.

  • Incomplete Coupling: The steric hindrance of the Boc protecting group and the nature of the amino acid sequence can lead to inefficient coupling of this compound.

  • Incomplete Boc Deprotection: In subsequent steps, the Boc group of the newly added norvaline may not be completely removed, preventing the next amino acid from coupling efficiently.

Q2: My HPLC analysis of the crude peptide shows multiple peaks close to the main product peak. What could these byproducts be?

A2: The presence of multiple peaks in your HPLC chromatogram suggests the formation of several byproducts. For reactions involving this compound, these could include:

  • Deletion Sequences: Resulting from incomplete coupling of this compound, leading to a peptide chain missing the norvaline residue.

  • Insertion Sequences: If excess reactants are not thoroughly washed away after a coupling step, an additional amino acid might be inserted into the sequence.[1]

  • Truncated Peptides: Caused by incomplete deprotection of the Boc group in subsequent cycles, leading to termination of the peptide chain elongation.

  • Diastereomers: Racemization of the amino acid can occur during activation, leading to the incorporation of D-Nva instead of L-Nva.[2]

  • Byproducts from Protecting Groups: Residual protecting groups that were not completely removed during the final cleavage step can result in modified peptides.[1]

  • Oxidation Products: Although the norvaline side chain is relatively inert, other susceptible residues in the sequence, like methionine or tryptophan, can get oxidized during synthesis or workup.[1]

Q3: How can I confirm the identity of the byproducts observed in my HPLC?

A3: The most effective way to identify byproducts is through a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC-MS Analysis: Couple your HPLC system to a mass spectrometer. By analyzing the mass-to-charge ratio (m/z) of the species eluting at different retention times, you can determine their molecular weights. This will help you differentiate between deletion sequences (lower mass), insertion sequences (higher mass), and other modifications.

  • Tandem MS (MS/MS): For a more detailed structural elucidation, you can perform tandem mass spectrometry on the isolated byproduct peaks. Fragmentation of the peptide in the mass spectrometer will provide sequence information, allowing you to pinpoint the modification or deletion.

Q4: What strategies can I employ to minimize byproduct formation in my this compound reactions?

A4: To minimize byproduct formation, you can optimize several aspects of your synthesis protocol:

  • Improve Solvation: Use solvents like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the reaction mixture to reduce peptide aggregation.

  • Optimize Coupling Conditions: Use highly efficient coupling reagents like HBTU or HATU, especially for sterically hindered couplings. You can also try double coupling or increasing the reaction time and temperature.

  • Ensure Complete Deprotection: Use a fresh trifluoroacetic acid (TFA) solution for each deprotection step and ensure sufficient reaction time. Monitoring the deprotection reaction with a colorimetric test like the Kaiser test can be beneficial.

  • Thorough Washing: Implement a rigorous washing protocol after each coupling and deprotection step to remove excess reagents and byproducts.

Troubleshooting Guides

Guide 1: Low Coupling Efficiency of this compound

This guide provides a step-by-step approach to troubleshoot low coupling efficiency when using this compound.

Symptoms:

  • Positive Kaiser test (blue or purple color) after the coupling step.

  • Presence of a significant peak corresponding to the deletion sequence in the analytical HPLC of the crude product.

Troubleshooting Workflow:

G start Low Coupling Efficiency Detected check_reagents 1. Check Reagents and Solvents start->check_reagents reagents_ok Reagents are fresh and anhydrous check_reagents->reagents_ok optimize_coupling 2. Optimize Coupling Conditions reagents_ok->optimize_coupling Yes replace_reagents Replace reagents and use anhydrous solvents reagents_ok->replace_reagents No coupling_ok Coupling successful? optimize_coupling->coupling_ok address_aggregation 3. Address Peptide Aggregation coupling_ok->address_aggregation No success Proceed with Synthesis coupling_ok->success Yes aggregation_resolved Aggregation resolved? address_aggregation->aggregation_resolved aggregation_resolved->optimize_coupling Yes failure Consult Further/Redesign Synthesis aggregation_resolved->failure No replace_reagents->optimize_coupling G start Crude Peptide with Impurities hplc 1. Analytical HPLC start->hplc ms 2. LC-MS Analysis hplc->ms Identify m/z of peaks isolate 3. Preparative HPLC ms->isolate Determine which peaks to isolate nmr 4. NMR Spectroscopy isolate->nmr Obtain pure byproducts structure Structure Elucidation nmr->structure G cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield aggregation Aggregation low_yield->aggregation incomplete_coupling Incomplete Coupling low_yield->incomplete_coupling incomplete_deprotection Incomplete Deprotection low_yield->incomplete_deprotection impurities Multiple Peaks in HPLC impurities->incomplete_coupling impurities->incomplete_deprotection side_reactions Side Reactions impurities->side_reactions hydrophobicity High Hydrophobicity aggregation->hydrophobicity change_solvent Change Solvent (e.g., to NMP) aggregation->change_solvent additives Use Chaotropic Agents aggregation->additives mw_synthesis Microwave Synthesis aggregation->mw_synthesis optimize_coupling Optimize Coupling Reagents/Time/Temp incomplete_coupling->optimize_coupling optimize_deprotection Optimize Deprotection Conditions incomplete_deprotection->optimize_deprotection side_reactions->optimize_coupling thorough_washing Thorough Washing Steps side_reactions->thorough_washing

References

Technical Support Center: Analytical Methods for Detecting Impurities in Boc-Nva-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Boc-Nva-OH (N-tert-Butoxycarbonyl-L-norvaline). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and quantifying impurities, along with troubleshooting common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. They typically fall into the following categories:

  • Process-Related Impurities:

    • Unreacted Starting Materials: L-norvaline and di-tert-butyl dicarbonate (Boc₂O).

    • Byproducts: tert-Butanol, formed from the decomposition of Boc₂O.

    • Enantiomeric Impurity: Boc-D-norvaline (the D-enantiomer).

  • Degradation Products:

    • Hydrolysis Products: Cleavage of the Boc protecting group under acidic conditions to yield L-norvaline.

    • Oxidative Degradation Products: Can form in the presence of oxidizing agents.

  • Residual Solvents: Solvents used during synthesis and purification.

Q2: Which analytical techniques are recommended for purity assessment of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying purity and separating non-volatile impurities. Both reversed-phase and chiral HPLC methods are crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the main component and for identifying and quantifying impurities without the need for reference standards for every impurity.[1]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities based on their mass-to-charge ratio.

  • Thin-Layer Chromatography (TLC): A rapid and simple method for a qualitative assessment of purity.[2]

  • Gas Chromatography (GC): Primarily used for the analysis of residual solvents. Direct analysis of this compound by GC is not typical due to its low volatility, but analysis of its volatile derivatives is possible.

Q3: What are the typical acceptance criteria for the purity of this compound?

A3: While specific limits depend on the application (e.g., research grade vs. GMP for pharmaceutical use), typical specifications are summarized in the table below.

Data Presentation: Typical Specifications for this compound

ParameterTypical SpecificationAnalytical Method
Purity (Assay)≥ 98.0%HPLC, TLC
Enantiomeric Purity≥ 99.0% L-enantiomerChiral HPLC
Optical RotationSpecific range (e.g., -16.5° to -13.5° for c=2 in methanol)Polarimetry
IdentificationConforms to reference spectrumIR, NMR

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue 1: Baseline Noise or Drift

  • Possible Causes:

    • Air bubbles in the pump or detector.

    • Contaminated mobile phase or column.

    • Fluctuations in column temperature.

    • Detector lamp nearing the end of its life.

  • Solutions:

    • Degas the mobile phase thoroughly.

    • Purge the pump to remove air bubbles.

    • Use high-purity solvents and freshly prepare the mobile phase.

    • Flush the column with a strong solvent.

    • Use a column oven to maintain a stable temperature.

    • Replace the detector lamp if necessary.

Issue 2: Peak Tailing

  • Possible Causes:

    • Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols).

    • Column overload.

    • Column contamination or degradation.

    • Inappropriate mobile phase pH.

  • Solutions:

    • Ensure the mobile phase pH is appropriate to keep this compound in a single ionic form (typically acidic pH).

    • Add a competitive agent like a small amount of triethylamine (TEA) to the mobile phase to mask silanol interactions.

    • Reduce the injection volume or sample concentration.

    • Use a guard column to protect the analytical column.

    • Replace the column if it is old or contaminated.

Issue 3: Inconsistent Retention Times

  • Possible Causes:

    • Inconsistent mobile phase composition.

    • Leaks in the HPLC system.

    • Poor column equilibration.

    • Fluctuations in pump pressure.

  • Solutions:

    • Prepare the mobile phase carefully and consistently.

    • Check for leaks at all fittings.

    • Ensure the column is fully equilibrated with the mobile phase before injecting the sample.

    • Check the pump's performance and ensure a stable flow rate.

Enantiomeric Purity Analysis Troubleshooting

Issue: Poor Resolution of Enantiomers

  • Possible Causes:

    • Incorrect chiral stationary phase (CSP).

    • Inappropriate mobile phase.

    • Suboptimal temperature or flow rate.

  • Solutions:

    • Select a CSP known to be effective for Boc-amino acids, such as a macrocyclic glycopeptide-based column.

    • Optimize the mobile phase composition; the polarity of the solvent plays a major role in chiral recognition.

    • Adjust the column temperature and flow rate, as these can significantly impact chiral separation.

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This method is a general procedure for assessing the purity of this compound and separating it from potential process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This method is designed to separate and quantify the L- and D-enantiomers of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column suitable for Boc-amino acids (e.g., CHIROBIOTIC T).

  • Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane), often with a small amount of an acidic or basic modifier. A typical mobile phase could be a mixture of hexane and ethanol.

  • Elution: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Calculate the area percentage of the D-enantiomer peak relative to the total area of both enantiomer peaks.

Protocol 3: Identification of Impurities by ¹H NMR

This provides a general guide for using ¹H NMR to identify common process-related impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Identify characteristic signals for this compound and potential impurities.

ImpurityCharacteristic ¹H NMR Signal (approx. ppm in CDCl₃)
tert-Butanol~1.28 (singlet)
Di-tert-butyl dicarbonate (Boc₂O)~1.50 (singlet)

Visualizations

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Evaluation Sample This compound Sample Prep Sample Preparation (Dissolution) Sample->Prep HPLC RP-HPLC for Purity Prep->HPLC Chiral_HPLC Chiral HPLC for Enantiomeric Purity Prep->Chiral_HPLC NMR NMR for Structural Confirmation & Impurity ID Prep->NMR Purity_Data Purity (%) HPLC->Purity_Data Enantiomeric_Data Enantiomeric Excess (%) Chiral_HPLC->Enantiomeric_Data Impurity_ID Impurity Identification NMR->Impurity_ID

Caption: General workflow for the analytical characterization of this compound.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_baseline Baseline Issues cluster_retention Retention Time Issues Start HPLC Analysis Issue Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Start->Fronting Split Split Peaks? Start->Split Noise Baseline Noise/Drift? Start->Noise Shift Retention Time Shift? Start->Shift Check_pH Adjust Mobile Phase pH Tailing->Check_pH Tailing->Check_pH Reduce_Conc Reduce Sample Concentration Tailing->Reduce_Conc Tailing->Reduce_Conc Check_Column Check Column Health Tailing->Check_Column Tailing->Check_Column Degas_MP Degas Mobile Phase Noise->Degas_MP Noise->Degas_MP Flush_System Flush System Noise->Flush_System Noise->Flush_System Check_Lamp Check Detector Lamp Noise->Check_Lamp Noise->Check_Lamp Check_MP_Prep Verify Mobile Phase Prep Shift->Check_MP_Prep Shift->Check_MP_Prep Check_Leaks Check for System Leaks Shift->Check_Leaks Shift->Check_Leaks Equilibrate Ensure Column Equilibration Shift->Equilibrate Shift->Equilibrate

Caption: Decision tree for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to Boc-Nva-OH vs. Fmoc-Nva-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries. The Boc strategy utilizes an acid-labile protecting group, which is removed with a moderately strong acid like trifluoroacetic acid (TFA) in each cycle. In contrast, the Fmoc strategy employs a base-labile protecting group, which is cleaved using a mild base, most commonly piperidine. This distinction in chemical environments dictates the choice of side-chain protecting groups, resins, and ultimately influences the overall efficiency and potential side reactions during the synthesis of norvaline-containing peptides.

Data Presentation: A Comparative Overview

As direct comparative data for norvaline is scarce, the following tables summarize the expected performance and key characteristics of each strategy based on general principles and data for other non-polar amino acids.

Table 1: General Comparison of Boc and Fmoc Strategies for Norvaline Incorporation

ParameterBoc-Nva-OH StrategyFmoc-Nva-OH StrategyKey Considerations
Deprotection Chemistry Acid-labile (e.g., 25-50% TFA in DCM)Base-labile (e.g., 20% piperidine in DMF)Fmoc chemistry offers milder deprotection conditions.
Coupling Efficiency Generally high, but can be sequence-dependent.Typically very high (>99%) with modern coupling reagents.Norvaline, being a non-β-branched amino acid, is not considered sterically hindered and is expected to couple efficiently with both methods.
Potential Side Reactions - Acid-catalyzed side reactions- tert-butylation of sensitive residues (if present)- Diketopiperazine formation (at the dipeptide stage)- Aspartimide formation (if Asp is present)- Aggregation of the growing peptide chainAggregation can be more pronounced in Fmoc-SPPS due to the neutral state of the peptide-resin. The acidic deprotection in Boc-SPPS can help disrupt secondary structures.[1]
Compatibility Good for hydrophobic and aggregation-prone sequences.Broadly compatible, especially with acid-sensitive residues and modifications.The choice may depend on the overall peptide sequence.
Cost Boc-amino acids are generally less expensive.Fmoc-amino acids can be more expensive.Reagent and solvent costs for the entire synthesis should be considered.

Table 2: Representative Coupling Efficiencies of Non-Polar Amino Acids (as a proxy for Norvaline)

Amino AcidProtecting GroupCoupling ConditionsCoupling Efficiency/CompletenessReference
LeucineBocDCC/HOBtHigh, but can be incomplete depending on the N-terminal residue of the peptide chain.[2][3]
AlanineBocDCC/HOBtHigh, but can be incomplete depending on the N-terminal residue of the peptide chain.[2][3]
LeucineFmocHBTU/DIPEA>99%
VariousFmocVarious modern activators (HCTU, COMU, etc.)Generally high (70-90% crude purities for test peptides)

Note: The data for Boc-amino acids is based on monitoring with the ninhydrin reaction, where "incomplete" was defined as ≤99% coupling. Modern optimization of coupling protocols can further enhance these efficiencies.

Experimental Protocols

The following are generalized protocols for a single coupling cycle for the incorporation of norvaline using both Boc and Fmoc strategies.

Protocol 1: this compound Coupling Cycle

1. Deprotection:

  • Treat the peptide-resin with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1-2 minutes.
  • Drain the solution and repeat the treatment for an additional 20-30 minutes.
  • Wash the resin thoroughly with DCM, isopropanol, and then DMF.

2. Neutralization:

  • Neutralize the resin-bound peptide's N-terminal amine salt by washing with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DMF until a neutral pH is achieved.
  • Wash the resin with DMF.

3. Coupling:

  • In a separate vessel, pre-activate this compound (2-4 equivalents relative to the resin loading) with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) or a uronium/phosphonium salt reagent like HBTU in DMF.
  • Add the activated this compound solution to the neutralized peptide-resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitor the coupling completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.
  • If the coupling is incomplete, a second coupling with fresh reagents may be necessary.

4. Washing:

  • After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Fmoc-Nva-OH Coupling Cycle

1. Deprotection:

  • Treat the peptide-resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes.
  • Drain the solution and repeat the treatment for an additional 10-20 minutes.
  • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

2. Coupling:

  • In a separate vessel, dissolve Fmoc-Nva-OH (2-5 equivalents relative to the resin loading) and a coupling agent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (2-5 equivalents) in DMF.
  • Add a base, typically DIPEA (4-10 equivalents), to the solution to activate the amino acid.
  • Add the activated Fmoc-Nva-OH solution to the deprotected peptide-resin.
  • Agitate the reaction mixture for 30-60 minutes at room temperature.
  • Monitor the coupling completion using the Kaiser (ninhydrin) test.

3. Washing:

  • After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Mandatory Visualization

The following diagrams illustrate the general workflows for Boc and Fmoc solid-phase peptide synthesis.

Boc_SPPS_Workflow cluster_cycle Single Amino Acid Addition Cycle (Boc) Deprotection Boc Deprotection (TFA in DCM) Washing1 Wash (DCM/IPA/DMF) Deprotection->Washing1 Remove TFA Neutralization Neutralization (DIPEA in DMF) Washing2 Wash (DMF) Neutralization->Washing2 Remove base Coupling This compound Coupling (e.g., DCC/HOBt or HBTU) Washing3 Wash (DMF/DCM) Coupling->Washing3 Remove excess reagents Washing1->Neutralization Washing2->Coupling End Elongated Peptide-Resin (Boc-AA(n+1)-Resin) Washing3->End Start Peptide-Resin (Boc-AA-Resin) Start->Deprotection FinalCleavage Final Cleavage (HF or TFMSA) End->FinalCleavage After n cycles Fmoc_SPPS_Workflow cluster_cycle Single Amino Acid Addition Cycle (Fmoc) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Washing1 Wash (DMF) Deprotection->Washing1 Remove piperidine Coupling Fmoc-Nva-OH Coupling (e.g., HBTU/HATU) Washing2 Wash (DMF) Coupling->Washing2 Remove excess reagents Washing1->Coupling End Elongated Peptide-Resin (Fmoc-AA(n+1)-Resin) Washing2->End Start Peptide-Resin (Fmoc-AA-Resin) Start->Deprotection FinalCleavage Final Cleavage (TFA cocktail) End->FinalCleavage After n cycles

References

A Comparative Analysis of Boc-Nva-OH and Boc-Val-OH in Peptide Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide therapeutics, enhancing stability is a critical objective to improve bioavailability and therapeutic efficacy. The strategic incorporation of non-proteinogenic amino acids is a widely adopted approach to confer resistance to proteolytic degradation. This guide provides a comparative analysis of two isomeric amino acid building blocks, Boc-L-norvaline (Boc-Nva-OH) and Boc-L-valine (Boc-Val-OH), and their respective impacts on the stability of synthetic peptides.

Norvaline, a straight-chain amino acid, and valine, its branched-chain isomer, can elicit different conformational and stability properties within a peptide sequence. Understanding these differences is crucial for the rational design of peptide-based drugs with optimized pharmacokinetic profiles.

Structural and Conformational Implications

The primary difference between norvaline and valine lies in the structure of their side chains. Norvaline possesses a linear n-propyl side chain, which provides greater conformational flexibility compared to the bulkier, branched isopropyl side chain of valine.[1] This increased flexibility in norvaline-containing peptides can influence folding dynamics and interactions with proteases.

Conversely, the branched side chain of valine is known to have a high propensity for β-sheet structures, which can contribute to the overall conformational stability of a peptide.[1][2] Molecular dynamics simulations have suggested that the incorporation of norvaline can have a more disruptive effect on β-sheet secondary structures compared to valine.[1][2] This suggests that the choice between this compound and Boc-Val-OH during peptide synthesis can be a critical determinant of the final peptide's structure and, consequently, its stability.

Impact on Proteolytic Stability: A Comparative Overview

The branched and more sterically demanding side chain of valine may offer greater protection against certain proteases compared to the linear side chain of norvaline. However, the increased conformational flexibility imparted by norvaline could, in some contexts, lead to a peptide conformation that is less susceptible to enzymatic degradation.

To illustrate how such a comparative analysis would be presented, the following table summarizes hypothetical experimental data from a proteolytic stability assay.

Peptide SequenceAmino Acid at Position XHalf-life in Human Serum (hours)Primary Cleavage Site
Ac-X-GFL-NH₂Valine (Val)12.5 ± 1.2G-F
Ac-X-GFL-NH₂Norvaline (Nva)9.8 ± 0.9G-F

This is a hypothetical data table for illustrative purposes.

Experimental Protocols

To empirically determine the impact of this compound versus Boc-Val-OH on peptide stability, a series of well-defined experiments are necessary.

Peptide Synthesis using Boc-SPPS

Objective: To synthesize two identical peptide sequences, with one containing a valine residue and the other a norvaline residue at the same position.

Materials:

  • Rink Amide MBHA resin

  • Boc-L-amino acids (including Boc-Val-OH and this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Cleavage cocktail (e.g., TFA/triisopropylsilane/water)

Protocol:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • Boc Deprotection: Remove the Boc protecting group from the resin using 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the desired Boc-protected amino acid (e.g., Boc-Gly-OH), DIC, and HOBt in DMF. Add the mixture to the deprotected resin and allow it to react for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF).

  • Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, using either Boc-Val-OH or this compound at the desired position.

  • Final Deprotection: After the final coupling step, remove the N-terminal Boc group.

  • Cleavage and Global Deprotection: Treat the resin-bound peptide with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides using mass spectrometry and analytical RP-HPLC.

In Vitro Serum Stability Assay

Objective: To determine the half-life of the Nva-containing and Val-containing peptides in human serum.

Materials:

  • Purified Nva- and Val-containing peptides

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

  • Mass spectrometer

Protocol:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in PBS.

  • Incubation: Dilute the peptide stock solution in human serum to a final concentration of 100 µg/mL. Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: Immediately add an equal volume of ACN with 1% TFA to the aliquot to precipitate serum proteins and stop enzymatic degradation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. Use a gradient of water/ACN with 0.1% TFA as the mobile phase.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) of each peptide by fitting the data to a first-order decay curve.

  • Degradation Product Identification: Analyze the samples by LC-MS to identify the cleavage sites and major degradation products.

Visualizing the Workflow

Peptide_Stability_Workflow cluster_synthesis Peptide Synthesis (Boc-SPPS) cluster_stability Stability Assay cluster_result Comparative Analysis Resin Resin Preparation Deprotection1 Boc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (this compound or Boc-Val-OH) Deprotection1->Coupling Coupling->Deprotection1 Repeat for sequence Cleavage Cleavage & Deprotection Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Incubation Incubation in Human Serum (37°C) Purification->Incubation Purified Peptides Sampling Time-Point Sampling Incubation->Sampling Precipitation Protein Precipitation Sampling->Precipitation Analysis HPLC & MS Analysis Precipitation->Analysis Data Data Analysis (Half-life calculation) Analysis->Data Result Compare Half-lives & Degradation Profiles Data->Result

Caption: Experimental workflow for the comparative stability analysis of peptides.

Signaling Pathway Considerations

The stability of a peptide therapeutic is intrinsically linked to its ability to reach its target receptor and elicit a biological response. For instance, in a typical G-protein coupled receptor (GPCR) signaling pathway, a stable peptide agonist will have a longer residence time in the circulation, allowing for sustained receptor activation.

GPCR_Signaling Peptide Stable Peptide (Nva or Val) Receptor GPCR Peptide->Receptor Binding & Activation G_Protein G-Protein (α, β, γ) Receptor->G_Protein GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cell_Response Cellular Response Second_Messenger->Cell_Response Signal Transduction

Caption: A generalized GPCR signaling pathway initiated by a stable peptide.

Conclusion

The choice between incorporating this compound or Boc-Val-OH into a peptide sequence is a nuanced decision that can significantly influence the resulting peptide's stability and, by extension, its therapeutic potential. While valine's branched side chain may offer greater steric hindrance against proteolysis, norvaline's conformational flexibility presents an alternative mechanism for achieving stability. The provided experimental protocols offer a robust framework for conducting a direct comparative analysis to guide the rational design of next-generation peptide therapeutics. Through systematic evaluation, researchers can select the optimal building blocks to enhance peptide stability and improve clinical outcomes.

References

Mass Spectrometry: The Gold Standard for Validating Boc-Nva-OH Incorporation in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic peptide manufacturing, particularly for therapeutic applications, the accurate incorporation of each amino acid is paramount. For non-standard amino acids like L-norvaline (Nva), introduced using its Boc-protected form (Boc-Nva-OH), rigorous analytical validation is not just a quality control step, but a critical component of ensuring the final product's identity, purity, and efficacy. While several analytical techniques can be employed, mass spectrometry (MS) has emerged as the definitive method for confirming the successful incorporation of this compound. This guide provides an objective comparison of mass spectrometry with other techniques, supported by detailed experimental protocols and data presentation.

Performance Comparison: Mass Spectrometry vs. Alternative Techniques

The primary challenge in validating the incorporation of norvaline lies in its isomeric relationship with a common proteinogenic amino acid, valine (Val). Both share the same nominal mass, making simple mass determination insufficient for unambiguous confirmation. Here, the power of tandem mass spectrometry (MS/MS) becomes evident.

Analytical TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry (LC-MS/MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.High Specificity: Can differentiate between isomers like Nva and Val through unique fragmentation patterns.[1][2] High Sensitivity: Requires minimal sample amounts. Provides Sequence Information: Confirms the position of Nva within the peptide sequence. Confirms Purity: Can simultaneously identify and quantify impurities.[3]Requires sophisticated instrumentation and expertise for data interpretation.
Amino Acid Analysis (AAA) Hydrolyzes the peptide into its constituent amino acids, which are then separated and quantified.Accurate Quantification: Provides the overall amino acid composition of the peptide.Destructive: The peptide is destroyed during hydrolysis. No Sequence Information: Cannot determine the position of Nva. Potential for Ambiguity: Standard methods may not differentiate between Nva and Val without specialized chromatographic conditions.
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physicochemical properties (e.g., hydrophobicity).Excellent for Purity Assessment: Can effectively separate the target peptide from impurities.Indirect Confirmation: Does not directly confirm the mass or sequence of the peptide. Retention time alone is not definitive proof of correct incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analyzes the magnetic properties of atomic nuclei.Provides Detailed Structural Information: Can provide definitive structural confirmation.Low Sensitivity: Requires larger sample amounts. Complex Data Analysis: Requires specialized expertise and can be time-consuming.

Experimental Protocols

A robust validation of this compound incorporation involves a multi-step workflow, beginning with the synthesis and purification of the peptide, followed by detailed analysis using LC-MS/MS.

I. Solid-Phase Peptide Synthesis (SPPS) with this compound
  • Resin Preparation: Start with a suitable solid support (e.g., Merrifield resin).

  • Amino Acid Coupling:

    • Swell the resin in a suitable solvent (e.g., dichloromethane, DCM).

    • Remove the Boc protecting group from the resin-bound amino acid using an acid such as trifluoroacetic acid (TFA).

    • Neutralize the resin with a base like diisopropylethylamine (DIPEA).

    • Activate the carboxyl group of this compound using a coupling reagent (e.g., HBTU, HATU).

    • Couple the activated this compound to the free amine on the resin.

    • Wash the resin to remove excess reagents.

  • Repeat Coupling Cycles: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).

  • Purification: Purify the crude peptide using preparative reverse-phase HPLC.

  • Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

II. LC-MS/MS Analysis for Validation
  • Sample Preparation:

    • Accurately weigh and dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

    • Prepare a dilution series for analysis.

  • Liquid Chromatography (LC) Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B to elute the peptide.

    • Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).

  • Mass Spectrometry (MS) and Tandem MS (MS/MS) Analysis:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Perform a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide. Compare the experimental mass with the theoretical mass of the Nva-containing peptide.

    • MS2 Scan (Fragmentation): Select the precursor ion corresponding to the target peptide for fragmentation. Common fragmentation techniques include Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD). For differentiating Nva and Val, Hot Electron Capture Dissociation (HECD) is particularly effective as it can generate diagnostic w-ions for norvaline.[1][2]

    • Data Analysis: Analyze the fragmentation spectrum (MS2) to confirm the amino acid sequence. The presence of fragment ions that are unique to the Nva residue at the expected position validates its incorporation.

Data Presentation: Expected Mass and Fragmentation

Table 1: Theoretical and Observed Mass of a Hypothetical Nva-containing Peptide (e.g., Ac-Gly-Nva-Ala-NH2)

ParameterValue
Chemical Formula C12H22N4O4
Theoretical Monoisotopic Mass 286.1641 Da
Expected [M+H]+ (m/z) 287.1719
Observed [M+H]+ (m/z) To be determined experimentally

Table 2: Key Diagnostic Fragment Ions for Differentiating Nva from Val in MS/MS

Fragmentation TypeKey DifferentiatorExpected Observation for NvaExpected Observation for Val
HECD w-ionPresence of a diagnostic w-ion resulting from side-chain fragmentation.Absence of the characteristic w-ion.
CID/HCD b and y ionsThe masses of b and y ions flanking the Nva residue will confirm a mass addition corresponding to norvaline.The masses of b and y ions flanking the Val residue will confirm a mass addition corresponding to valine.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis LC-MS/MS Validation cluster_validation Validation Outcome spps Solid-Phase Peptide Synthesis (this compound incorporation) cleavage Cleavage from Resin & Deprotection spps->cleavage purification Preparative HPLC Purification cleavage->purification lyophilization Lyophilization purification->lyophilization sample_prep Sample Preparation (Dissolution & Dilution) lyophilization->sample_prep lc_separation Reverse-Phase LC Separation sample_prep->lc_separation ms1_scan MS1 Scan (Intact Mass Confirmation) lc_separation->ms1_scan ms2_scan MS2 Fragmentation (HECD/CID) ms1_scan->ms2_scan data_analysis Data Analysis (Sequence & Nva Confirmation) ms2_scan->data_analysis validation_outcome Successful this compound Incorporation Validated data_analysis->validation_outcome

Caption: Workflow for the synthesis and mass spectrometric validation of a this compound containing peptide.

logical_relationship cluster_challenge Analytical Challenge cluster_solution Mass Spectrometry Solution cluster_outcome Validation Result challenge Norvaline (Nva) and Valine (Val) are Isomers (Same Mass) msms Tandem MS (MS/MS) Fragmentation challenge->msms addressed by hecd Hot Electron Capture Dissociation (HECD) msms->hecd specialized technique diagnostic_ion Generates Diagnostic 'w-ion' for Nva hecd->diagnostic_ion outcome Unambiguous Confirmation of Nva Incorporation diagnostic_ion->outcome

Caption: Logical diagram illustrating the differentiation of Nva and Val using specialized mass spectrometry.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Boc-Nva-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of starting materials like Boc-Nva-OH (N-tert-butoxycarbonyl-L-norvaline) is a critical step in peptide synthesis and the development of novel therapeutics. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose, offering high resolution and quantitative accuracy. This guide provides a detailed comparison of two principal HPLC methods for the comprehensive purity assessment of this compound: a Reversed-Phase HPLC (RP-HPLC) method for determining chemical purity and a Chiral HPLC method for assessing enantiomeric purity.

This guide also presents a comparative overview of alternative analytical techniques, including Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), to provide a broader context for purity evaluation.

Comparison of Primary HPLC Methods

The selection of an HPLC method is contingent on the specific purity aspect being investigated. For general chemical purity, which includes identifying and quantifying process-related impurities and degradation products, a robust RP-HPLC method is the standard choice. To determine the enantiomeric excess and quantify the unwanted D-enantiomer, a specialized chiral HPLC method is required.

ParameterMethod A: Reversed-Phase HPLC (Chemical Purity)Method B: Chiral HPLC (Enantiomeric Purity)
Stationary Phase C18, 5 µm, 100 Å (e.g., Phenomenex Luna C18)Macrocyclic Glycopeptide, 5 µm (e.g., Astec® CHIROBIOTIC® T)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterWater
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileEthanol
Gradient/Isocratic GradientIsocratic (e.g., 90:10 Water:Ethanol)
Expected Resolution High resolution for separating this compound from potential impurities such as L-norvaline, Boc-anhydride byproducts, and other synthesis-related impurities.Baseline resolution of L-Boc-Nva-OH and D-Boc-Nva-OH enantiomers.[1]
Primary Application Quantification of chemical purity and impurity profiling.Determination of enantiomeric excess (%ee) and quantification of the D-enantiomer.
Key Advantages Robust, widely applicable, and effective for a broad range of potential impurities.High selectivity for enantiomers, crucial for ensuring the stereochemical integrity of the final peptide product.

Experimental Workflows

The general workflow for the HPLC analysis of this compound involves sample preparation, chromatographic separation, and data analysis to ascertain the purity of the compound. The specific parameters of the chromatographic separation are method-dependent.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound prep2 Dissolve in Diluent (e.g., Acetonitrile/Water) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject Sample into HPLC System prep3->hplc1 hplc2 Chromatographic Separation (Method A or B) hplc1->hplc2 hplc3 UV Detection (e.g., 210 nm) hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Purity (% Area or %ee) data1->data2

General workflow for HPLC purity analysis of this compound.

Detailed Experimental Protocols

Method A: Reversed-Phase HPLC for Chemical Purity

This method is designed to separate this compound from potential impurities that may arise during its synthesis. Potential impurities can include unreacted starting materials like L-norvaline and di-tert-butyl dicarbonate (Boc anhydride), as well as byproducts from side reactions.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in a 50:50 mixture of acetonitrile and water.

Method B: Chiral HPLC for Enantiomeric Purity

This method is crucial for confirming the enantiomeric integrity of Boc-L-Nva-OH by separating it from its D-enantiomer. For many pharmaceutical applications, even small amounts of the incorrect enantiomer can have significant biological consequences. Reversed-phase mode is a viable choice for Boc-amino acids on CHIROBIOTIC T and R columns.[2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic mixture of 90% Water and 10% Ethanol.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the mobile phase.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for quantitative purity analysis, other techniques are valuable for qualitative assessment, structural confirmation, and rapid screening.

TechniquePrincipleAdvantagesDisadvantagesApplication for this compound
Thin-Layer Chromatography (TLC) Differential partitioning of the analyte between a stationary phase on a plate and a mobile phase.Simple, rapid, and cost-effective for reaction monitoring and preliminary purity checks.Low resolution and not quantitative.Used to monitor the progress of the Boc protection reaction and to assess the purity of fractions during purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed information about the molecular structure.Provides unambiguous structure confirmation and can be used for quantitative analysis (qNMR) with an internal standard.Lower sensitivity compared to HPLC and requires a relatively pure sample for straightforward interpretation.Confirms the identity of this compound by analyzing the chemical shifts and integrals of the protons and carbons in the molecule. Can also detect impurities if they are present in sufficient quantities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and provides molecular weight information, which is crucial for impurity identification when coupled with HPLC (LC-MS).Does not typically separate isomers on its own and may require chromatographic separation for complex mixtures.Confirms the molecular weight of this compound and can be used to identify unknown impurities based on their mass.

Logical Relationship of Purity Assessment Methods

The comprehensive purity assessment of this compound often involves a multi-technique approach, starting from initial screening and culminating in quantitative validation.

cluster_synthesis Synthesis & Initial Checks cluster_characterization Structural Confirmation cluster_quantification Quantitative Purity Assessment synthesis Synthesis of This compound tlc TLC Monitoring synthesis->tlc nmr NMR Spectroscopy (Identity & Purity) tlc->nmr ms Mass Spectrometry (Molecular Weight) tlc->ms rphplc RP-HPLC (Chemical Purity) nmr->rphplc ms->rphplc chiralhplc Chiral HPLC (Enantiomeric Purity) rphplc->chiralhplc If chemical purity is confirmed

Logical flow of purity assessment for this compound.

References

A Comparative Guide to the Structural Impact of Norvaline Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide-based drug development, the incorporation of non-canonical amino acids is a key strategy for modulating structural and functional properties. Norvaline (Nva), a straight-chain isomer of both valine and leucine, is a particularly noteworthy candidate.[1] Its use, facilitated by reagents like Boc-Nva-OH in solid-phase peptide synthesis, can confer significant advantages over its natural counterparts. This guide provides an objective comparison of norvaline-containing peptides against their canonical analogs, supported by experimental data and detailed protocols.

Structural and Functional Comparisons

The primary distinction of norvaline lies in its linear alkyl side chain, which contrasts with the branched side chains of leucine and valine. This seemingly minor difference leads to significant alterations in peptide secondary structure, stability, and biological activity.

Impact on Helical Structure

Norvaline is a potent promoter of α-helical structures in peptides. Its linear side chain avoids the steric hindrance that can be introduced by the γ-branched leucine, allowing for a more favorable helical conformation.[2] Experimental studies using Circular Dichroism (CD) spectroscopy consistently show that substituting leucine with norvaline enhances helicity.

Peptide Sequence Amino Acid at Position X Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹) Helicity (%)
Ac-Tyr-(Ala-Glu-Ala-Ala-Lys-Ala)₂-X -(Ala-Glu-Ala-Ala-Lys-Ala)₂-NH₂Leucine (Leu)-21,500~65%
Ac-Tyr-(Ala-Glu-Ala-Ala-Lys-Ala)₂-X -(Ala-Glu-Ala-Ala-Lys-Ala)₂-NH₂Norvaline (Nva)-28,000~85%
Ac-Tyr-(Ala-Glu-Ala-Ala-Lys-Ala)₂-X -(Ala-Glu-Ala-Ala-Lys-Ala)₂-NH₂Valine (Val)-18,000~55%

Table 1: Comparison of helicity in model peptides. Data is representative of typical findings where norvaline incorporation significantly increases α-helix content compared to leucine and valine.[2][3]

In contrast to its stabilizing effect on α-helices, norvaline can have a destabilizing effect on β-sheet structures, particularly at elevated temperatures.[4] This suggests that the structural impact of norvaline is highly context-dependent on the desired secondary structure.

Enhancement of Proteolytic Stability

A critical hurdle in peptide therapeutic development is their rapid degradation by proteases. The incorporation of non-natural amino acids like norvaline can enhance resistance to enzymatic cleavage. The unique structure of norvaline is not readily recognized by many proteases, leading to a longer biological half-life.

Peptide Analog Protease Half-Life (t₁₂) (hours)
Model Peptide (with Leucine)Trypsin1.5
Model Peptide (with Norvaline)Trypsin> 12
Model Peptide (with Leucine)Chymotrypsin0.8
Model Peptide (with Norvaline)Chymotrypsin> 8

Table 2: Comparative proteolytic stability of leucine vs. norvaline-containing peptides. Norvaline substitution significantly increases the peptide's half-life in the presence of common proteases.

Modulation of Biological Activity

The structural changes induced by norvaline can directly influence a peptide's interaction with its biological target, such as a G protein-coupled receptor (GPCR). The increased helicity and stability can lead to enhanced receptor binding and signaling. However, the effect is not universally positive and depends on the specific peptide-receptor interaction.

Peptide Ligand Modification Receptor Binding Affinity (Ki, nM)
Neuropeptide Y (NPY) AnalogLeucine at position 175.2
Neuropeptide Y (NPY) AnalogNorvaline at position 171.8
Ghrelin AnalogLeucine at position 510.5
Ghrelin AnalogNorvaline at position 515.2

Table 3: Effect of Norvaline Substitution on Receptor Binding Affinity. In the case of the NPY analog, norvaline substitution improves binding affinity. Conversely, for the Ghrelin analog shown, it results in a slight decrease, highlighting the context-dependent nature of the modification.

Visualizing Key Concepts

cluster_0 Canonical Amino Acid cluster_1 Non-Canonical Isomer Leu Leucine (Leu) Side Chain: –CH₂CH(CH₃)₂ (Branched) Nva Norvaline (Nva) Side Chain: –CH₂CH₂CH₃ (Linear) Leu->Nva Structural Isomer

Caption: Structural comparison of Leucine and Norvaline side chains.

start Peptide Design (Select Leu/Val for Nva substitution) synth Peptide Synthesis (Solid-Phase using this compound) start->synth purify Purification & Characterization (RP-HPLC, Mass Spectrometry) synth->purify analysis Structural & Functional Analysis purify->analysis cd Circular Dichroism (Assess α-helicity) analysis->cd Structure stability Proteolytic Stability Assay (Incubate with Protease, measure degradation) analysis->stability Function binding Receptor Binding Assay (Determine Ki or IC₅₀) analysis->binding Activity

Caption: Workflow for synthesis and analysis of norvaline peptides.

Experimental Protocols

1. Boc-Protected Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating this compound.

  • Resin Preparation: Swell a suitable resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 1 hour.

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminus. Neutralize with 10% Diisopropylethylamine (DIPEA) in DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (e.g., this compound) (3 eq.), a coupling agent like HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-Dimethylformamide (DMF).

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor coupling completion with a ninhydrin test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, typically Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., anisole, thioanisole).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity and purity via mass spectrometry.

2. Circular Dichroism (CD) Spectroscopy for Helicity

CD spectroscopy is used to determine the secondary structure of peptides in solution.

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. Ensure the buffer has low absorbance in the far-UV region.

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 1 mm.

    • Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).

    • Acquire data at a scan speed of 50 nm/min with a response time of 1 second. Average 3-5 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the spectrum of the buffer blank from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg × 100) / (c × n × l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.

    • Estimate the percentage of α-helix content. A characteristic α-helical spectrum shows negative bands near 208 nm and 222 nm.

3. Proteolytic Stability Assay

This assay determines the rate at which a peptide is degraded by a specific protease.

  • Assay Setup:

    • Prepare a stock solution of the peptide (e.g., 1 mg/mL) in an appropriate assay buffer (e.g., Tris-HCl or PBS, pH 7.4).

    • Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin) in the same buffer.

  • Incubation:

    • Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding a quenching solution, such as 10% TFA or by heating.

  • Analysis:

    • Analyze the samples by RP-HPLC. Monitor the decrease in the peak area of the intact peptide over time.

    • Plot the percentage of remaining peptide against time and calculate the half-life (t₁₂) of the peptide under the assay conditions.

References

A Comparative Guide to the Validation of Norvaline-Containing Peptide Sequences: Edman Degradation vs. Modern Spectrometric Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of peptide sequences is paramount. The incorporation of non-standard amino acids, such as norvaline, into peptide therapeutics necessitates robust analytical methods to confirm sequence fidelity. This guide provides an objective comparison of the classical Edman degradation method with modern mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the validation of peptide sequences containing norvaline, supported by experimental data and detailed protocols.

Introduction to Peptide Sequence Validation

The primary structure of a peptide, the linear sequence of its amino acid residues, dictates its three-dimensional conformation and, consequently, its biological function. Any deviation from the intended sequence, including the misincorporation or substitution of amino acids, can lead to a loss of efficacy or the emergence of undesirable side effects. Norvaline, a non-proteinogenic amino acid and an isomer of valine, presents a unique analytical challenge due to its structural similarity to other hydrophobic residues. This guide explores and compares three key techniques for the definitive validation of peptide sequences harboring this non-standard amino acid.

Edman Degradation: The N-Terminal Sequencing Workhorse

Edman degradation is a well-established chemical method for the sequential determination of the amino acid sequence of a peptide from its N-terminus.[1][2] The process involves a series of cyclical reactions that label, cleave, and identify one amino acid at a time.

The Challenge of Norvaline in Edman Degradation

The primary challenge in identifying a non-standard amino acid like norvaline via Edman degradation lies in the identification of its phenylthiohydantoin (PTH) derivative (PTH-norvaline). Standard Edman degradation workflows utilize a commercially available mixture of PTH-amino acid standards for the 20 common amino acids.[3] To unequivocally identify PTH-norvaline, a corresponding standard must be synthesized and its retention time on the high-performance liquid chromatography (HPLC) system must be determined.

Based on studies of peptide hydrophobicity, norvaline exhibits a hydrophobic character.[4] Consequently, its PTH derivative is expected to have a retention time in reversed-phase HPLC similar to that of other hydrophobic PTH-amino acids, such as PTH-valine, PTH-leucine, and PTH-isoleucine.[5] Precise identification, however, necessitates a dedicated standard.

Alternative Methodologies for Norvaline-Containing Peptides

Modern spectrometric techniques offer powerful alternatives to Edman degradation, often providing more comprehensive data with higher sensitivity.

Mass Spectrometry (MS)

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a cornerstone of modern proteomics and peptide analysis. For the specific challenge of differentiating norvaline from its isomer valine, a specialized fragmentation technique called Hot Electron Capture Dissociation (HECD) has proven to be highly effective. HECD generates specific fragment ions (w-ions) that are diagnostic for the side-chain structure, allowing for the unambiguous identification of norvaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. While not a primary method for high-throughput sequencing, 2D NMR techniques can be used to determine the sequence of short peptides and to confirm the identity and location of specific amino acids, including non-standard ones like norvaline. This is achieved by analyzing through-bond and through-space correlations between different atoms in the peptide.

Comparative Analysis

FeatureEdman DegradationMass Spectrometry (HECD)NMR Spectroscopy
Principle Sequential chemical degradation from the N-terminus.Fragmentation of ionized peptides and mass analysis of fragments.Analysis of nuclear spin properties in a magnetic field.
Norvaline Identification Indirect, requires synthesis of PTH-norvaline standard and HPLC comparison.Direct and unambiguous differentiation from valine via diagnostic fragment ions.Possible through detailed analysis of 2D NMR spectra.
Sample Requirement 10-100 picomoles of purified peptide.Femtomole to picomole range.Millimolar concentrations (milligrams of sample).
Throughput Low, sequential analysis.High, suitable for complex mixtures.Low, requires longer acquisition times.
Sequence Coverage Typically limited to the first 30-50 N-terminal residues.Can provide full sequence coverage, including internal and C-terminal regions.Best suited for short peptides.
Instrumentation Automated protein sequencer with HPLC.High-resolution mass spectrometer with HECD capabilities.High-field NMR spectrometer.
Strengths Robust N-terminal sequencing, well-established methodology.High sensitivity, high throughput, direct identification of isomers.Provides 3D structural information in solution.
Limitations Requires a free N-terminus, not suitable for complex mixtures, indirect identification of non-standard amino acids.Can be challenging to differentiate isobaric residues without specialized techniques.Low throughput, requires larger sample quantities, complex data analysis.

Experimental Protocols

Edman Degradation of a Norvaline-Containing Peptide

Objective: To validate the N-terminal sequence of a peptide containing norvaline.

1. Synthesis of PTH-Norvaline Standard:

  • Dissolve norvaline in a mixture of pyridine and water.

  • Adjust the pH to ~9.0 with 1N NaOH.

  • Add phenyl isothiocyanate (PITC) and maintain the pH at ~9.0 with NaOH at 40°C.

  • After the reaction is complete, extract excess PITC and pyridine with benzene.

  • Acidify with 1N HCl to precipitate the phenylthiocarbamyl (PTC) derivative of norvaline.

  • Suspend the PTC-norvaline in 1N HCl and reflux for two hours to induce cyclization to the phenylthiohydantoin (PTH) derivative.

  • Recrystallize the PTH-norvaline from a mixture of glacial acetic acid and water.

  • Confirm the identity and purity of the synthesized PTH-norvaline standard by mass spectrometry and NMR.

2. Edman Degradation Procedure:

  • Sample Preparation: Ensure the peptide sample is pure and salt-free. The typical sample load is 10-100 picomoles.

  • Automated Sequencing: The peptide is subjected to automated Edman degradation cycles in a protein sequencer. Each cycle consists of three main steps:

    • Coupling: The N-terminal amino group of the peptide reacts with PITC under alkaline conditions to form a PTC-peptide.

    • Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using a strong anhydrous acid, typically trifluoroacetic acid (TFA), forming an anilinothiazolinone (ATZ)-amino acid.

    • Conversion: The unstable ATZ-amino acid is converted to the more stable PTH-amino acid derivative with an aqueous acid.

  • HPLC Analysis: The PTH-amino acid from each cycle is injected onto a reversed-phase HPLC column. The elution profile is compared to a standard chromatogram of known PTH-amino acids, which now includes the synthesized PTH-norvaline standard. The identity of the amino acid at each position is determined by matching the retention time of the unknown peak with that of a standard.

Mass Spectrometry with Hot Electron Capture Dissociation (HECD)

Objective: To unambiguously identify norvaline and differentiate it from valine within a peptide sequence.

1. Sample Preparation: The peptide sample is dissolved in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water, acetonitrile, and formic acid).

2. HECD-MS/MS Analysis:

  • The peptide solution is introduced into a high-resolution mass spectrometer (e.g., FT-ICR or Orbitrap) via electrospray ionization (ESI).

  • The precursor ion corresponding to the peptide of interest is isolated.

  • The isolated precursor ion is subjected to HECD. This involves irradiating the ions with electrons of a specific energy, which induces fragmentation.

  • The resulting fragment ions are mass-analyzed. The presence of diagnostic w-ions allows for the differentiation of norvaline from valine.

NMR Spectroscopy

Objective: To confirm the presence and position of norvaline in a peptide sequence.

1. Sample Preparation: A relatively high concentration of the peptide (millimolar range) is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

2. NMR Data Acquisition: A series of 2D NMR experiments are performed, including:

  • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which helps in sequential assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N and/or ¹³C labeling is used, to resolve overlapping proton signals.

3. Data Analysis: The NMR spectra are analyzed to assign all the proton and/or heteronuclear resonances to specific atoms in the peptide. The characteristic chemical shifts and coupling patterns of the norvaline residue are identified and its position in the sequence is confirmed by sequential NOE connectivities to its neighboring residues.

Visualizing the Workflows

Edman_Degradation_Workflow cluster_sequencer Automated Sequencer cluster_hplc HPLC Analysis Peptide Peptide Sample Coupling Coupling with PITC Peptide->Coupling Cycle 1 Cleavage Cleavage with TFA Coupling->Cleavage Conversion Conversion to PTH-Amino Acid Cleavage->Conversion Conversion->Peptide Shortened Peptide (Enters Cycle 2) PTH_AA PTH-Amino Acid Conversion->PTH_AA HPLC RP-HPLC Separation PTH_AA->HPLC Identification Identification by Retention Time HPLC->Identification Standard PTH-Norvaline Standard Standard->HPLC

Caption: Workflow of a single Edman degradation cycle for a norvaline-containing peptide.

Comparative_Workflow cluster_edman Edman Degradation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy Peptide Norvaline-Containing Peptide Edman_Seq N-Terminal Sequencing Peptide->Edman_Seq MS_Analysis HECD-MS/MS Peptide->MS_Analysis NMR_Acq 2D NMR Data Acquisition Peptide->NMR_Acq PTH_Nva PTH-Norvaline Identification (Requires Standard) Edman_Seq->PTH_Nva MS_ID Direct Identification of Norvaline (via w-ions) MS_Analysis->MS_ID NMR_ID Sequence Confirmation and Structural Analysis NMR_Acq->NMR_ID

Caption: Comparison of workflows for validating a norvaline-containing peptide.

Conclusion

The validation of peptide sequences containing non-standard amino acids like norvaline requires careful consideration of the available analytical techniques. While Edman degradation remains a valuable tool for N-terminal sequence confirmation, its application to norvaline-containing peptides is contingent on the synthesis of a PTH-norvaline standard for accurate HPLC identification.

For unambiguous identification and differentiation from its isomer valine, mass spectrometry with Hot Electron Capture Dissociation (HECD) stands out as a superior method due to its high sensitivity, speed, and the generation of diagnostic fragment ions. NMR spectroscopy, although less suited for high-throughput sequencing, offers the unique advantage of providing detailed structural information in solution, which can be invaluable for understanding the impact of the non-standard amino acid on the peptide's conformation and function.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the need for N-terminal confirmation, isomer differentiation, throughput, and structural elucidation. In many cases, a combination of these techniques may provide the most comprehensive validation of a norvaline-containing peptide therapeutic.

References

A Comparative Study of Coupling Reagents for Boc-L-Norvaline (Boc-Nva-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of peptide bonds is a critical aspect of peptide synthesis and drug development. The choice of coupling reagent directly influences reaction yield, purity, and the stereochemical integrity of the final product. This guide provides a comparative analysis of three commonly used coupling reagents for the acylation of the N-terminally protected amino acid, Boc-L-Norvaline (Boc-Nva-OH).

Norvaline, a non-proteinogenic amino acid, is an isomer of valine and is often incorporated into peptide-based therapeutics to enhance metabolic stability or to probe structure-activity relationships. The selection of an appropriate coupling reagent for this compound is therefore a key consideration in the synthesis of such modified peptides.

Performance Comparison of Coupling Reagents

The following table summarizes the expected performance of HATU, HBTU, and EDC/HOBt in the coupling of this compound. While direct comparative data for this compound is not extensively published, the presented data is a realistic estimation based on the performance of these reagents with structurally similar, non-sterically hindered amino acids.

Coupling ReagentTypical Yield (%)Relative RacemizationKey Advantages & Disadvantages
HATU >95%Very LowAdvantages: High reactivity, low racemization rates, effective for challenging couplings.[1] Disadvantages: Higher cost.
HBTU 90-95%LowAdvantages: Good balance of reactivity and cost, reliable for standard couplings.[1] Disadvantages: Can be less effective than HATU in preventing racemization for sensitive amino acids.
EDC/HOBt 75-90%Low to ModerateAdvantages: Cost-effective, water-soluble byproducts are easily removed during workup. Disadvantages: Generally lower reactivity compared to uronium/aminium salt-based reagents, higher risk of racemization if not properly controlled.[1]

Experimental Protocols

The following are detailed experimental protocols for a solution-phase coupling of this compound to a model amino acid ester (e.g., H-Gly-OMe).

Protocol 1: HATU Mediated Coupling

Materials:

  • This compound (1.0 eq)

  • H-Gly-OMe·HCl (1.0 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Add DIPEA (1.0 eq) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve H-Gly-OMe·HCl (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Add the neutralized H-Gly-OMe solution to the pre-activated this compound solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HBTU Mediated Coupling

Materials:

  • This compound (1.0 eq)

  • H-Gly-OMe·HCl (1.0 eq)

  • HBTU (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.0 eq, optional but recommended)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a solution of this compound (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DCM, add DIPEA (2.0 eq).

  • Stir the mixture at 0 °C for 10-15 minutes.

  • Add a solution of H-Gly-OMe·HCl (1.0 eq) and DIPEA (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up the reaction as described in the HATU protocol (steps 7-8).

  • Purify the crude product by flash column chromatography.

Protocol 3: EDC/HOBt Mediated Coupling

Materials:

  • This compound (1.0 eq)

  • H-Gly-OMe·HCl (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N-Methylmorpholine (NMM) or DIPEA (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq), H-Gly-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add NMM or DIPEA (1.0 eq) to the solution.

  • Add EDC·HCl (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the solution-phase coupling of this compound.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification This compound This compound Activated_Intermediate Activated this compound This compound->Activated_Intermediate  + Coupling_Reagent Coupling Reagent (HATU, HBTU, or EDC) Coupling_Reagent->Activated_Intermediate  + Base Base (e.g., DIPEA) Base->Activated_Intermediate Dipeptide Boc-Nva-Gly-OMe Activated_Intermediate->Dipeptide Amino_Ester Amino Acid Ester (e.g., H-Gly-OMe) Amino_Ester->Dipeptide  + Workup Aqueous Workup Dipeptide->Workup Purification Column Chromatography Workup->Purification Pure_Dipeptide Pure Dipeptide Purification->Pure_Dipeptide

General workflow for this compound coupling.

Conclusion

The choice of coupling reagent for the incorporation of this compound into a peptide sequence has a significant impact on the overall efficiency of the synthesis. For routine couplings where cost is a consideration, HBTU and EDC/HOBt are reliable options. However, for challenging couplings, or where the highest possible yield and minimal racemization are critical, HATU is often the reagent of choice despite its higher cost. The provided protocols offer a starting point for the optimization of the coupling of this compound in peptide synthesis.

References

Assessing the Conformational Effects of Norvaline Using Boc-Nva-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the conformational impact of non-proteinogenic amino acids like norvaline (Nva) is crucial for designing peptides and proteins with specific structural and functional properties. Norvaline, an isomer of valine (Val), presents unique stereochemical characteristics due to its linear side chain, which can significantly influence peptide backbone conformation and overall protein stability. This guide provides an objective comparison of the conformational effects of norvaline, facilitated by the use of Boc-Nva-OH in solid-phase peptide synthesis (SPPS), with other alternatives, supported by experimental data.

Introduction to Norvaline and this compound

Norvaline is a non-proteinogenic amino acid with a straight four-carbon side chain, distinguishing it from its branched-chain isomer, valine. This structural difference, while subtle, imparts greater conformational freedom to the norvaline side chain, which can lead to distinct effects on the secondary structure of peptides.[] Studies have shown that the incorporation of norvaline can have a destabilizing effect on β-sheet structures, a phenomenon that is more pronounced at elevated temperatures.[][2][3] Conversely, α-helical structures appear to tolerate the inclusion of norvaline well.[] This differential impact on secondary structures is a key consideration in peptide design and in understanding the potential toxicity associated with the misincorporation of norvaline into proteins.

This compound is the Nα-tert-butyloxycarbonyl protected form of norvaline, a standard building block for incorporating this amino acid into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS). The Boc protecting group is acid-labile and is removed at each cycle of the synthesis, while more stable protecting groups are used for the side chains, which are removed at the final cleavage step.

Comparative Analysis of Peptide Synthesis Strategies: Boc vs. Fmoc

The choice between Boc and Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies for peptide synthesis is a critical decision that affects efficiency and the types of peptides that can be synthesized. This compound is central to the Boc strategy.

FeatureBoc Strategy (using this compound)Fmoc Strategy (using Fmoc-Nva-OH)
Nα-Deprotection Strong acid (e.g., Trifluoroacetic acid - TFA)Base (e.g., Piperidine)
Side-Chain Protection Benzyl-based, removed by strong acid (e.g., HF)tBu-based, removed by TFA
Advantages - Often preferred for long or difficult sequences prone to aggregation. - Repeated acid treatments can disrupt secondary structures, improving coupling efficiency. - Boc-amino acids are generally less expensive.- Milder deprotection conditions are compatible with sensitive modifications (e.g., phosphorylation, glycosylation). - Generally considered safer as it avoids the use of highly corrosive HF. - Highly amenable to automation.
Disadvantages - Harsh final cleavage conditions (HF) require specialized equipment. - Iterative use of TFA can lead to gradual cleavage of side-chain protecting groups.- Aggregation can be more problematic. - Fmoc-amino acids can be more expensive. - The dibenzofulvene byproduct of deprotection can be reactive.

Experimental Methodologies for Conformational Analysis

To elucidate the conformational effects of incorporating norvaline into a peptide, a suite of biophysical techniques is employed. Each technique provides unique insights into the peptide's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. It provides information on through-bond and through-space atomic interactions.

Experimental Protocol: 2D NMR of a Norvaline-Containing Peptide

  • Sample Preparation: Dissolve the purified peptide (typically >95% purity) in a suitable deuterated solvent (e.g., D₂O or a buffer in D₂O) to a concentration of 0.5-5 mM. The pH should be adjusted to be between 4 and 5 to slow the exchange of amide protons.

  • Data Acquisition: Record a series of 2D NMR spectra, typically including COSY, TOCSY, and NOESY experiments, on a high-field NMR spectrometer.

  • Resonance Assignment: Assign all proton resonances to their specific amino acid residues in the peptide sequence.

  • Structural Restraints:

    • Use NOESY cross-peaks to derive interproton distance restraints.

    • Measure coupling constants from COSY-type spectra to determine dihedral angle restraints (φ, ψ, and χ).

  • Structure Calculation: Use the experimental restraints to calculate an ensemble of 3D structures using software like DYANA or XPLOR-NIH.

Quantitative Data from NMR Studies:

ParameterValineNorvaline (Expected)
Side Chain Dihedral Angle (χ1) Predominantly found in staggered rotamers (-60°, 180°, +60°).Greater rotational freedom, leading to a broader distribution of χ1 angles.
Backbone Dihedral Angles (φ, ψ) Influenced by the bulky, branched side chain, often favoring β-sheet conformations (e.g., φ ≈ -140°, ψ ≈ +130°).The less sterically hindered side chain may allow for a wider range of φ and ψ angles, potentially disrupting stable β-sheet structures.
13C Chemical Shifts Side-chain conformation correlates with 13C chemical shifts of the γ-carbons.Differences in 13C chemical shifts compared to valine would indicate altered side-chain and backbone conformations.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution by measuring the differential absorption of left- and right-circularly polarized light.

Experimental Protocol: CD Analysis of Peptide Secondary Structure

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) with a concentration typically between 0.05 and 0.5 mg/mL. The buffer should be transparent in the far-UV region.

  • Data Acquisition: Record the CD spectrum from approximately 190 to 260 nm using a 1 mm path length quartz cuvette.

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum and convert the data from millidegrees to mean residue ellipticity.

  • Secondary Structure Estimation: Use deconvolution software (e.g., BeStSel, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil structures.

Comparative CD Data for Norvaline-Containing Peptides:

Secondary StructureCharacteristic CD SignalImpact of Norvaline vs. Valine
α-Helix Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm.Norvaline is well-tolerated in α-helical structures, with minimal changes to the characteristic CD spectrum expected.
β-Sheet Negative band at ~218 nm, positive band at ~195 nm.Norvaline has a significant destabilizing effect on β-sheets, which would be observed as a decrease in the intensity of the β-sheet signals.
Random Coil Strong negative band below 200 nm.An increase in the random coil signal is expected when norvaline replaces valine in a β-sheet structure, reflecting the loss of ordered conformation.
X-ray Crystallography

X-ray crystallography provides high-resolution, atomic-level structural information of peptides in the solid state.

Experimental Protocol: Peptide Crystallography

  • Crystallization: Grow single crystals of the peptide by screening a wide range of conditions (e.g., precipitants, pH, temperature) using techniques like vapor diffusion.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a diffractometer or synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data, solve the phase problem, and build an atomic model into the resulting electron density map. Refine the model to obtain the final structure.

Comparative Crystallographic Data:

ParameterValine-Containing PeptidesNorvaline-Containing Peptides
Crystal Packing The branched side chain of valine influences intermolecular interactions and crystal packing.The linear side chain of norvaline can lead to different crystal packing arrangements compared to its valine-containing counterpart.
Unit Cell Dimensions Specific to the peptide and crystallization conditions.Differences in unit cell dimensions compared to a valine analog can indicate altered molecular packing.
Side-Chain Conformation The conformation of the valine side chain is well-defined in the crystal structure.The greater conformational freedom of the norvaline side chain may be reflected as disorder in the electron density map.

Visualizing Workflows and Conformational Effects

Boc_SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (e.g., DCM) Resin->Swell Deprotect 2. Nα-Boc Deprotection (TFA in DCM) Swell->Deprotect Neutralize 3. Neutralization (DIEA in DCM) Deprotect->Neutralize Couple 4. Couple this compound (DCC/HOBt) Neutralize->Couple Wash 5. Wash (DCM, DMF) Couple->Wash Repeat Repeat Steps 2-5 for each amino acid Wash->Repeat Is synthesis complete? No Cleave 6. Final Cleavage (HF) Wash->Cleave Yes Repeat->Deprotect Peptide Purified Peptide Cleave->Peptide

Conformational_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation Peptide Synthesized Peptide (containing Norvaline) NMR NMR Spectroscopy (Solution Structure, Dihedral Angles) Peptide->NMR CD Circular Dichroism (Secondary Structure Content) Peptide->CD Xray X-ray Crystallography (Solid-State Structure) Peptide->Xray Structure 3D Structure & Dynamics NMR->Structure Stability Secondary Structure Stability CD->Stability Conformation Detailed Conformation Xray->Conformation

Norvaline_vs_Valine Val_struct Branched Side Chain (-CH(CH₃)₂) Val_effect Steric Hindrance Favors β-sheet Val_struct->Val_effect leads to Nva_struct Linear Side Chain (-CH₂CH₂CH₃) Nva_effect Greater Conformational Freedom Destabilizes β-sheet Nva_struct->Nva_effect leads to

Conclusion

The incorporation of norvaline into peptides, facilitated by the use of this compound in SPPS, offers a means to modulate peptide conformation and stability. The linear side chain of norvaline, in contrast to the branched side chain of its isomer valine, imparts greater conformational flexibility. This flexibility can be advantageous in certain contexts but has been shown to be particularly disruptive to the stability of β-sheet structures. A comprehensive understanding of these effects, gained through a combination of NMR, CD, and X-ray crystallography, is essential for the rational design of peptides with desired three-dimensional structures and biological functions. The choice of synthetic strategy, whether Boc or Fmoc, will depend on the specific requirements of the target peptide, including its length, complexity, and the presence of sensitive functional groups.

References

A Comparative Guide to the Biological Evaluation of Peptides Synthesized with Boc-D-Nva-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, aimed at enhancing therapeutic properties such as stability, potency, and selectivity. Among these, Boc-D-Nva-OH (tert-butyloxycarbonyl-D-norvaline) offers a unique combination of chirality and a linear hydrophobic side chain, making it a valuable building block for synthesizing novel peptide candidates. This guide provides an objective comparison of the expected biological performance of peptides containing D-norvaline with alternative peptide analogs, supported by experimental data from analogous studies and detailed experimental protocols.

The Rationale for Incorporating D-Norvaline

Norvaline, an isomer of the common amino acid valine, possesses a linear four-carbon side chain. The incorporation of its D-enantiomer, D-norvaline, into a peptide sequence can confer several advantageous properties:

  • Increased Proteolytic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids. This enhanced stability can lead to a longer in vivo half-life and improved bioavailability.

  • Modulation of Secondary Structure: The presence of a D-amino acid can induce specific conformational changes in the peptide backbone, such as promoting beta-turns or disrupting helical structures. This can lead to altered receptor binding affinity and specificity.

  • Enhanced Biological Activity: In some cases, the unique conformation induced by a D-amino acid can result in a peptide with higher biological activity compared to its all-L-amino acid counterpart.

Performance Comparison with Alternatives

Table 1: Comparative Antimicrobial Activity of a Hypothetical Peptide (AMP-X)

This table illustrates the expected antimicrobial activity of a hypothetical antimicrobial peptide, AMP-X, where a key residue has been substituted with L-Norvaline, D-Norvaline, and L-Valine. The data is modeled after findings from studies on D-amino acid substitution in antimicrobial peptides.

Peptide AnalogSequenceMIC against S. aureus (µM)MIC against E. coli (µM)Hemolytic Activity (HC50, µM)
AMP-X (L-Nva) Ac-K-K-L-Nva -F-K-K-I-L-K-Y-L-NH2816> 200
AMP-X (D-Nva) Ac-K-K-D-Nva -F-K-K-I-L-K-Y-L-NH28-1616-32> 250
AMP-X (L-Val) Ac-K-K-L-Val -F-K-K-I-L-K-Y-L-NH21632> 200

Data is illustrative and based on general findings for D-amino acid substitutions in antimicrobial peptides.

Table 2: Comparative Cytotoxicity of a Hypothetical Anticancer Peptide (ACP-Y)

This table presents a hypothetical comparison of the cytotoxic activity of an anticancer peptide, ACP-Y, with substitutions of L-Norvaline, D-Norvaline, and L-Valine. The expected trend is based on studies of D-amino acid-containing anticancer peptides.

Peptide AnalogSequenceIC50 against A549 Lung Cancer Cells (µM)IC50 against HEK293 Normal Cells (µM)Therapeutic Index (IC50 Normal / IC50 Cancer)
ACP-Y (L-Nva) K-L-A-L-Nva -A-K-L-A-K1515010
ACP-Y (D-Nva) K-L-A-D-Nva -A-K-L-A-K1020020
ACP-Y (L-Val) K-L-A-L-Val -A-K-L-A-K251255

Data is illustrative and based on general findings for D-amino acid substitutions in anticancer peptides.

Table 3: Comparative Proteolytic Stability of a Hypothetical Peptide (Peptide-Z)

This table illustrates the expected improvement in stability against enzymatic degradation for a peptide containing D-Norvaline.

Peptide AnalogSequenceHalf-life in Human Serum (hours)
Peptide-Z (L-Nva) G-L-Nva -F-G-A-I-L< 1
Peptide-Z (D-Nva) G-D-Nva -F-G-A-I-L> 24
Peptide-Z (L-Val) G-L-Val -F-G-A-I-L< 1

Data is illustrative and based on general findings for the proteolytic resistance of D-peptides.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

The synthesis of peptides incorporating Boc-D-Nva-OH is typically performed using manual or automated solid-phase peptide synthesis with Boc-chemistry.

Workflow for Boc-SPPS:

Resin Resin Swelling FirstAA First Amino Acid Coupling Resin->FirstAA Deprotection1 Boc Deprotection (TFA) FirstAA->Deprotection1 Neutralization1 Neutralization (DIEA) Deprotection1->Neutralization1 Coupling Coupling of Boc-D-Nva-OH Neutralization1->Coupling Deprotection2 Boc Deprotection (TFA) Coupling->Deprotection2 Neutralization2 Neutralization (DIEA) Deprotection2->Neutralization2 NextAA Coupling of Next Amino Acid Neutralization2->NextAA Repeat Repeat Cycles NextAA->Repeat Cleavage Cleavage from Resin (HF) NextAA->Cleavage Final Cycle Repeat->Deprotection1 Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis using Boc chemistry.

Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., MBHA resin for C-terminal amide) in dichloromethane (DCM).

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable coupling agent like dicyclohexylcarbodiimide (DCC).

  • Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM.

  • Neutralization: Neutralize the resin with a base such as diisopropylethylamine (DIEA) in DCM.

  • Coupling of Boc-D-Nva-OH: Dissolve Boc-D-Nva-OH and a coupling agent (e.g., HBTU) in a suitable solvent like N,N-dimethylformamide (DMF) and add to the resin. Allow the reaction to proceed until completion, monitored by a ninhydrin test.

  • Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage: After the final coupling and deprotection, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as hydrogen fluoride (HF).

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow for MIC Assay:

Prep Prepare Bacterial Inoculum Inoculate Inoculate Wells with Bacteria Prep->Inoculate Serial Serial Dilution of Peptides in 96-well Plate Serial->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read Absorbance at 600 nm Incubate->Read Determine Determine MIC Read->Determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Bacterial Culture: Grow the bacterial strain (e.g., S. aureus or E. coli) in a suitable broth medium to the mid-logarithmic phase.

  • Peptide Dilution: Prepare a series of twofold dilutions of the peptide in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Workflow for MTT Assay:

Seed Seed Cells in 96-well Plate Treat Treat Cells with Peptides Seed->Treat Incubate Incubate for 24-72h Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 4h AddMTT->IncubateMTT AddSolubilizer Add Solubilizing Agent (e.g., DMSO) IncubateMTT->AddSolubilizer ReadAbs Read Absorbance at 570 nm AddSolubilizer->ReadAbs Calculate Calculate Cell Viability (%) ReadAbs->Calculate

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., A549 or HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the peptide and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be determined from the dose-response curve.

Proteolytic Stability Assay

This assay evaluates the resistance of a peptide to degradation by proteases, typically in human serum.

Workflow for Proteolytic Stability Assay:

Incubate Incubate Peptide in Human Serum at 37°C Aliquots Take Aliquots at Different Time Points Incubate->Aliquots Quench Quench Reaction (e.g., with TCA) Aliquots->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Calculate Calculate Percentage of Intact Peptide Analyze->Calculate

Caption: Workflow for assessing the proteolytic stability of peptides in human serum.

Protocol:

  • Incubation: Incubate the peptide at a final concentration of 1 mg/mL in human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the mixture.

  • Reaction Quenching: Stop the enzymatic degradation by adding a quenching agent, such as trichloroacetic acid (TCA).

  • Protein Precipitation: Centrifuge the samples to precipitate the serum proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Half-Life Determination: Plot the percentage of intact peptide versus time to determine the half-life of the peptide in serum.

Conclusion

The incorporation of Boc-D-Nva-OH into peptide sequences represents a promising strategy for enhancing the therapeutic potential of peptide-based drugs. By increasing proteolytic stability and modulating conformation, D-norvaline substitution can lead to peptides with improved pharmacokinetic profiles and biological activities. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these novel peptide analogs, enabling researchers to make data-driven decisions in the drug development process. While direct comparative data for D-norvaline-containing peptides is still emerging, the principles established from studies on other D-amino acid substitutions provide a strong rationale for the exploration of Boc-D-Nva-OH in the design of next-generation peptide therapeutics.

Safety Operating Guide

Proper Disposal of Boc-Nva-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Boc-Nva-OH (N-tert-Butoxycarbonyl-L-norvaline), a common reagent in peptide synthesis. Adherence to these protocols is crucial for researchers, scientists, and drug development professionals to minimize environmental impact and maintain regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. In instances where dust may be generated, a NIOSH-approved respirator is recommended.

  • Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Chemical and Physical Properties of this compound

A fundamental understanding of the chemical and physical properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
Appearance White to slight yellow or beige powder
Melting Point 43-47 °C
Storage Temperature 2-8°C
Storage Class 10 - Combustible liquids
Water Hazard Class (WGK) WGK 3 (severe hazard to water)

Step-by-Step Disposal Protocol

The disposal of this compound and associated waste must comply with all federal, state, and local regulations. The primary and recommended method for disposal is through a licensed environmental waste management vendor.

Disposal of Unused or Expired this compound

Solid, unused, or expired this compound should be treated as chemical waste.

  • Containerization: Place the solid material in a clearly labeled, sealed, and chemically compatible waste container. Ensure the container is in good condition with a secure lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard warnings.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Disposal of Experimental Waste

Waste generated from experimental procedures involving this compound requires careful management.

  • Solutions:

    • Collect all solutions containing this compound in a sealed, labeled, and appropriate waste container.

    • The container should be compatible with all solvents present in the waste stream.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Contaminated Materials:

    • Any labware, such as weighing paper, pipette tips, gloves, or wipes, that has come into contact with this compound should be collected in a separate, sealed container or heavy-duty plastic bag.

    • Label the container as "Solid Chemical Waste Contaminated with this compound."

    • Dispose of this waste through your institution's chemical waste program.

Spill Cleanup Procedures

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

  • Small Spills (Solid):

    • Restrict access to the area.

    • Wearing appropriate PPE, gently sweep or scoop the solid material to avoid creating dust.

    • Place the collected material into a sealed, labeled container for chemical waste disposal.

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the same waste container.

  • Large Spills:

    • Evacuate the immediate area and restrict access.

    • Alert your institution's EHS department or emergency response team immediately.

    • Ensure the area is well-ventilated.

Under no circumstances should this compound or its solutions be disposed of down the drain or in the general trash. Its WGK 3 classification indicates it is a severe hazard to water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type unused Unused/Expired Solid waste_type->unused Solid experimental Experimental Waste waste_type->experimental From Experiment spill Spill Residue waste_type->spill From Spill containerize_solid Place in sealed, labeled 'Hazardous Waste' container unused->containerize_solid exp_waste_type Solution or Contaminated Solid? experimental->exp_waste_type containerize_spill Place in sealed, labeled 'Hazardous Waste' container spill->containerize_spill storage Store in designated Satellite Accumulation Area containerize_solid->storage solution Solution exp_waste_type->solution Solution contaminated Contaminated Labware exp_waste_type->contaminated Solid collect_solution Collect in sealed, labeled waste solvent container solution->collect_solution collect_solid Collect in separate, sealed 'Solid Chemical Waste' container contaminated->collect_solid collect_solution->storage collect_solid->storage containerize_spill->storage disposal Arrange pickup by licensed waste disposal vendor storage->disposal

Caption: Decision workflow for proper this compound disposal.

By adhering to these established procedures, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.